molecular formula C9H13NO2 B1676334 Metaraminol CAS No. 54-49-9

Metaraminol

Katalognummer: B1676334
CAS-Nummer: 54-49-9
Molekulargewicht: 167.20 g/mol
InChI-Schlüssel: WXFIGDLSSYIKKV-RCOVLWMOSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Usually In Stock
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Metaraminol is a synthetic sympathomimetic amine that acts as a potent vasoconstrictor, making it a valuable compound for cardiovascular and pharmacological research . Its primary research value lies in its mixed mechanism of action: it functions both as a direct agonist on α1-adrenergic receptors and indirectly stimulates the release of endogenous norepinephrine from neuronal storage sites, allowing scientists to study complex adrenergic signaling and false neurotransmitter dynamics . This indirect activity can lead to the depletion of catecholamine stores and tachyphylaxis with prolonged exposure, a relevant area of study in receptor adaptation . Researchers utilize this compound to investigate hemodynamics, vascular tone, and the pathophysiology of hypotension in experimental models . The compound is also referenced in studies exploring cardiac inotropy and reflex bradycardia due to its mild β1-adrenergic receptor activity . This compound (C9H13NO2) is provided as a high-purity compound to ensure reliable and reproducible results in your laboratory . This product is For Research Use Only. It is not intended for diagnostic or therapeutic applications, nor for human use.

Eigenschaften

IUPAC Name

3-[(1R,2S)-2-amino-1-hydroxypropyl]phenol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H13NO2/c1-6(10)9(12)7-3-2-4-8(11)5-7/h2-6,9,11-12H,10H2,1H3/t6-,9-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WXFIGDLSSYIKKV-RCOVLWMOSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C(C1=CC(=CC=C1)O)O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@@H]([C@@H](C1=CC(=CC=C1)O)O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H13NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Related CAS

33402-03-8 (bitartrate (1:1) (salt))
Record name Metaraminol [INN:BAN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000054499
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.

DSSTOX Substance ID

DTXSID8023268
Record name Metaraminol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID8023268
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

167.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Solid
Record name Metaraminol
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0014748
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Solubility

SOLUBILITY IN ALCOHOL: 1 G/100 ML /BITARTRATE/, INSOL IN CHLOROFORM, ETHER, ACETONE /BITARTRATE/, 1.28e+01 g/L
Record name Metaraminol
Source DrugBank
URL https://www.drugbank.ca/drugs/DB00610
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)
Record name METARAMINOL
Source Hazardous Substances Data Bank (HSDB)
URL https://pubchem.ncbi.nlm.nih.gov/source/hsdb/2716
Description The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel.
Record name Metaraminol
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0014748
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

CAS No.

54-49-9
Record name Metaraminol
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=54-49-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Metaraminol [INN:BAN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000054499
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Metaraminol
Source DrugBank
URL https://www.drugbank.ca/drugs/DB00610
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)
Record name Metaraminol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID8023268
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name METARAMINOL
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/818U2PZ2EH
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.
Record name METARAMINOL
Source Hazardous Substances Data Bank (HSDB)
URL https://pubchem.ncbi.nlm.nih.gov/source/hsdb/2716
Description The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel.
Record name Metaraminol
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0014748
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Melting Point

107.5 °C
Record name Metaraminol
Source DrugBank
URL https://www.drugbank.ca/drugs/DB00610
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)
Record name Metaraminol
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0014748
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Foundational & Exploratory

Metaraminol's Mechanism of Action on Alpha-1 Adrenergic Receptors: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Metaraminol is a potent sympathomimetic amine utilized clinically as a vasopressor for the prevention and treatment of acute hypotension, particularly in the context of anesthesia.[1][2] Its primary therapeutic effect, the elevation of systemic blood pressure, is mediated through a complex interaction with the adrenergic system, predominantly involving the alpha-1 (α1) adrenergic receptors.[3][4] This technical guide provides an in-depth exploration of the molecular mechanisms underpinning this compound's action on α1-adrenergic receptors, intended for researchers, scientists, and professionals in drug development. The document details the associated signaling cascades, presents available quantitative data, and outlines the standard experimental protocols for investigating such interactions.

Core Mechanism: Direct and Indirect Sympathomimetic Activity

This compound exerts its vasopressor effects through a dual mechanism of action:

  • Direct Agonism: It acts as a direct agonist at α1-adrenergic receptors located on the vascular smooth muscle.[5] This interaction initiates a downstream signaling cascade that results in vasoconstriction.

  • Indirect Action: this compound also functions as an indirect sympathomimetic by stimulating the release of endogenous norepinephrine (B1679862) from storage vesicles in sympathetic nerve endings. The released norepinephrine then acts on postsynaptic α1-adrenergic receptors, augmenting the vasoconstrictive response. It is noteworthy that prolonged use can deplete these norepinephrine stores, potentially leading to tachyphylaxis (a diminished response to the drug).

Caption: Dual mechanism of this compound action.

The Alpha-1 Adrenergic Receptor Signaling Cascade

The α1-adrenergic receptor is a canonical member of the G protein-coupled receptor (GPCR) superfamily, specifically coupling to the Gq alpha subunit (Gαq). The activation of this receptor by an agonist like this compound initiates a well-defined intracellular signaling pathway leading to smooth muscle contraction.

  • Gq Protein Activation: Upon agonist binding, the α1-receptor undergoes a conformational change, which catalyzes the exchange of GDP for GTP on the associated Gαq subunit. This activates the G protein.

  • Phospholipase C (PLC) Activation: The activated Gαq subunit then binds to and activates phospholipase C (PLC), a membrane-bound enzyme.

  • Second Messenger Generation: PLC hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2), a membrane phospholipid, into two second messengers: inositol (B14025) 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG).

  • IP3-Mediated Calcium Release: IP3, being water-soluble, diffuses through the cytoplasm and binds to IP3 receptors on the membrane of the endoplasmic reticulum (ER) or sarcoplasmic reticulum (SR). This binding opens calcium channels, leading to a rapid release of stored Ca2+ into the cytoplasm.

  • DAG-Mediated Protein Kinase C (PKC) Activation: DAG remains in the plasma membrane and, in conjunction with the increased intracellular Ca2+, activates Protein Kinase C (PKC).

  • Smooth Muscle Contraction: The elevated cytoplasmic Ca2+ binds to calmodulin, which in turn activates myosin light chain kinase (MLCK). MLCK phosphorylates the myosin light chains, enabling the interaction between actin and myosin filaments and resulting in smooth muscle contraction and vasoconstriction.

This compound This compound Alpha1_Receptor α1-Adrenergic Receptor This compound->Alpha1_Receptor Binds Gq Gq Protein Alpha1_Receptor->Gq Activates PLC Phospholipase C (PLC) Gq->PLC Activates PIP2 PIP2 PLC->PIP2 Cleaves IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG ER Endoplasmic Reticulum IP3->ER Binds to Receptor on PKC Protein Kinase C (PKC) DAG->PKC Activates Ca2_release Intracellular Ca2+ Release ER->Ca2_release Contraction Smooth Muscle Contraction Ca2_release->Contraction Leads to PKC->Contraction Contributes to

Caption: Alpha-1 adrenergic receptor Gq signaling pathway.

Quantitative Pharmacodynamic Data

While this compound is well-established as a potent α1-agonist, specific quantitative data such as binding affinities (Ki) and functional potencies (EC50) at α1-adrenergic receptor subtypes are not extensively reported in readily available literature. The table below is provided to structure such data when it becomes available through dedicated experimental investigation.

ParameterValueReceptor SubtypeExperimental SystemReference
Binding Affinity (Ki)Data not availableα1A, α1B, α1De.g., HEK293 cell membranesN/A
Functional Potency (EC50)Data not availableα1A, α1B, α1De.g., Calcium mobilization assayN/A

Experimental Protocols

The characterization of compounds like this compound at the α1-adrenergic receptor involves a combination of binding and functional assays.

Protocol 1: Radioligand Competition Binding Assay

This assay determines the affinity of a test compound (this compound) for the α1-adrenergic receptor by measuring its ability to compete with a radiolabeled ligand.

  • Objective: To determine the equilibrium dissociation constant (Ki) of this compound for the α1-adrenergic receptor.

  • Materials:

    • Cell membranes prepared from cells or tissues expressing α1-adrenergic receptors.

    • Radiolabeled α1-antagonist (e.g., [3H]-Prazosin).

    • Unlabeled this compound bitartrate.

    • Assay Buffer (e.g., 50 mM Tris, 5 mM MgCl2, pH 7.4).

    • Glass fiber filters (e.g., GF/C) pre-soaked in polyethyleneimine (PEI).

    • Scintillation cocktail.

    • 96-well plates and a cell harvester.

  • Methodology:

    • Reaction Setup: In a 96-well plate, add assay buffer, a fixed concentration of radiolabeled ligand (typically at its Kd concentration), and varying concentrations of unlabeled this compound.

    • Initiation: Add the cell membrane preparation to each well to initiate the binding reaction.

    • Incubation: Incubate the plate at a controlled temperature (e.g., 30°C) for a sufficient duration (e.g., 60 minutes) to reach equilibrium.

    • Separation: Rapidly terminate the reaction by filtering the contents of each well through the glass fiber filter mat using a cell harvester. This separates the receptor-bound radioligand from the free radioligand.

    • Washing: Wash the filters multiple times with ice-cold wash buffer to remove non-specifically bound radioactivity.

    • Quantification: Dry the filter mat, add scintillation cocktail, and measure the radioactivity retained on each filter disc using a microplate scintillation counter.

  • Data Analysis:

    • Plot the measured counts per minute (CPM) against the logarithm of the this compound concentration.

    • Fit the data to a sigmoidal dose-response curve to determine the IC50 value (the concentration of this compound that inhibits 50% of the specific binding of the radioligand).

    • Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its equilibrium dissociation constant.

cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Analysis A Prepare Cell Membranes with α1-Receptors D Incubate Membranes, Radioligand & this compound A->D B Prepare Serial Dilutions of this compound B->D C Prepare Radioligand ([3H]-Prazosin) Solution C->D E Separate Bound/Free Ligand (Vacuum Filtration) D->E F Measure Radioactivity (Scintillation Counting) E->F G Plot CPM vs. [this compound] F->G H Calculate IC50 G->H I Calculate Ki using Cheng-Prusoff Equation H->I

Caption: Workflow for a radioligand competition binding assay.

Protocol 2: Functional Calcium Mobilization Assay

This functional assay measures the activation of the α1-receptor by quantifying the resulting increase in intracellular calcium concentration.

  • Objective: To determine the functional potency (EC50) and efficacy of this compound at the α1-adrenergic receptor.

  • Materials:

    • HEK293 cells (or similar) transiently or stably expressing the human α1-adrenergic receptor.

    • Cell culture medium and black, clear-bottom 96-well plates.

    • Calcium-sensitive fluorescent dye (e.g., Fluo-4 AM).

    • Assay Buffer (e.g., Hanks' Balanced Salt Solution with HEPES).

    • Fluorometric Imaging Plate Reader (FLIPR) or equivalent fluorescence plate reader.

  • Methodology:

    • Cell Plating: Seed the α1-receptor-expressing cells into 96-well plates and culture overnight to allow for adherence.

    • Dye Loading: Remove the culture medium and incubate the cells with a loading buffer containing the Fluo-4 AM dye. The acetoxymethyl (AM) ester allows the dye to cross the cell membrane.

    • De-esterification: Once inside the cell, cellular esterases cleave the AM group, trapping the active Fluo-4 dye in the cytoplasm. Allow time for this process (e.g., 30-60 minutes at 37°C).

    • Compound Addition: Place the cell plate into the FLIPR instrument. The instrument will first measure the baseline fluorescence. It will then add varying concentrations of this compound to the wells.

    • Fluorescence Measurement: Immediately following compound addition, the instrument repeatedly measures the fluorescence intensity in each well. Receptor activation leads to Ca2+ release, which binds to Fluo-4, causing a significant increase in its fluorescence.

  • Data Analysis:

    • The change in fluorescence (maximum signal - baseline signal) is calculated for each concentration of this compound.

    • Plot the fluorescence change against the logarithm of the this compound concentration.

    • Fit the data to a sigmoidal dose-response curve to determine the EC50 (the concentration that produces 50% of the maximal response) and the Emax (the maximum efficacy).

cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Analysis A Plate α1-Receptor Expressing Cells B Load Cells with Fluorescent Ca2+ Dye A->B D Measure Baseline Fluorescence (FLIPR) B->D C Prepare Serial Dilutions of this compound E Add this compound (Automated) C->E D->E F Measure Fluorescence Change Over Time E->F G Plot ΔFluorescence vs. [this compound] F->G H Calculate EC50 & Emax G->H

Caption: Workflow for a calcium mobilization functional assay.

This compound's mechanism of action on α1-adrenergic receptors is multifaceted, involving both direct receptor agonism and indirect stimulation through the release of norepinephrine. The direct activation triggers the canonical Gq-PLC-IP3/DAG signaling pathway, culminating in an increase in intracellular calcium and subsequent vasoconstriction. This robust and well-characterized pathway is the primary driver of this compound's therapeutic effect in raising blood pressure. A thorough understanding of this mechanism, supported by the quantitative and functional assays outlined, is critical for the continued development and optimization of adrenergic drugs in clinical practice.

References

Chemical synthesis and stereoisomerism of Metaraminol

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to the Chemical Synthesis and Stereoisomerism of Metaraminol

Introduction

This compound is a potent sympathomimetic amine used clinically as a vasopressor for the treatment and prevention of acute hypotension, particularly in settings such as anesthesia.[1][2] Chemically, it is (1R,2S)-3-(2-amino-1-hydroxy-propyl)phenol, a substituted phenethylamine (B48288) and amphetamine derivative.[1][3] The molecule possesses two chiral centers, leading to the existence of four possible stereoisomers. Its pharmacological activity is highly dependent on its specific stereochemistry, with the (1R,2S) isomer being the active therapeutic agent.[1][4] This guide provides a detailed overview of the chemical synthesis and stereoisomerism of this compound, intended for researchers and professionals in drug development.

Stereoisomerism of this compound

This compound's structure contains two stereocenters at the C1 (benzylic alcohol) and C2 (amine-bearing) positions of the propanol (B110389) chain. This gives rise to four stereoisomers, existing as two pairs of enantiomers: the erythro pair ((1R,2S) and (1S,2R)) and the threo pair ((1R,2R) and (1S,2S)).

The pharmacological efficacy of this compound resides almost exclusively in the (1R,2S)-erythro isomer.[5] This stereoselectivity is crucial for its interaction with adrenergic receptors. The (1R) configuration at the hydroxyl-bearing carbon is considered essential for maximal direct activity at adrenergic receptors.[4] The biological activity of the different isomers varies significantly, underscoring the importance of stereocontrolled synthesis or effective chiral resolution to produce the enantiomerically pure drug.[5][6]

Chemical Synthesis of this compound

The synthesis of this compound can be broadly categorized into two main strategies: stereoselective synthesis to directly yield the desired (1R,2S) isomer and the synthesis of a racemic mixture followed by chiral resolution.

Strategy 1: Asymmetric (Stereoselective) Synthesis

Modern synthetic approaches focus on enantioselective methods to maximize the yield of the active (1R,2S) isomer, thereby avoiding the need for resolving a racemic mixture. A prominent method involves a chiral-catalyzed Henry (nitroaldol) reaction.[7][8]

This process begins with the condensation of m-hydroxybenzaldehyde and nitroethane. The key to stereocontrol is the use of a chiral catalyst system, often composed of a copper (II) acetate-hydrate complexed with a cinchona alkaloid (like cinchonine (B1669041) or quinidine) and an amine base such as imidazole (B134444).[7][8] This catalytic system facilitates the formation of the (1R)-1-(3-hydroxyphenyl)-2-nitropropan-1-ol intermediate with high enantiomeric excess.[3] The subsequent step is the reduction of the nitro group to a primary amine, typically achieved through catalytic hydrogenation using a palladium on carbon (Pd/C) catalyst, which yields the final (1R,2S)-Metaraminol product.[3][7]

G cluster_start Starting Materials cluster_process Reaction Steps cluster_end Final Product A m-Hydroxybenzaldehyde C Asymmetric Henry Reaction (Nitroaldol Condensation) A->C B Nitroethane B->C D (1R)-1-(3-hydroxyphenyl) -2-nitropropan-1-ol C->D Chiral Catalyst (e.g., Cu(OAc)₂ + Cinchona Alkaloid) E Catalytic Hydrogenation (Reduction of Nitro Group) D->E F (1R,2S)-Metaraminol E->F Catalyst (e.g., Pd/C, H₂)

Caption: Asymmetric synthesis workflow for (1R,2S)-Metaraminol.
Strategy 2: Racemic Synthesis and Chiral Resolution

An alternative, more traditional approach involves the non-stereoselective synthesis of this compound, producing a mixture of stereoisomers, followed by a resolution step to isolate the desired (1R,2S) enantiomer.

One common pathway starts with 1-(3-hydroxyphenyl)propan-1-one.[4] The synthesis proceeds through the formation of an oxime intermediate, which is then reduced to create the racemic amino alcohol.[3][4]

The critical step in this strategy is the resolution of the enantiomers. This is typically accomplished by forming diastereomeric salts using a chiral resolving agent. L-(+)-tartaric acid is frequently used for this purpose.[7] The racemic this compound base is reacted with L-(+)-tartaric acid, forming two diastereomeric salts: [(1R,2S)-Metaraminol][L-tartrate] and [(1S,2R)-Metaraminol][L-tartrate]. These salts have different physical properties, such as solubility, allowing for their separation by fractional crystallization.[9] After separation, the desired diastereomeric salt is treated with a base to liberate the enantiomerically pure (1R,2S)-Metaraminol free base.

G cluster_start Synthesis cluster_process Resolution Process cluster_end Isolated Products A Racemic Synthesis (e.g., from 3-Hydroxypropiophenone) B Racemic this compound ((1R,2S) and (1S,2R) mixture) A->B C Salt Formation with Chiral Resolving Agent B->C Add L-(+)-Tartaric Acid D Mixture of Diastereomeric Salts C->D E Fractional Crystallization (Separation based on solubility) D->E F Less Soluble Diastereomeric Salt (e.g., (1R,2S)-Metaraminol-L-tartrate) E->F G More Soluble Diastereomeric Salt (in mother liquor) E->G H Base Treatment F->H I (1R,2S)-Metaraminol H->I

Caption: Logical workflow for chiral resolution of this compound.

Quantitative Data Summary

The efficiency of the synthesis is measured by chemical yield and stereoselectivity, often expressed as enantiomeric excess (e.e.).

Synthetic Step/MethodStarting MaterialsCatalyst/ReagentEnantiomeric Excess (e.e.)YieldReference
Asymmetric Henry Reactionm-hydroxybenzaldehyde, nitroethaneCu(OAc)₂, Cinchonine, Imidazole82% - 95%Good[7]
Reduction & Deprotection(1R)-1-(3-benzyloxyphenyl)-2-nitropropan-1-olPd/C, H₂Not specified85% - 100%[8][10]
Salification & RecrystallizationThis compound crude productL-(+)-Tartaric Acid, Ethanol (B145695)>98% (pharmaceutical grade)Not specified[3][7]

Experimental Protocols

Protocol 1: Asymmetric Synthesis of this compound Intermediate

This protocol is adapted from patent literature describing a chiral catalysis method.[7][8]

  • Catalyst Preparation: Dissolve copper (II) acetate (B1210297) monohydrate (0.1 eq) and a cinchona alkaloid (e.g., cinchonine, 0.1 eq) in a suitable solvent like 1-propanol (B7761284) or ethanol. Stir the mixture at room temperature for approximately 40 minutes.[8]

  • Reaction Setup: In a separate reaction vessel, add m-hydroxybenzaldehyde (1.0 eq) and the chosen solvent. Cool the mixture to a temperature between -20 °C and -25 °C.[7][8]

  • Addition: To the cooled aldehyde solution, add nitroethane (5.0 eq), imidazole (0.1 eq), and the prepared catalyst solution.[7]

  • Reaction: Stir the reaction mixture at -20 °C to -25 °C for approximately 40 hours, monitoring the consumption of the starting aldehyde via Thin Layer Chromatography (TLC).[7]

  • Workup: Once the reaction is complete, adjust the pH to 2 with 20% hydrochloric acid. Remove the solvent under reduced pressure. Dissolve the residue in water and extract with ethyl acetate. The combined organic phases are dried over anhydrous sodium sulfate, filtered, and concentrated to yield the crude nitroalkanol product.[7]

  • Purification: The crude product can be purified by crystallization from a solvent such as trichloromethane to yield the (1R)-1-(3-hydroxyphenyl)-2-nitropropan-1-ol intermediate with high enantiomeric excess.[7]

Protocol 2: Reduction and Salification

This protocol outlines the final steps to obtain this compound Bitartrate (B1229483).[3][7]

  • Reduction: Dissolve the purified nitroalkanol intermediate from Protocol 1 in anhydrous ethanol. Add 5-10% Palladium on Carbon (Pd/C) catalyst.[7]

  • Hydrogenation: Subject the mixture to a hydrogen atmosphere (1-2 atm) at room temperature for 38-40 hours, or until TLC indicates the reaction is complete.[7][10]

  • Isolation of Free Base: Filter off the Pd/C catalyst. Evaporate the solvent under reduced pressure to obtain the crude this compound free base.[7]

  • Salification: Dissolve the crude this compound in a minimal amount of dehydrated ethanol at 4 °C. Add a saturated solution of L-(+)-tartaric acid in dehydrated ethanol.[7]

  • Crystallization: Allow the mixture to stand at 4 °C for 12-15 hours to precipitate the this compound Bitartrate salt.[7]

  • Final Purification: Collect the crystals by filtration and recrystallize from dehydrated ethanol to obtain the final, highly pure (1R,2S)-Metaraminol Bitartrate.[7]

Mechanism of Action: α1-Adrenergic Signaling

This compound exerts its vasopressor effects primarily by acting as a direct agonist of α1-adrenergic receptors on vascular smooth muscle.[11] It also has an indirect action, stimulating the release of norepinephrine (B1679862) from storage vesicles.[1][12] The direct agonism at α1-receptors activates a well-defined signaling cascade.

The α1-adrenergic receptor is a G-protein coupled receptor (GPCR) linked to a Gq protein. Upon binding of this compound, the Gq protein is activated, which in turn activates the enzyme phospholipase C (PLC). PLC hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into two secondary messengers: inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG). IP3 diffuses to the endoplasmic reticulum, where it binds to IP3-gated channels, causing the release of stored calcium (Ca2+) into the cytoplasm. The increased intracellular Ca2+ concentration, along with the action of DAG activating Protein Kinase C (PKC), leads to the contraction of vascular smooth muscle, resulting in vasoconstriction and an increase in systemic blood pressure.[11]

G Met This compound AR α1-Adrenergic Receptor (GPCR) Met->AR Binds to Gq Gq Protein AR->Gq Activates PLC Phospholipase C (PLC) Gq->PLC Activates IP3 IP₃ PLC->IP3 Cleaves PIP₂ into DAG DAG PLC->DAG PIP2 PIP₂ ER Endoplasmic Reticulum IP3->ER Binds to receptor on PKC Protein Kinase C (PKC) DAG->PKC Activates Ca ↑ Intracellular [Ca²⁺] ER->Ca Releases VSC Vascular Smooth Muscle Contraction Ca->VSC Leads to PKC->VSC Leads to

Caption: Signaling pathway of this compound via the α1-adrenergic receptor.

References

Early clinical investigations of Metaraminol for hypotension

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide on the Early Clinical Investigations of Metaraminol for Hypotension

For Researchers, Scientists, and Drug Development Professionals

Introduction

This compound is a potent sympathomimetic amine utilized for the prevention and treatment of acute hypotension, particularly in the context of anesthesia and other critical care situations.[1][2] As a synthetic vasopressor, it exerts its effects through a dual mechanism of action, involving both direct and indirect sympathomimetic activity.[3][4] This technical guide provides a comprehensive overview of the early clinical investigations of this compound, focusing on its mechanism of action, pharmacodynamics, dose-response relationships, and safety profile as established in foundational studies.

Mechanism of Action

This compound's primary pharmacological effect is to increase both systolic and diastolic blood pressure.[1] This is achieved through two main pathways:

  • Direct Action: this compound is a direct agonist of α1-adrenergic receptors located on vascular smooth muscle.[3][4][5] This stimulation leads to vasoconstriction, which in turn increases systemic vascular resistance (SVR) and elevates blood pressure.[3][5]

  • Indirect Action: The drug also triggers the release of endogenous norepinephrine (B1679862) from presynaptic storage vesicles in sympathetic nerve endings.[1][4][5][6] This displaced norepinephrine then acts on postsynaptic adrenergic receptors, further contributing to the pressor effect.[7]

In addition to its potent α-adrenergic activity, this compound exhibits mild β1-adrenergic receptor agonist effects, which can result in a positive inotropic effect on the heart.[4][5][6]

Signaling Pathway

The activation of α1-adrenergic receptors by this compound initiates a well-defined intracellular signaling cascade. The receptor is a Gq protein-coupled receptor (GPCR). Its activation leads to the stimulation of phospholipase C (PLC), which hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of calcium (Ca2+) from the sarcoplasmic reticulum, leading to an increase in intracellular calcium concentration. This elevated calcium, along with DAG, activates protein kinase C (PKC) and calmodulin, ultimately resulting in the contraction of vascular smooth muscle cells.[3]

Experimental_Workflow cluster_groups Treatment Groups Start Patient Recruitment (Elective Cesarean Delivery) Screening Informed Consent & Eligibility Screening Start->Screening Randomization Randomization Screening->Randomization Group0 Group 0 (Saline) Randomization->Group0 Group025 Group 0.25 (0.25 μg/kg/min) Randomization->Group025 Group10 Group 1.0 (1.0 μg/kg/min) Randomization->Group10 Group175 Group 1.75 (1.75 μg/kg/min) Randomization->Group175 Group25 Group 2.5 (2.5 μg/kg/min) Randomization->Group25 Anesthesia Combined Spinal-Epidural Anesthesia Administered Infusion Prophylactic Infusion Initiated Anesthesia->Infusion Monitoring Hemodynamic Monitoring (SBP, HR) & Side Effects Infusion->Monitoring Delivery Neonatal Delivery Monitoring->Delivery Outcomes Data Collection (Maternal & Neonatal Outcomes) Delivery->Outcomes Analysis Statistical Analysis (Probit Regression for ED50/ED90) Outcomes->Analysis End Study Conclusion Analysis->End

References

In Vitro Vaso-constrictive Properties of Metaraminol: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Metaraminol is a potent sympathomimetic amine utilized clinically for its vasopressor effects to treat hypotension. Its primary mechanism of action involves the direct agonism of α1-adrenergic receptors, leading to vasoconstriction and an increase in systemic vascular resistance. This technical guide provides an in-depth overview of the in vitro studies that have elucidated the vasoconstrictive properties of this compound, focusing on quantitative data, detailed experimental protocols, and the underlying signaling pathways.

Quantitative Analysis of this compound's Vasoconstrictive Effects

The vasoconstrictive potency and efficacy of this compound have been quantified in various in vitro models. The following tables summarize key data from studies on human and animal vascular tissues.

Table 1: Vasoconstrictor Potency (pEC50) of this compound in Human Arteries
Vascular BedpEC50 (Mean ± SEM)No. of Samples (n)Reference
Human Radial Artery5.56 ± 0.074 to 5[1]
Human Pulmonary Artery5.56 ± 0.093 to 4[1]

pEC50 is the negative logarithm of the molar concentration of an agonist that produces 50% of the maximal possible effect.

Table 2: Receptor Binding Affinity of this compound in Rabbit Aorta
Receptor SiteDissociation Constant (K)Tissue PreparationRadioligand UsedReference
High-Affinity (KH)0.41 ± 0.12 µMAortic Microsomes[3H]prazosin
Low-Affinity (KL)39.1 ± 7.1 µMAortic Microsomes[3H]prazosin

Dissociation constant (K) is a measure of the affinity of a ligand for a receptor. A lower K value indicates a higher affinity.

Signaling Pathway of this compound-Induced Vasoconstriction

This compound elicits its vasoconstrictive effects primarily through the activation of α1-adrenergic receptors on vascular smooth muscle cells. This initiates a well-defined signaling cascade.[2][3]

Upon binding to the α1-adrenergic receptor, this compound induces a conformational change in the receptor, leading to the activation of the heterotrimeric G-protein, Gq. The activated Gαq subunit then stimulates phospholipase C (PLC).[2] PLC catalyzes the hydrolysis of phosphatidylinositol 4,5-bisphosphate (PIP2) into two second messengers: inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG). IP3 diffuses through the cytoplasm and binds to IP3 receptors on the sarcoplasmic reticulum, triggering the release of stored calcium (Ca2+) into the cytosol. The elevated intracellular Ca2+ concentration, along with DAG, activates protein kinase C (PKC) and leads to the phosphorylation of myosin light chains, ultimately resulting in smooth muscle contraction and vasoconstriction.

Metaraminol_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Plasma Membrane cluster_cytosol Cytosol This compound This compound Alpha1_Receptor α1-Adrenergic Receptor This compound->Alpha1_Receptor Binds to Gq_protein Gq Protein Alpha1_Receptor->Gq_protein Activates PLC Phospholipase C (PLC) Gq_protein->PLC Activates PIP2 PIP2 PLC->PIP2 Hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG IP3_Receptor IP3 Receptor IP3->IP3_Receptor Binds to PKC Protein Kinase C (PKC) DAG->PKC Activates Ca_SR Ca²⁺ (from SR) Ca_SR->PKC Activates Myosin_LC Myosin Light Chain PKC->Myosin_LC Phosphorylates Myosin_LC_P Phosphorylated Myosin Light Chain Myosin_LC->Myosin_LC_P Contraction Vasoconstriction Myosin_LC_P->Contraction SR Sarcoplasmic Reticulum (SR) IP3_Receptor->Ca_SR Releases

This compound's α1-adrenergic signaling pathway.

Experimental Protocols

The following sections detail the methodologies employed in the in vitro assessment of this compound's vasoconstrictive properties.

Wire Myography for Vasoconstriction Assessment

Wire myography is a standard in vitro technique used to measure the contractile responses of isolated small arteries.

Experimental Workflow:

Wire_Myography_Workflow A 1. Vessel Isolation (e.g., Human Radial Artery) B 2. Mounting on Myograph (2mm ring segments) A->B C 3. Equilibration (Physiological Salt Solution, 37°C, 95% O₂, 5% CO₂) B->C D 4. Viability & Endothelium Integrity Check (e.g., High K⁺ solution, Acetylcholine) C->D E 5. Cumulative Addition of this compound (Logarithmically increasing concentrations) D->E F 6. Recording of Isometric Tension E->F G 7. Data Analysis (Concentration-Response Curve, pEC50 calculation) F->G

Workflow for wire myography experiments.

Detailed Methodology (based on Currigan et al., 2014):

  • Tissue Preparation: Human radial and pulmonary artery segments are obtained and placed in cold, oxygenated Krebs-Henseleit solution. The vessels are dissected into 2-mm wide rings.

  • Mounting: The arterial rings are mounted on two stainless steel wires in organ baths containing a physiological salt solution (PSS).

  • Equilibration: The organ baths are filled with PSS, maintained at 37°C, and continuously bubbled with a gas mixture of 95% O2 and 5% CO2. The rings are allowed to equilibrate for a set period under a resting tension.

  • Viability and Endothelial Integrity: The viability of the smooth muscle is tested by challenging the rings with a high potassium solution. Endothelial integrity is assessed by observing relaxation in response to an endothelium-dependent vasodilator (e.g., acetylcholine) after pre-constriction.

  • Concentration-Response Curves: Cumulative concentration-response curves for this compound are constructed by adding the drug in increasing logarithmic concentrations to the organ baths.

  • Data Acquisition and Analysis: The isometric tension generated by the arterial rings is continuously recorded. The data are then used to plot concentration-response curves, and the pEC50 values are calculated using appropriate pharmacological software.

Receptor Binding Assays

Receptor binding assays are used to determine the affinity of a ligand for its receptor.

Experimental Workflow:

Receptor_Binding_Workflow A 1. Preparation of Aortic Microsomes B 2. Incubation (Microsomes, [3H]prazosin, varying concentrations of this compound) A->B C 3. Separation of Bound and Free Ligand (e.g., Filtration) B->C D 4. Quantification of Radioactivity C->D E 5. Data Analysis (Competition binding curve, calculation of KH and KL) D->E

References

Methodological & Application

Application Notes and Protocols for Metaraminol Infusion in Rodent Models of Septic Shock

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed framework for utilizing Metaraminol in preclinical rodent models of septic shock. The following protocols are based on established methodologies for sepsis induction and vasopressor support, integrating data from relevant animal and clinical studies to guide researchers in designing their experiments.

Application Notes

This compound is a sympathomimetic amine with a dual mechanism of action, making it a subject of interest in the study and treatment of septic shock. It acts as a potent α1-adrenergic receptor agonist, leading to peripheral vasoconstriction and an increase in mean arterial pressure (MAP). Additionally, it indirectly stimulates the release of norepinephrine (B1679862) from sympathetic nerve endings, further contributing to its pressor effects.[1][2][3] this compound also exhibits some β1-adrenergic activity, which can contribute to a positive inotropic effect on the heart.

In the context of septic shock, which is characterized by profound vasodilation and hypotension, this compound's primary role is to restore vascular tone and improve organ perfusion pressure. The Cecal Ligation and Puncture (CLP) model in rodents is the most widely accepted preclinical model of sepsis as it closely mimics the pathophysiology of human sepsis, including the hemodynamic instability.

Due to the limited availability of specific this compound infusion protocols for rodent models of septic shock, the following guidelines are extrapolated from studies in other species, including a miniature pig model of septic shock, and from clinical data in humans.[4] Researchers are strongly encouraged to perform initial dose-response studies to determine the optimal infusion rate for their specific rodent strain and experimental conditions.

Signaling Pathway of this compound

Metaraminol_Signaling_Pathway This compound This compound Alpha1_Receptor α1-Adrenergic Receptor This compound->Alpha1_Receptor Direct Agonist Norepinephrine_Vesicle Norepinephrine Vesicle This compound->Norepinephrine_Vesicle Indirectly Displaces Gq_Protein Gq Protein Alpha1_Receptor->Gq_Protein Activates PLC Phospholipase C (PLC) Gq_Protein->PLC Activates PIP2 PIP2 PLC->PIP2 Hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG ER Endoplasmic Reticulum IP3->ER Binds to Receptor on PKC Protein Kinase C (PKC) DAG->PKC Activates Ca_Release Ca²⁺ Release ER->Ca_Release Vasoconstriction Vasoconstriction Ca_Release->Vasoconstriction PKC->Vasoconstriction Norepinephrine_Release Norepinephrine Release Norepinephrine_Vesicle->Norepinephrine_Release Synaptic_Cleft Synaptic Cleft Norepinephrine_Release->Synaptic_Cleft Synaptic_Cleft->Alpha1_Receptor Activates

Caption: Signaling pathway of this compound leading to vasoconstriction.

Experimental Protocols

Cecal Ligation and Puncture (CLP) Rodent Model of Sepsis

This protocol describes the induction of polymicrobial sepsis in rodents, a standard and reproducible model.

Materials:

  • Rodents (rats or mice)

  • Anesthetic (e.g., isoflurane, ketamine/xylazine)

  • Surgical instruments (scissors, forceps, needle holders)

  • Suture material (e.g., 3-0 silk)

  • Needle (e.g., 21-gauge)

  • Sterile saline

  • Heating pad

  • Analgesics (e.g., buprenorphine)

Procedure:

  • Anesthetize the rodent using a standard, approved protocol.

  • Shave the abdomen and disinfect the surgical area.

  • Make a midline laparotomy incision to expose the cecum.

  • Ligate the cecum distal to the ileocecal valve. The severity of sepsis can be modulated by the length of the ligated cecum.

  • Puncture the ligated cecum with a needle (e.g., once or twice). The size of the needle will also influence the severity of sepsis.

  • Gently squeeze the cecum to extrude a small amount of fecal matter.

  • Return the cecum to the peritoneal cavity and close the abdominal wall in layers.

  • Administer fluid resuscitation with pre-warmed sterile saline subcutaneously.

  • Administer postoperative analgesia as per institutional guidelines.

  • Allow the animal to recover on a heating pad before returning it to a clean cage.

  • Monitor the animal closely for signs of sepsis.

This compound Infusion Protocol for Septic Rodents

This proposed protocol is for the continuous intravenous infusion of this compound to treat hypotension in a rodent model of CLP-induced sepsis.

Materials:

  • Septic rodent with an indwelling intravenous catheter (e.g., in the jugular or femoral vein)

  • This compound bitartrate (B1229483)

  • Sterile saline or 5% dextrose solution

  • Infusion pump

  • Arterial line or non-invasive blood pressure monitoring system for continuous MAP measurement

Procedure:

  • Preparation of this compound Infusion Solution:

    • Aseptically dilute this compound bitartrate in sterile saline or 5% dextrose to a final concentration suitable for the infusion pump and the size of the animal. A common clinical concentration is 0.5 mg/mL.[5]

  • Initiation of Infusion:

    • Once the septic rodent exhibits hypotension (e.g., a drop in MAP below a predetermined threshold, such as 65 mmHg), initiate the this compound infusion.

    • Based on a study in a miniature pig model of septic shock, a suggested starting infusion rate is 1 µg/kg/min .

  • Titration of Infusion:

    • Continuously monitor the rodent's MAP.

    • Titrate the infusion rate upwards in a stepwise manner (e.g., increasing by 0.5-1.0 µg/kg/min every 10-15 minutes) to achieve and maintain the target MAP (e.g., ≥ 65 mmHg).

    • The mean effective dose in the pig model was approximately 3 µg/kg/min . This can serve as a target dose range, but the actual required dose may vary in rodents.

  • Monitoring:

    • In addition to MAP, monitor heart rate, respiratory rate, and temperature throughout the infusion period.

    • If available, advanced hemodynamic monitoring (e.g., cardiac output) can provide further insights into the animal's response.

  • Duration of Infusion:

    • The duration of the infusion will depend on the experimental design. In the miniature pig study, the infusion was maintained for 3 hours.

  • Weaning from Infusion:

    • To avoid abrupt hypotension, gradually wean the animal off the this compound infusion by reducing the rate in a stepwise manner once the underlying septic state has resolved or at the end of the experimental period.

Data Presentation

The following tables summarize quantitative data on the hemodynamic effects of this compound from a study in a miniature pig model of septic shock and a clinical study in human patients with septic shock. These data can serve as a reference for expected outcomes in rodent studies.

Table 1: Hemodynamic Parameters in a Miniature Pig Model of Septic Shock with this compound Infusion

ParameterThis compound Group (at 3 hours post-infusion)Norepinephrine Group (at 3 hours post-infusion)
Mean Arterial Pressure (MAP) Maintained at ≥ 65 mmHgMaintained at ≥ 65 mmHg
Heart Rate Significantly lower than norepinephrine group-
Cardiac Output (CO) No significant differenceNo significant difference
Central Venous Pressure (CVP) No significant differenceNo significant difference
Mean Infusion Dose 3.00 ± 1.73 µg/kg/min0.38 ± 0.13 µg/kg/min
Dose-Equivalence Ratio ~6:1 (this compound:Norepinephrine)-

Table 2: Hemodynamic Effects of this compound vs. Norepinephrine in Human Septic Shock Patients

ParameterNorepinephrine InfusionThis compound Infusion
Mean Arterial Pressure (MAP) Maintained at > 65 mmHgMaintained at > 65 mmHg
Heart Rate No significant changeNo significant change
Stroke Volume Index No significant changeNo significant change
Pulmonary Artery Occlusion Pressure No significant changeNo significant change
Oxygen Consumption Index No significant changeNo significant change

Experimental Workflow Diagram

Experimental_Workflow Start Start CLP_Surgery Induce Sepsis via Cecal Ligation and Puncture (CLP) Start->CLP_Surgery Recovery Post-operative Recovery and Monitoring CLP_Surgery->Recovery Hypotension Onset of Hypotension (MAP < 65 mmHg) Recovery->Hypotension Metaraminol_Infusion Initiate and Titrate This compound Infusion Hypotension->Metaraminol_Infusion Hemodynamic_Monitoring Continuous Hemodynamic Monitoring (MAP, HR, etc.) Metaraminol_Infusion->Hemodynamic_Monitoring Hemodynamic_Monitoring->Metaraminol_Infusion Titrate Dose Data_Collection Data and Sample Collection Hemodynamic_Monitoring->Data_Collection End End of Experiment Data_Collection->End

Caption: Experimental workflow for this compound infusion in a rodent septic shock model.

References

Application Notes and Protocols: Intravenous Metaraminol Administration

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Metaraminol is a sympathomimetic amine with potent vasopressor activity, primarily mediated through direct and indirect alpha-1 adrenergic receptor agonism.[1] It is frequently utilized in clinical and research settings to manage hypotension, particularly in the context of anesthesia and critical care.[2][3][4] The administration of intravenous this compound can be achieved through either intermittent bolus injections or continuous infusion. The choice between these methods depends on the clinical scenario, desired hemodynamic control, and the specific research protocol.

These application notes provide a detailed overview of the research comparing intravenous bolus versus continuous infusion of this compound, supported by quantitative data, experimental protocols, and visualizations to guide researchers in their study design and execution.

Data Presentation

The following tables summarize quantitative data from studies comparing or utilizing intravenous bolus and continuous infusion of this compound.

Table 1: Hemodynamic Effects of this compound Administration Methods

ParameterIV BolusIV InfusionStudy PopulationKey FindingsReference
Systolic Arterial Pressure (SAP) Control Maintained SAP at ~20% below baselineProvided the best blood pressure control with the least variability52 elderly patients with fractured hips undergoing spinal anesthesiaInfusion provided more predictable and stable blood pressure control compared to boluses.[1]
Incidence of Hypotension N/A (Used for treatment)Lower incidence compared to norepinephrine (B1679862) (p=0.01)75 parturients undergoing elective caesarean section with combined spinal-epidural anesthesiaA combined bolus and infusion strategy was effective in preventing hypotension.
Incidence of Reactive Hypertension N/ASignificantly lower incidence compared to norepinephrine75 parturients undergoing elective caesarean section with combined spinal-epidural anesthesiaThis compound infusion was associated with less overshooting of blood pressure compared to norepinephrine.
Rescue Boluses Required N/AFewer rescue boluses required compared to ephedrine90 pregnant women undergoing caesarean section with spinal anesthesiaThis compound infusion provided better hemodynamic stability, reducing the need for rescue medication.

Table 2: Dosing Regimens in Research Protocols

Administration MethodInitial Bolus DoseInfusion RateStudy PopulationReference
IV Bolus Only 0.01 mg/kgN/AElderly patients undergoing spinal anesthesia
IV Infusion Only N/A0.05 mg/kg/hElderly patients undergoing spinal anesthesia
Combined Bolus and Infusion 250 µg500 µg/mL at 30 mL/hParturients undergoing elective caesarean section
Combined Bolus and Infusion 0.25 mg0.25 mg/minPregnant women undergoing caesarean section
Continuous Infusion (Dose-finding) N/A0, 0.25, 1.0, 1.75, or 2.5 µg/kg/minParturients undergoing elective Caesarean delivery

Experimental Protocols

Protocol 1: Comparison of IV Bolus vs. Continuous Infusion in Elderly Patients Undergoing Spinal Anesthesia

This protocol is adapted from the study by Critchley and Yu (2001).

1. Study Population: 52 elderly patients with fractured hips scheduled for surgery under spinal anesthesia.

2. Anesthesia: Subarachnoid anesthesia was administered.

3. Randomization: Patients were randomly assigned to one of three groups:

  • Intramuscular (i.m.) this compound: 0.1 mg/kg
  • Intravenous (i.v.) Boluses: 0.01 mg/kg
  • Intravenous (i.v.) Infusion: 0.05 mg/kg/h

4. Hemodynamic Monitoring: Non-invasive blood pressure was recorded every minute.

5. Intervention:

  • IV Bolus Group: An initial bolus of 0.01 mg/kg of this compound was administered. Subsequent boluses were given as needed to maintain systolic arterial pressure.
  • IV Infusion Group: An infusion of this compound was started at a rate of 0.05 mg/kg/h and titrated to maintain the target blood pressure.

6. Outcome Measures:

  • Systolic and diastolic arterial pressure changes from baseline.
  • Variability of blood pressure control, assessed by inter-quartile range and variance.

Protocol 2: Prophylactic this compound Infusion with an Initial Bolus for Prevention of Hypotension during Spinal Anesthesia for Cesarean Section

This protocol is a composite based on studies by Liu et al. (2022) and Aragão et al. (2014).

1. Study Population: Parturients scheduled for elective caesarean section under combined spinal-epidural or spinal anesthesia.

2. Anesthesia: Spinal anesthesia was induced.

3. Randomization: Patients were randomly assigned to receive one of the study vasopressors.

4. Drug Preparation:

  • Bolus Syringe: A 5-mL syringe containing this compound at a concentration of 250 µg/mL.
  • Infusion Syringe: A 50-mL syringe containing this compound at a concentration of 500 µg/mL.

5. Intervention:

  • Immediately after induction of spinal anesthesia, a bolus of 250 µg of this compound was administered.
  • Concurrently, a continuous infusion of this compound was initiated at a rate of 30 mL/h (equivalent to 250 µ g/min ).
  • The infusion rate was adjusted based on systolic blood pressure readings to maintain it within a predefined range (e.g., not less than 80% of baseline).
  • If systolic blood pressure decreased to 80% of baseline, the infusion rate was doubled. A rescue bolus was administered if the pressure dropped below this level.
  • If systolic blood pressure increased to 120% of baseline, the infusion rate was halved or stopped.

6. Hemodynamic Monitoring: Continuous monitoring of blood pressure and heart rate.

7. Outcome Measures:

  • Incidence of hypotension and reactive hypertension.
  • Total dose of vasopressor administered.
  • Incidence of adverse effects such as nausea, vomiting, and bradycardia.
  • Neonatal outcomes (Apgar scores and umbilical arterial pH).

Visualizations

Signaling Pathway of this compound

Metaraminol_Signaling This compound This compound Vesicle Synaptic Vesicle (Norepinephrine Stores) This compound->Vesicle Indirect Action: Displaces NE Alpha1 Alpha-1 Adrenergic Receptor This compound->Alpha1 Direct Action NE Norepinephrine Vesicle->NE Release NE->Alpha1 Binds Gq Gq Protein Alpha1->Gq Activates PLC Phospholipase C Gq->PLC PIP2 PIP2 PLC->PIP2 Cleaves IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca ↑ Intracellular Ca²⁺ IP3->Ca Contraction Smooth Muscle Contraction (Vasoconstriction) DAG->Contraction Ca->Contraction

Caption: Signaling pathway of this compound's vasopressor effect.

Experimental Workflow for Comparative Study

Experimental_Workflow Start Patient Recruitment (e.g., Elective Surgery with Spinal Anesthesia) Randomization Randomization Start->Randomization GroupA Group A: IV Bolus Administration Randomization->GroupA Group A GroupB Group B: Continuous IV Infusion Randomization->GroupB Group B Anesthesia Induction of Spinal Anesthesia GroupA->Anesthesia GroupB->Anesthesia InterventionA Administer this compound Bolus (e.g., 0.01 mg/kg) Anesthesia->InterventionA InterventionB Start this compound Infusion (e.g., 0.05 mg/kg/h) Anesthesia->InterventionB Monitoring Continuous Hemodynamic Monitoring (BP, HR) InterventionA->Monitoring InterventionB->Monitoring Data Data Collection and Analysis (Hemodynamic Stability, Adverse Events) Monitoring->Data

Caption: Workflow for a randomized controlled trial comparing bolus vs. infusion.

Logical Relationship: Dosing Strategy and Hemodynamic Outcome

Dosing_Strategy_Outcome cluster_strategy Dosing Strategy cluster_outcome Hemodynamic Outcome Bolus Intermittent Bolus Rapid Rapid but Variable BP Increase Bolus->Rapid Leads to Infusion Continuous Infusion Stable Stable and Predictable BP Control Infusion->Stable Leads to

Caption: Relationship between this compound dosing and hemodynamic response.

References

Application Notes and Protocols for the Use of Metaraminol in Traumatic Brain Injury Animal Models

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Traumatic Brain Injury (TBI) is a complex condition characterized by primary mechanical damage and a subsequent cascade of secondary injuries, including cerebral edema, increased intracranial pressure (ICP), and cerebral ischemia. A critical component of TBI management is the maintenance of adequate cerebral perfusion pressure (CPP) to prevent secondary ischemic insults. Hypotension is a common and detrimental secondary event following TBI.

Metaraminol is a sympathomimetic amine that acts as a potent vasopressor.[1] It is a direct and indirect-acting adrenergic agonist with a primary effect on alpha-1 adrenergic receptors, leading to peripheral vasoconstriction and an increase in mean arterial pressure (MAP).[2][3] While clinically used to manage hypotension in various settings, including in patients with neurological conditions to improve cerebral perfusion, there is a notable gap in preclinical research specifically investigating the use of this compound in animal models of TBI.[1]

These application notes provide a comprehensive overview of this compound's mechanism of action and a proposed experimental protocol for its investigation in a TBI animal model, based on its known pharmacology and common methodologies in neurotrauma research. This document is intended to serve as a foundational resource for researchers aiming to explore the potential neuroprotective or supportive role of this compound in the context of experimental TBI.

Pharmacology and Mechanism of Action of this compound

This compound exerts its vasopressor effects through a dual mechanism:

  • Direct Action: It is a direct agonist of alpha-1 adrenergic receptors located on the smooth muscle of peripheral blood vessels. Activation of these Gq protein-coupled receptors initiates the phospholipase C signaling pathway, leading to an increase in intracellular calcium and subsequent vasoconstriction.

  • Indirect Action: this compound can be taken up into sympathetic nerve terminals, where it displaces norepinephrine (B1679862) from storage vesicles. This release of endogenous norepinephrine further potentiates the vasoconstrictive effect by acting on adrenergic receptors.

The primary physiological effect of this compound is an increase in systemic vascular resistance, leading to a rise in both systolic and diastolic blood pressure. This can, in turn, improve cerebral perfusion pressure, which is critical in the management of TBI.

Signaling Pathway of this compound

cluster_indirect Indirect Action This compound This compound A1AR Alpha-1 Adrenergic Receptor (Gq) This compound->A1AR Direct Agonism PLC Phospholipase C (PLC) A1AR->PLC Activates PIP2 PIP2 PLC->PIP2 Hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG ER Endoplasmic Reticulum IP3->ER Binds to receptor on PKC Protein Kinase C (PKC) DAG->PKC Activates Ca Ca2+ ER->Ca Releases Ca->PKC Co-activates Contraction Smooth Muscle Contraction Ca->Contraction PKC->Contraction Vasoconstriction Vasoconstriction Contraction->Vasoconstriction Nerve Sympathetic Nerve Terminal Vesicles Storage Vesicles (Norepinephrine) Nerve->Vesicles NE Norepinephrine Vesicles->NE Displaces NE->A1AR Activates Metaraminol_indirect This compound Metaraminol_indirect->Nerve Uptake

Caption: Signaling pathway of this compound.

Proposed Experimental Protocol for this compound in a Rodent TBI Model

Given the absence of published studies, the following protocol is a proposition based on established TBI models and the clinical use of vasopressors.

Animal Model

A controlled cortical impact (CCI) model in adult male Sprague-Dawley rats (300-350g) is recommended due to its high reproducibility and ability to create a focal contusion with surrounding secondary injury, mimicking aspects of human TBI.[4]

Experimental Groups
  • Sham Group: Animals undergo anesthesia and craniotomy but no impact injury.

  • TBI + Vehicle Group: Animals receive a CCI injury followed by administration of the vehicle (e.g., 0.9% saline).

  • TBI + this compound Group(s): Animals receive a CCI injury followed by administration of this compound at different doses (e.g., low, medium, high dose) to assess dose-dependent effects.

Surgical Procedure (CCI)
  • Anesthetize the rat with isoflurane (B1672236) (e.g., 4% for induction, 1.5-2% for maintenance).

  • Place the animal in a stereotaxic frame and maintain body temperature at 37°C.

  • Perform a midline scalp incision and expose the skull.

  • Create a craniotomy (e.g., 5mm diameter) over the right parietal cortex, keeping the dura mater intact.

  • Induce the injury using a pneumatic or electromagnetic impactor (e.g., 3mm tip diameter, 4 m/s velocity, 2mm deformation depth).

  • Close the scalp incision with sutures.

Drug Administration
  • Rationale: In a clinical setting, vasopressors are administered to counteract hypotension. Therefore, a clinically relevant approach would be to induce a hypotensive state post-TBI.

  • Method: Hypotension can be induced via controlled hemorrhage (e.g., withdrawal of 20-25% of total blood volume).

  • Administration of this compound:

    • Immediately following the induction of hypotension, begin intravenous (IV) infusion of this compound or vehicle.

    • A potential starting dose, extrapolated from human clinical use and other animal vasopressor studies, could be a bolus of 0.1-0.5 mg/kg followed by a continuous infusion of 0.5-5 µg/kg/min, titrated to maintain a target MAP (e.g., >80 mmHg).

Physiological Monitoring

Continuously monitor:

  • Mean Arterial Pressure (MAP) via a femoral artery catheter.

  • Intracranial Pressure (ICP) using an intraparenchymal probe.

  • Cerebral Perfusion Pressure (CPP) calculated as MAP - ICP.

  • Brain tissue oxygenation (PbtO2) with a specific probe.

  • Body temperature.

Outcome Measures
  • Neurological Function: Assess motor and sensory deficits using tests such as the Neurological Severity Score (NSS), beam walk test, and rotarod test at various time points post-injury (e.g., 1, 3, 7, 14 days).

  • Cognitive Function: Evaluate learning and memory using the Morris Water Maze or novel object recognition test at later time points (e.g., 14-21 days post-injury).

  • Histopathology: At the end of the study, perfuse the animals and collect brain tissue.

    • Measure contusion volume using Nissl staining.

    • Assess neuronal death (e.g., Fluoro-Jade B staining) and apoptosis (e.g., TUNEL staining).

    • Evaluate blood-brain barrier disruption (e.g., Evans Blue extravasation).

    • Assess neuroinflammation (e.g., Iba1 for microglia, GFAP for astrocytes).

Proposed Experimental Workflow

Start Start: Adult Male Rats Anesthesia Anesthesia & Stereotaxic Fixation Start->Anesthesia Craniotomy Craniotomy Anesthesia->Craniotomy CCI Controlled Cortical Impact (TBI) Craniotomy->CCI Hypotension Induce Hypotension (Hemorrhage) CCI->Hypotension Treatment IV Infusion: Vehicle or this compound Hypotension->Treatment Monitoring Continuous Monitoring (MAP, ICP, CPP, PbtO2) Treatment->Monitoring Behavior Neurological & Cognitive Testing (Days 1-21) Monitoring->Behavior Post-Injury Period Histology Endpoint: Histopathology (Contusion Volume, etc.) Behavior->Histology End End: Data Analysis Histology->End

Caption: Proposed experimental workflow for TBI study.

Quantitative Data from Clinical Studies on Vasopressor Use in TBI

While preclinical data for this compound in TBI is unavailable, clinical studies on the use of various vasopressors in human TBI patients provide some context for expected physiological changes. The following table summarizes findings from a retrospective analysis of vasopressor use in severe adult TBI patients.

VasopressorPatient Cohort (n)Change in Mean Arterial Pressure (MAP)Change in Cerebral Perfusion Pressure (CPP)
Phenylephrine (B352888) 49 (43%)+8 mmHg (compared to Dopamine)+12 mmHg (compared to Norepinephrine)
Norepinephrine 34 (30%)--
Dopamine 25 (22%)--
Vasopressin 6 (5%)--

Data adapted from a retrospective analysis of 114 severe TBI patients. Note that direct comparisons are complex due to the non-randomized nature of the study.

Discussion and Future Directions

The use of this compound in TBI animal models is an unexplored area of research. The primary rationale for its use would be to maintain CPP and prevent secondary ischemic injury following post-traumatic hypotension. However, the potential direct effects of this compound on the injured brain are unknown. Alpha-1 adrenergic receptors are present in the central nervous system, and their modulation could have various effects on neuronal function and injury progression.

Future research should aim to:

  • Establish a Dose-Response Relationship: Determine the optimal dose of this compound that effectively manages CPP without causing significant adverse effects.

  • Investigate Neuroprotective Effects: Assess whether this compound, beyond its hemodynamic support, has any direct neuroprotective properties.

  • Evaluate Long-Term Outcomes: Extend studies to assess the impact of this compound on long-term cognitive and functional recovery.

  • Compare with Other Vasopressors: Conduct head-to-head comparisons of this compound with other commonly used vasopressors like norepinephrine and phenylephrine in a TBI animal model.

By systematically investigating the use of this compound in preclinical TBI models, the research community can generate the necessary data to inform its potential clinical application and optimize hemodynamic management strategies for TBI patients.

References

Application Notes and Protocols for Ex Vivo Organ Bath Studies of Metaraminol's Vascular Effects

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Metaraminol is a sympathomimetic amine utilized clinically for its vasopressor effects to treat hypotension. Its mechanism of action is twofold: it directly stimulates α1-adrenergic receptors on vascular smooth muscle, leading to vasoconstriction, and it indirectly triggers the release of norepinephrine (B1679862) from sympathetic nerve endings, which further enhances the vasoconstrictive response.[1][2] Understanding the direct and indirect vascular effects of this compound is crucial for both basic research and drug development. Ex vivo organ bath studies provide a robust and controlled environment to meticulously characterize these pharmacological properties.[3]

These application notes provide detailed protocols for assessing the vascular effects of this compound using isolated arterial preparations, typically rat aorta, in an organ bath setup. The protocols cover the generation of concentration-response curves to determine key pharmacological parameters, methods to distinguish between direct and indirect sympathomimetic actions, and a protocol to investigate the phenomenon of tachyphylaxis.

Key Pharmacological Parameters

ParameterDescriptionRelevance to this compound Studies
EC50 The concentration of an agonist that produces 50% of the maximal response.Indicates the potency of this compound as a vasoconstrictor. A lower EC50 value signifies higher potency.
Emax The maximum response achievable with an agonist.Represents the efficacy of this compound in inducing vasoconstriction.
pA2 The negative logarithm of the molar concentration of an antagonist that necessitates a doubling of the agonist concentration to produce the same response.Can be used to characterize the antagonism of this compound's effects by α1-adrenergic blockers.

Experimental Protocols

Preparation of Isolated Vascular Rings (Rat Aorta)

This protocol describes the standard procedure for isolating and preparing rat thoracic aorta for organ bath studies.

Materials:

  • Male Wistar rats (250-300g)

  • Krebs-Henseleit solution (in mM: NaCl 118, KCl 4.7, CaCl2 2.5, MgSO4 1.2, KH2PO4 1.2, NaHCO3 25, glucose 11.1)

  • Dissection instruments (scissors, forceps)

  • Petri dish with solidified silicone base

  • Surgical thread

Procedure:

  • Euthanize the rat using an approved method.

  • Perform a thoracotomy to expose the thoracic aorta.

  • Carefully dissect the thoracic aorta and place it in a Petri dish containing cold Krebs-Henseleit solution.

  • Remove adhering connective and adipose tissues under a dissecting microscope.

  • Cut the aorta into rings of 2-3 mm in width.

  • For endothelium-denuded preparations, gently rub the intimal surface of the rings with a fine wire or wooden stick.

  • Suspend each aortic ring between two L-shaped stainless-steel hooks in an organ bath chamber filled with 10 mL of Krebs-Henseleit solution.

  • Maintain the organ bath at 37°C and continuously bubble with a gas mixture of 95% O2 and 5% CO2.

Protocol for Generating a Concentration-Response Curve for this compound

This protocol outlines the steps to determine the potency (EC50) and efficacy (Emax) of this compound.

Procedure:

  • Mount the aortic rings in the organ bath as described above.

  • Apply an initial tension of 1.5-2.0 g to each ring and allow for an equilibration period of 60-90 minutes. During this time, replace the Krebs-Henseleit solution every 15-20 minutes.

  • After equilibration, induce a reference contraction with 60 mM KCl to check for tissue viability. Wash the tissues and allow them to return to baseline.

  • To assess endothelial integrity, pre-contract the rings with phenylephrine (B352888) (1 µM) and then add acetylcholine (B1216132) (10 µM). A relaxation of >80% indicates an intact endothelium. Wash the tissues and allow them to return to baseline.

  • Begin the cumulative concentration-response curve by adding this compound to the organ bath in increasing concentrations (e.g., 1 nM to 100 µM).

  • Allow the response to each concentration to stabilize before adding the next.

  • Record the isometric tension continuously using a force transducer connected to a data acquisition system.

  • Plot the contractile response as a percentage of the maximal response against the logarithm of the this compound concentration to determine EC50 and Emax values.

Protocol to Differentiate Direct vs. Indirect Sympathomimetic Effects

To isolate the direct α1-adrenergic receptor agonist effect of this compound from its indirect norepinephrine-releasing action, neuronal norepinephrine stores can be depleted using reserpine (B192253).

Procedure:

  • Treat a group of rats with reserpine (e.g., 5 mg/kg, i.p.) 24 hours prior to the experiment. A control group should receive a vehicle injection.

  • Prepare aortic rings from both reserpine-treated and control rats as described in Protocol 1.

  • Generate cumulative concentration-response curves for this compound in both groups as described in Protocol 2.

  • Expected Outcome: The concentration-response curve for this compound in tissues from reserpine-treated animals will be significantly right-shifted, with a reduced Emax, as the indirect effect is diminished. The remaining response is primarily due to the direct agonistic effect on α1-adrenergic receptors.

Protocol to Investigate Tachyphylaxis

Tachyphylaxis, a rapid decrease in response to a drug after repeated administration, can be observed with indirectly acting sympathomimetics due to the depletion of norepinephrine stores.

Procedure:

  • Mount the aortic rings and allow them to equilibrate as described in Protocol 2.

  • Generate an initial cumulative concentration-response curve for this compound.

  • After reaching the maximal response, wash the tissues thoroughly and allow them to return to baseline.

  • After a 30-60 minute washout period, generate a second cumulative concentration-response curve for this compound.

  • Compare the EC50 and Emax values of the first and second curves.

  • Expected Outcome: A rightward shift in the concentration-response curve and a decrease in the Emax for the second curve would indicate the development of tachyphylaxis.

Data Presentation

Due to the limited availability of specific ex vivo organ bath data for this compound in the scientific literature, the following tables present representative data for the direct-acting α1-adrenergic agonist, Phenylephrine , in rat aorta. This data serves as a reference for the expected outcomes of the described protocols.

Table 1: Representative Concentration-Response Data for Phenylephrine in Isolated Rat Aorta

Phenylephrine Concentration (M)Contractile Response (% of Maximum)
1.00E-095.2 ± 1.1
1.00E-0815.8 ± 2.3
1.00E-0748.9 ± 4.5
1.00E-0685.1 ± 3.2
1.00E-0598.7 ± 1.5
1.00E-04100.0 ± 0.0

Data are presented as mean ± SEM and are hypothetical, based on typical results for phenylephrine.

Table 2: Pharmacological Parameters for Phenylephrine in Isolated Rat Aorta

ParameterValue
EC50 ~1 x 10⁻⁷ M
Emax 100%
pEC50 (-log EC50) ~7.0

These values are representative for phenylephrine and provide a benchmark for similar α1-agonists.

Visualizations

Metaraminol_Signaling_Pathway cluster_indirect Indirect Action cluster_direct Direct Action This compound This compound NE_Vesicle Norepinephrine (NE) Vesicle This compound->NE_Vesicle displaces Alpha1_Receptor α1-Adrenergic Receptor This compound->Alpha1_Receptor activates NE Norepinephrine NE_Vesicle->NE releases NE->Alpha1_Receptor activates Gq_Protein Gq Protein Alpha1_Receptor->Gq_Protein activates PLC Phospholipase C (PLC) Gq_Protein->PLC activates PIP2 PIP2 PLC->PIP2 hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG SR Sarcoplasmic Reticulum IP3->SR binds to receptor PKC Protein Kinase C (PKC) DAG->PKC activates Ca_ion Ca²⁺ SR->Ca_ion releases Contraction Smooth Muscle Contraction Ca_ion->Contraction initiates PKC->Contraction sensitizes

Caption: this compound's dual mechanism of vascular smooth muscle contraction.

Organ_Bath_Workflow Start Start: Euthanize Animal & Dissect Aorta Prepare_Rings Prepare Aortic Rings (2-3 mm width) Start->Prepare_Rings Mount_Tissues Mount Rings in Organ Bath (Krebs solution, 37°C, 95% O₂/5% CO₂) Prepare_Rings->Mount_Tissues Equilibrate Equilibrate (60-90 min) Apply 1.5-2.0 g Tension Mount_Tissues->Equilibrate Viability_Test Viability Test (60 mM KCl) Equilibrate->Viability_Test Endothelium_Test Endothelial Integrity Test (Phenylephrine + Acetylcholine) Viability_Test->Endothelium_Test CRC Generate Cumulative Concentration-Response Curve (CRC) for this compound Endothelium_Test->CRC Data_Analysis Data Analysis: Calculate EC₅₀ and Eₘₐₓ CRC->Data_Analysis End End Data_Analysis->End

Caption: Experimental workflow for generating a concentration-response curve.

Direct_Indirect_Workflow Start Start: Two Groups of Animals Control_Group Group 1: Control (Vehicle Injection) Start->Control_Group Reserpine_Group Group 2: Reserpine-Treated (e.g., 5 mg/kg, 24h prior) Start->Reserpine_Group Prepare_Tissues Prepare Aortic Rings from both groups Control_Group->Prepare_Tissues Reserpine_Group->Prepare_Tissues Run_CRC_Control Generate this compound CRC (Control Group) Prepare_Tissues->Run_CRC_Control Run_CRC_Reserpine Generate this compound CRC (Reserpine Group) Prepare_Tissues->Run_CRC_Reserpine Compare Compare CRC Parameters (EC₅₀ and Eₘₐₓ) Run_CRC_Control->Compare Run_CRC_Reserpine->Compare Conclusion Conclusion: Right-shift in Reserpine group indicates indirect component Compare->Conclusion End End Conclusion->End

Caption: Workflow to differentiate direct and indirect vascular effects.

References

Application Notes and Protocols: Inducing and Managing Hypotension with Metaraminol in a Porcine Model

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Metaraminol is a potent sympathomimetic amine that functions as a direct and indirect adrenergic agonist. Its primary mechanism of action involves the stimulation of α1-adrenergic receptors, leading to peripheral vasoconstriction and a subsequent increase in both systolic and diastolic blood pressure.[1][2][3][4] It also exerts a mild β-agonist effect and stimulates the release of norepinephrine (B1679862) from sympathetic nerve endings, further contributing to its pressor effects.[2] Due to its efficacy in raising arterial pressure, this compound is not used to induce hypotension. Instead, it is a vasopressor of choice for the short-term management of acute hypotensive states.

These application notes provide a detailed protocol for first inducing a state of hypotension in a porcine model—a validated model for human distributive shock—and subsequently managing this condition using this compound. The protocols are based on established experimental models and provide comprehensive methodologies for researchers investigating hemodynamic responses and the efficacy of vasopressor agents.

Mechanism of Action: this compound Signaling Pathway

This compound primarily acts on α1-adrenergic receptors located on vascular smooth muscle cells. The activation of these G protein-coupled receptors (GPCRs) initiates a well-defined signaling cascade. Upon binding, the associated Gq protein activates Phospholipase C (PLC), which cleaves phosphatidylinositol 4,5-bisphosphate (PIP2) into two second messengers: inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG). IP3 diffuses to the endoplasmic reticulum, triggering the release of stored intracellular calcium (Ca2+), while DAG activates Protein Kinase C (PKC). The resulting elevation in cytosolic Ca2+ leads to the contraction of smooth muscle cells, causing vasoconstriction and an increase in systemic vascular resistance and blood pressure.

Metaraminol_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytosol Cytosol This compound This compound A1R α1-Adrenergic Receptor (Gq-Coupled) This compound->A1R Binds Gq Gq Protein A1R->Gq Activates PLC Phospholipase C (PLC) PIP2 PIP2 PLC->PIP2 Cleaves Gq->PLC Activates IP3 Inositol Trisphosphate (IP3) PIP2->IP3 DAG Diacylglycerol (DAG) PIP2->DAG ER Endoplasmic Reticulum IP3->ER Binds to Receptor Ca Ca²⁺ Release ER->Ca Contraction Smooth Muscle Contraction (Vasoconstriction) Ca->Contraction Induces

Caption: Signaling pathway of this compound via the α1-adrenergic receptor.

Experimental Protocols

Protocol 1: Induction of Hypotension in a Porcine Model (via Endotoxemia)

This protocol describes the induction of distributive shock using lipopolysaccharide (LPS), a method validated in porcine models to simulate the hemodynamic changes seen in human sepsis.

1. Animal Preparation and Anesthesia:

  • Model: Use healthy domestic pigs (e.g., Guizhou miniature pigs or Large White crossbreeds) weighing 25-45 kg.

  • Fasting: Fast animals overnight with free access to water.

  • Anesthesia: Induce general anesthesia with an intramuscular injection of an appropriate cocktail (e.g., azaperone, midazolam, ketamine). Maintain anesthesia via continuous intravenous infusion (e.g., propofol (B549288) and fentanyl) after orotracheal intubation.

  • Ventilation: Mechanically ventilate the animals, adjusting the respiratory rate to maintain a target PaCO2 of 35–45 mmHg.

2. Surgical Instrumentation and Monitoring:

  • Establish venous and arterial access. Place a central venous catheter for drug administration and monitoring of central venous pressure (CVP).

  • Insert an arterial catheter (e.g., in the femoral artery) for continuous monitoring of Mean Arterial Pressure (MAP) and heart rate.

  • Additional monitoring can include a pulmonary artery catheter for cardiac output (CO) measurements.

  • Allow the animal to stabilize hemodynamically after instrumentation before obtaining baseline measurements.

3. Induction of Hypotension:

  • Agent: Use Lipopolysaccharide (LPS) from Salmonella abortus equi or a similar source.

  • Administration: Begin an intravenous infusion of LPS at a low dose and titrate upwards to achieve the desired level of hypotension.

  • Target: Define septic shock or critical hypotension as a sustained MAP below a set threshold (e.g., <65 mmHg) that is unresponsive to an initial fluid bolus. This typically occurs within 1-2 hours of LPS infusion.

Protocol 2: Management of Hypotension with this compound

This protocol outlines the administration of this compound to restore and maintain hemodynamic stability once hypotension has been established. The dosages are based on a study using Guizhou miniature pigs.

1. Preparation of this compound Infusion:

  • Concentration: Prepare a standard concentration of 0.5 mg/mL. This can be achieved by diluting 20 mg of this compound in a final volume of 40 mL with 0.9% Sodium Chloride or 5% Glucose.

  • Administration: Use a syringe pump for precise control of the infusion rate. Administer through a central line or a large peripheral vein.

2. Dosing and Titration:

  • Initiation: Once MAP drops below 65 mmHg for 30 minutes, begin the this compound infusion.

  • Initial Infusion Rate: Start the infusion at a rate of 1 µg/kg/min.

  • Titration: Increase the infusion rate in increments of 1 µg/kg/min every 10 minutes until the target MAP of ≥65 mmHg is achieved and maintained.

  • Maintenance: Continuously monitor MAP and adjust the infusion rate as needed to maintain the target pressure for the duration of the experiment (e.g., 3 hours).

  • Bolus Doses: For rapid, transient drops in blood pressure, intravenous bolus injections of 0.5 to 1 mg can be administered every 2-5 minutes as required.

3. Hemodynamic Management Workflow:

Experimental_Workflow Prep 1. Animal Preparation (Anesthesia, Intubation, Instrumentation) Baseline 2. Baseline Measurement (MAP, HR, CO, CVP) Prep->Baseline Induction 3. Induce Hypotension (e.g., LPS Infusion) Baseline->Induction Hypotension 4. Onset of Hypotension (MAP < 65 mmHg) Induction->Hypotension Management 5. This compound Administration Hypotension->Management Initiate Treatment Titration 6. Titrate Infusion to Target MAP (≥65 mmHg) Management->Titration Monitoring 7. Continuous Monitoring & Data Collection Titration->Monitoring Maintain Target Monitoring->Titration Adjust Dose Endpoint 8. Experimental Endpoint Monitoring->Endpoint

Caption: Experimental workflow for inducing and managing hypotension in a porcine model.

Data Presentation

Quantitative data should be meticulously recorded and summarized for analysis. The following tables provide a template for organizing key experimental data.

Table 1: this compound Dosage and Administration Summary

ParameterValue / RangeUnitCitation
Animal Model Guizhou Miniature Pig-
Induction Method Fecal Peritonitis (Septic Shock)-
Target MAP ≥ 65mmHg
Initial Infusion Rate 1.0µg/kg/min
Titration Increment 1.0µg/kg/min
Titration Interval 10minutes
Mean Maintenance Dose 3.00 ± 1.73µg/kg/min
Bolus Dose (Clinical Ref) 0.5 - 1.0mg
Infusion Concentration 0.5mg/mL

Table 2: Key Hemodynamic and Physiological Parameters for Monitoring

ParameterAbbreviationRationale
Mean Arterial Pressure MAPPrimary endpoint for assessing hypotension and the efficacy of vasopressor therapy.
Heart Rate HRMonitors for tachycardia or reflex bradycardia, which can be side effects of this compound.
Cardiac Output COAssesses overall cardiac function and systemic blood flow.
Central Venous Pressure CVPIndicates fluid status and right atrial pressure.
Arterial Blood Gases ABGMonitors for metabolic acidosis (e.g., elevated lactate), a marker of tissue hypoperfusion.
Serum Creatinine -Assesses renal function, as acute kidney injury is a common complication of shock.

Table 3: Comparative Hemodynamic Effects in a Porcine Septic Shock Model

ParameterThis compound GroupNorepinephrine Group
Mean Dose (µg/kg/min) 3.00 ± 1.730.38 ± 0.13
Total Dose (µg/kg) 510.0 ± 253.470.6 ± 25.5
Time to Target MAP ~30 minutes~42 minutes
Dose Equivalence Ratio ~61

Data adapted from Li et al. (2024), demonstrating that both agents effectively restore MAP, with a dose ratio of approximately 6:1 (this compound:Norepinephrine). The study found no significant difference in MAP, HR, CO, or CVP between the two treatment groups after stabilization.

References

Application of Metaraminol in Studying Cerebral Blood Flow Autoregulation

Author: BenchChem Technical Support Team. Date: December 2025

Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals

Introduction

Cerebral autoregulation is the intrinsic capacity of the brain's vasculature to maintain a stable cerebral blood flow (CBF) despite fluctuations in systemic blood pressure, specifically the cerebral perfusion pressure (CPP).[1][2] This homeostatic mechanism is crucial for protecting the brain from both ischemic and hyperemic insults. The study of cerebral autoregulation is vital in understanding the pathophysiology of various neurological conditions, including traumatic brain injury, stroke, and hypertension, and for developing therapeutic interventions.

Metaraminol, a potent sympathomimetic amine, serves as a valuable pharmacological tool in this field of research. It primarily acts as an α1-adrenergic receptor agonist, causing peripheral vasoconstriction and a predictable increase in mean arterial pressure (MAP).[3] Its dual mechanism involves direct agonism on α1-receptors and indirect action by stimulating the release of norepinephrine (B1679862) from nerve terminals.[3] This controlled elevation of blood pressure allows researchers to challenge the cerebral autoregulatory system and quantify its response. Unlike some other vasopressors, this compound's effects are predominantly peripheral, and it is generally considered not to cross the blood-brain barrier, thus inducing changes in CPP without directly acting on cerebral vessels. This characteristic makes it a suitable agent for studying the systemic pressure-induced responses of the cerebral vasculature.

These application notes provide an overview of the use of this compound in cerebral autoregulation studies, including its mechanism of action, quantitative effects, and detailed experimental protocols.

Mechanism of Action: α1-Adrenergic Receptor Signaling

This compound exerts its vasoconstrictive effects by activating α1-adrenergic receptors on vascular smooth muscle cells. These receptors are Gq protein-coupled. Upon binding of this compound, the Gq protein activates phospholipase C (PLC), which in turn cleaves phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG). IP3 diffuses through the cytosol and binds to its receptors on the sarcoplasmic reticulum, triggering the release of stored calcium ions (Ca2+). The resulting increase in intracellular Ca2+ concentration leads to the activation of calmodulin and subsequent myosin light-chain kinase (MLCK) phosphorylation, causing smooth muscle contraction and vasoconstriction.

Metaraminol_Signaling_Pathway cluster_cell Vascular Smooth Muscle Cell This compound This compound Alpha1_Receptor α1-Adrenergic Receptor This compound->Alpha1_Receptor Binds to Gq_Protein Gq Protein Alpha1_Receptor->Gq_Protein Activates PLC Phospholipase C (PLC) Gq_Protein->PLC Activates PIP2 PIP2 PLC->PIP2 Cleaves IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG SR Sarcoplasmic Reticulum IP3->SR Binds to receptor on Ca2_release Ca²⁺ Release SR->Ca2_release Triggers Contraction Vasoconstriction Ca2_release->Contraction Leads to

This compound's α1-adrenergic signaling pathway.

Data Presentation: Quantitative Effects of this compound on Cerebral Autoregulation

The following table summarizes quantitative data on the effects of this compound and other α1-agonists on cerebral blood flow and autoregulation parameters. Data from studies using phenylephrine, another α1-agonist with a similar mechanism, are included as a proxy where this compound-specific data is limited.

ParameterSpecies/ModelDrug & DoseKey Quantitative FindingsReference
Autoregulatory Response Time Normotensive RatsThis compound (IV injection)Cerebral blood flow returned to baseline within 10-15 seconds following a drug-induced increase in blood pressure.[4]
Autoregulatory Response Pattern Spontaneously Hypertensive RatsThis compound (IV injection)Initial vasoconstriction followed by a gradual increase in cerebral blood flow after 30-40 seconds.
Autoregulatory Index (ARI) Piglets (Female) with TBIPhenylephrine (1 µg/kg/min IV)Prevented the reduction in ARI during induced hypotension.
Autoregulatory Index (ARI) Piglets (Male) with TBIPhenylephrine (1 µg/kg/min IV)Exacerbated the reduction in ARI during induced hypotension.
Cerebral Blood Flow (CBF) Piglets (Male) with TBIPhenylephrine (1 µg/kg/min IV)CBF decreased by approximately 20 mL/100g/min.
Cerebral Blood Flow Velocity (CBFv) Healthy HumansPhenylephrine (infusion)Associated with an increased mean cerebral artery velocity.
Cerebrovascular Resistance (CVR) Healthy HumansPhenylephrine (infusion)Increased indices of cerebrovascular resistance.
Lower Limit of Autoregulation Spontaneously Hypertensive RatsAdrenergic blockersModulated by α-adrenergic receptors, suggesting α-agonists can influence this limit.

Experimental Protocols

Protocol 1: Static Assessment of Cerebral Autoregulation in an Animal Model

This protocol is designed to assess the steady-state response of cerebral blood flow to a this compound-induced increase in mean arterial pressure.

1. Animal Preparation:

  • Anesthetize the animal (e.g., rat, piglet) according to an approved institutional protocol. Anesthetics like Ethomidate may be preferred as they have been shown to have minimal impact on cerebral autoregulation measurements.

  • Perform a tracheotomy and mechanically ventilate the animal to maintain stable arterial blood gases (PaCO2 and PaO2).

  • Insert femoral arterial and venous catheters for continuous blood pressure monitoring and drug administration, respectively.

  • Expose the skull for placement of a cerebral blood flow monitoring probe (e.g., Laser Doppler flowmetry).

2. Baseline Measurement:

  • Allow the animal to stabilize for at least 30 minutes after surgical preparation.

  • Record baseline mean arterial pressure (MAP) and cerebral blood flow (CBF) for a 10-minute period.

3. This compound Administration:

  • Prepare a solution of this compound (e.g., 0.5 mg/mL in saline).

  • Administer this compound as an intravenous bolus or a continuous infusion to achieve a target increase in MAP (e.g., 30-40% above baseline).

  • For infusion, a starting rate of 0.5-1 µg/kg/min can be titrated to effect.

4. Steady-State Measurement:

  • Once the target MAP is reached and stable for at least 5 minutes, record the new steady-state CBF and MAP for a 10-minute period.

5. Data Analysis:

  • Calculate the percentage change in MAP and CBF from baseline to the hypertensive state.

  • Calculate the Autoregulatory Index (ARI) using the formula: ARI = (% change in Cerebrovascular Resistance) / (% change in Cerebral Perfusion Pressure), where CVR = MAP/CBF. An ARI close to 1 indicates intact autoregulation, while an ARI close to 0 indicates impaired autoregulation.

Static_Autoregulation_Workflow cluster_protocol Static Autoregulation Experimental Workflow Prep Animal Preparation (Anesthesia, Catheterization, CBF Probe) Stabilize Stabilization Period (30 mins) Prep->Stabilize Baseline Record Baseline (MAP & CBF for 10 mins) Stabilize->Baseline Administer Administer this compound (IV Bolus or Infusion) Baseline->Administer TargetMAP Achieve & Maintain Target MAP Administer->TargetMAP SteadyState Record Steady-State (MAP & CBF for 10 mins) TargetMAP->SteadyState Analysis Data Analysis (Calculate %ΔMAP, %ΔCBF, ARI) SteadyState->Analysis

Workflow for static autoregulation assessment.
Protocol 2: Dynamic Assessment of Cerebral Autoregulation in Human Subjects

This protocol uses Transcranial Doppler (TCD) ultrasonography to non-invasively assess the dynamic response of cerebral blood flow velocity to this compound-induced blood pressure changes.

1. Subject Preparation:

  • The subject rests in a supine position in a quiet, temperature-controlled room.

  • Secure a TCD probe over the temporal window to continuously monitor blood flow velocity in the middle cerebral artery (MCAv).

  • Apply a non-invasive continuous blood pressure monitor (e.g., finger photoplethysmography).

  • Secure an intravenous line for this compound administration.

2. Baseline Recording:

  • Record at least 5 minutes of stable, spontaneous fluctuations in blood pressure and MCAv.

3. This compound Administration:

  • Administer a slow intravenous bolus of this compound (e.g., 0.5 mg over 1 minute) to induce a transient increase in MAP. The dose can be titrated based on the subject's response, aiming for a 15-20 mmHg increase in MAP.

4. Data Acquisition:

  • Continue to record beat-to-beat MAP and MCAv throughout the baseline period, during the this compound-induced pressure ramp, and for at least 5 minutes after the peak pressure response.

5. Data Analysis (Transfer Function Analysis):

  • The recorded time series of MAP and MCAv are subjected to transfer function analysis.

  • The relationship between the input (MAP) and output (MCAv) signals is characterized by gain, phase, and coherence functions in different frequency ranges (e.g., very low, low, and high frequency).

  • Intact dynamic autoregulation is characterized by high coherence and a low gain in the very low-frequency range, indicating that slow fluctuations in blood pressure are effectively buffered and not transmitted to the cerebral circulation.

Logical Relationships in Cerebral Autoregulation

The relationship between cerebral perfusion pressure and cerebral blood flow is classically depicted by the Lassen curve. This curve illustrates a plateau phase where CBF is maintained constant over a range of CPPs. Below the lower limit of autoregulation, CBF decreases passively with CPP, risking ischemia. Above the upper limit, the autoregulatory capacity is overwhelmed, and CBF increases with CPP, risking hyperemia and edema. Pharmacological agents like this compound are used to experimentally shift an individual's CPP along this curve to determine the limits and efficiency of their autoregulation.

Lassen_Curve_Concept origin y_axis Cerebral Blood Flow (CBF) origin->y_axis         x_axis Cerebral Perfusion Pressure (CPP) origin->x_axis         p1 p2 p1->p2 p3 p2->p3 p4 p3->p4 Ischemia Ischemic Zone Plateau Autoregulatory Plateau Hyperemia Hyperemic Zone LLA Lower Limit ULA Upper Limit limit1_bottom limit1_top limit1_bottom->limit1_top limit2_bottom limit2_top limit2_bottom->limit2_top

References

Application Notes and Protocols: Metaraminol Administration for Maintaining Blood Pressure in Organoids

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Metaraminol is a sympathomimetic amine that acts as a potent vasoconstrictor, primarily by activating alpha-1 adrenergic receptors.[1][2][3] This action leads to an increase in systemic vascular resistance and a subsequent rise in blood pressure.[1][2][4] While extensively used in clinical settings to treat hypotension, its application in in vitro organoid systems represents a novel and exploratory area of research. These notes provide a theoretical framework and proposed protocols for the administration of this compound to vascularized organoid models to simulate physiological blood pressure and study its effects on organoid function and pathophysiology.

Disclaimer: The following protocols are theoretical and intended as a starting point for research. No established studies on the use of this compound in organoid systems have been published to date. Researchers should optimize these protocols based on their specific organoid model and experimental goals.

Mechanism of Action

This compound exerts its effects through both direct and indirect mechanisms:

  • Direct Action: It directly stimulates alpha-1 adrenergic receptors on vascular smooth muscle cells, leading to vasoconstriction.[2][3][4]

  • Indirect Action: It triggers the release of norepinephrine (B1679862) from sympathetic nerve endings, which further enhances the vasoconstrictive effect.[2][4][5][6]

The activation of alpha-1 adrenergic receptors initiates a downstream signaling cascade involving Gq proteins, phospholipase C, and an increase in intracellular calcium, ultimately resulting in smooth muscle contraction.[4]

Metaraminol_Signaling_Pathway This compound This compound Alpha1_Receptor Alpha-1 Adrenergic Receptor (Gq-coupled) This compound->Alpha1_Receptor Gq_Protein Gq Protein Alpha1_Receptor->Gq_Protein activates PLC Phospholipase C (PLC) Gq_Protein->PLC activates PIP2 PIP2 PLC->PIP2 hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG ER Endoplasmic Reticulum IP3->ER binds to PKC Protein Kinase C (PKC) DAG->PKC activates Ca2_release Ca²⁺ Release ER->Ca2_release triggers Contraction Smooth Muscle Contraction (Vasoconstriction) Ca2_release->Contraction PKC->Contraction

Caption: this compound's alpha-1 adrenergic signaling pathway.

Data Presentation

The following tables provide a template for recording quantitative data from experiments involving this compound administration to organoids.

Table 1: Dose-Response of this compound on Organoid Viability

This compound Concentration (µM)Organoid Viability (%) (24h)Organoid Viability (%) (48h)Organoid Viability (%) (72h)
0 (Control)100100100
0.1
1
10
50
100

Table 2: Effect of this compound on Vascularized Organoid Perfusion

TreatmentPerfusion Rate (nL/min)Vaso-occlusion EventsOrganoid Size (µm)
Vehicle Control
This compound (1 µM)
This compound (10 µM)
This compound (50 µM)

Table 3: Gene Expression Analysis in Response to this compound

GeneFold Change (vs. Control) - 24hp-value
ACTA2 (α-SMA)
PECAM1 (CD31)
VEGFA
NOS3 (eNOS)
Hypoxia Marker (e.g., HIF1A)

Experimental Protocols

Protocol 1: Preparation of this compound Stock Solution
  • Reagent: this compound bitartrate (B1229483) powder.

  • Solvent: Sterile phosphate-buffered saline (PBS) or cell culture medium.

  • Procedure:

    • Prepare a 10 mM stock solution of this compound bitartrate in the chosen solvent.

    • Sterile-filter the stock solution through a 0.22 µm syringe filter.

    • Store aliquots at -20°C, protected from light.

Protocol 2: Administration of this compound to Organoid Cultures

This protocol assumes a standard 3D organoid culture in a basement membrane matrix (e.g., Matrigel®).

  • Materials:

    • Mature vascularized organoids in culture.

    • This compound stock solution (10 mM).

    • Organoid culture medium.

  • Procedure:

    • Prepare a series of working concentrations of this compound by diluting the stock solution in fresh organoid culture medium. Suggested starting concentrations range from 0.1 µM to 100 µM.

    • Carefully remove the existing medium from the organoid cultures.

    • Add the medium containing the desired concentration of this compound to each well. Include a vehicle control (medium with an equivalent amount of solvent).

    • Incubate the organoids under standard culture conditions (e.g., 37°C, 5% CO₂).

    • Monitor the organoids at regular intervals (e.g., 24, 48, 72 hours) for morphological changes and other endpoints.

Experimental_Workflow Start Start: Mature Vascularized Organoids Prepare_Drug Prepare this compound Working Solutions Start->Prepare_Drug Treat_Organoids Administer this compound to Organoid Cultures Prepare_Drug->Treat_Organoids Incubate Incubate (24-72h) Treat_Organoids->Incubate Endpoint_Analysis Endpoint Analysis Incubate->Endpoint_Analysis Viability Viability Assay (e.g., CellTiter-Glo®) Endpoint_Analysis->Viability Assess Imaging Microscopy & Perfusion Analysis Endpoint_Analysis->Imaging Visualize Gene_Expression Gene Expression (qPCR/RNA-seq) Endpoint_Analysis->Gene_Expression Quantify Functional_Assay Functional Assays Endpoint_Analysis->Functional_Assay Measure

References

Troubleshooting & Optimization

Overcoming Metaraminol tachyphylaxis in prolonged infusion studies

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for researchers investigating metaraminol tachyphylaxis in prolonged infusion studies. This resource provides troubleshooting guidance, frequently asked questions (FAQs), detailed experimental protocols, and data summaries to assist you in your research.

Frequently Asked Questions (FAQs) & Troubleshooting Guide

This section addresses common challenges and questions that may arise during your experiments with prolonged this compound infusions.

Q1: What is this compound tachyphylaxis and when does it typically occur?

A: Tachyphylaxis is a rapid decrease in the response to a drug after repeated administration over a short period.[1] For this compound, this means that a progressively lower blood pressure response is observed with continued or repeated doses. While the exact timeframe can vary based on the experimental model and dosage, tachyphylaxis to this compound is generally anticipated in infusions extending beyond 24 hours, with some evidence suggesting it can develop within 24-48 hours of continuous administration.[2]

Q2: What are the primary mechanisms behind this compound tachyphylaxis?

A: this compound has a dual mechanism of action: it is a direct α1-adrenergic receptor agonist and also acts indirectly by stimulating the release of norepinephrine (B1679862) from storage vesicles in sympathetic nerve endings.[3][4] Tachyphylaxis is thought to occur primarily due to the depletion of these norepinephrine stores with prolonged use.[5] Once these stores are diminished, the indirect pressor effect of this compound is significantly reduced. Other contributing factors can include receptor downregulation and desensitization.

Q3: How can I identify the onset of tachyphylaxis in my experimental model?

A: The key indicator of tachyphylaxis is a diminishing hemodynamic response despite a stable or escalating infusion rate of this compound. You should continuously monitor key parameters such as mean arterial pressure (MAP). A gradual decline in MAP while the infusion rate remains constant, or the need to progressively increase the infusion rate to maintain the target MAP, are strong signs of developing tachyphylaxis.

Q4: My animal model is no longer responding to the this compound infusion. What are my options?

A: Once significant tachyphylaxis has developed, increasing the this compound dose is unlikely to be effective due to norepinephrine depletion. The recommended course of action is to switch to a direct-acting vasopressor that does not rely on norepinephrine release. Norepinephrine is a common and effective alternative in this scenario.

Q5: Can tachyphylaxis to this compound be prevented or delayed?

A: While completely preventing tachyphylaxis during prolonged infusions may be challenging, certain strategies might delay its onset. These include using the minimum effective dose of this compound to achieve the desired hemodynamic target and ensuring adequate fluid resuscitation to optimize circulatory volume before and during the infusion.

Q6: What are the recommended alternative vasopressors if this compound tachyphylaxis occurs?

A: When this compound's effectiveness wanes, switching to a direct-acting sympathomimetic agent is the standard approach. Suitable alternatives include:

  • Norepinephrine: Often considered the first-line alternative, it is a potent vasoconstrictor.

  • Epinephrine: Provides both alpha- and beta-adrenergic stimulation, which can be beneficial if inotropic support is also required.

  • Vasopressin: Can be used as an adjunct therapy, as it acts on different receptors (V1 receptors) and can be effective in cases of catecholamine-resistant hypotension.

Data Presentation

The following tables summarize key quantitative data related to this compound use in experimental settings.

Table 1: Pharmacokinetic Profile of this compound

ParameterValueReference
Onset of Action (IV)1–2 minutes
Duration of Action20–60 minutes
Protein Binding~45%
MetabolismHepatic
Primary MechanismDirect α1-agonist and indirect norepinephrine release

Table 2: Common Intravenous Infusion Dosages for this compound

SubjectBolus DoseContinuous Infusion RateReference
Adult Human (Clinical)0.5 to 1.0 mg every 2-5 minutes as needed0.5 to 10 mg/hour, titrated to effect
Pediatric Human (Clinical)Not specifiedStart at 5 mcg/kg/min, titrate to effect
Animal ModelsHighly variable, requires dose-finding studiesHighly variable, requires dose-finding studiesN/A
Note: Dosages for animal models are highly dependent on the species and experimental design and must be determined empirically.

Table 3: Troubleshooting Guide for this compound Tachyphylaxis

ObservationPotential CauseRecommended Action
Gradual decrease in blood pressure at a constant infusion rate.Onset of tachyphylaxis due to norepinephrine depletion.Prepare to switch to a direct-acting vasopressor like norepinephrine.
Requirement for escalating infusion rates to maintain target pressure.Developing tachyphylaxis.Monitor closely; consider adding an alternative vasopressor or switching entirely.
Abrupt and significant drop in blood pressure.Severe tachyphylaxis, possible hypovolemia, or other experimental factors.Administer a bolus of a direct-acting vasopressor (e.g., norepinephrine); re-assess fluid status.
No response to increased this compound infusion.Complete tachyphylaxis (depleted norepinephrine stores).Discontinue this compound and administer a direct-acting vasopressor.

Experimental Protocols

Protocol 1: Induction of this compound Tachyphylaxis in a Rodent Model

Objective: To establish a reproducible model of this compound-induced tachyphylaxis for further study.

Materials:

  • Male Wistar rats (250-300g)

  • This compound bitartrate (B1229483) solution (e.g., 0.5 mg/mL in saline)

  • Anesthetic agent (e.g., isoflurane (B1672236) or urethane)

  • Catheters for arterial and venous access

  • Pressure transducer and data acquisition system

  • Infusion pump

Methodology:

  • Anesthetize the rat and maintain a stable plane of anesthesia throughout the experiment.

  • surgically place catheters in the carotid artery (for blood pressure monitoring) and jugular vein (for drug infusion).

  • Allow the animal to stabilize for at least 30 minutes post-surgery, ensuring baseline hemodynamic stability.

  • Begin a continuous intravenous infusion of this compound at a starting rate determined by pilot studies (e.g., 2-5 µg/kg/min).

  • Titrate the initial infusion rate to achieve a target increase in Mean Arterial Pressure (MAP) of 20-30% above baseline.

  • Once the target MAP is reached, maintain the infusion rate.

  • Continuously record MAP. Tachyphylaxis is characterized by a gradual return of MAP towards baseline levels despite the ongoing constant infusion. The study can be concluded once MAP has returned to within 10% of the pre-infusion baseline, or after a predetermined time (e.g., 4-6 hours).

Protocol 2: Assessing Vasopressor Response and Tachyphylaxis

Objective: To quantify the degree of tachyphylaxis and test the efficacy of alternative vasopressors.

Methodology:

  • Establish the tachyphylaxis model as described in Protocol 1.

  • Once tachyphylaxis is confirmed (i.e., MAP has returned toward baseline), administer a bolus challenge of this compound (e.g., 10 µg/kg). The expected response will be significantly blunted compared to a bolus given before the prolonged infusion.

  • Discontinue the this compound infusion.

  • After a washout period (e.g., 15-20 minutes), administer a bolus challenge of a direct-acting vasopressor, such as norepinephrine (e.g., 1 µg/kg).

  • Record the peak change in MAP in response to both the this compound and norepinephrine boluses.

  • A preserved or strong response to norepinephrine following a blunted response to this compound confirms that the tachyphylaxis is specific to the indirect action of this compound and that the adrenergic receptors are still responsive.

Visualizations

The following diagrams illustrate key pathways and workflows relevant to this compound tachyphylaxis studies.

Metaraminol_Mechanism cluster_neuron Presynaptic Neuron cluster_receptor Postsynaptic Cell (Smooth Muscle) Vesicle Synaptic Vesicle (Stores Norepinephrine) NE_released Norepinephrine (Released) Vesicle->NE_released Depletion over time Tachyphylaxis Tachyphylaxis (Response ↓) Vesicle->Tachyphylaxis Alpha1 α1-Adrenergic Receptor NE_released->Alpha1 Binds Response Vasoconstriction (Blood Pressure ↑) Alpha1->Response This compound This compound Infusion This compound->Vesicle Displaces NE (Indirect Action) This compound->Alpha1 Direct Agonism

Caption: this compound's dual mechanism and the pathway to tachyphylaxis via norepinephrine depletion.

Experimental_Workflow A Animal Preparation (Anesthesia, Catheterization) B Stabilization & Baseline Hemodynamic Recording A->B C Start this compound Infusion (Titrate to Target MAP) B->C D Maintain Constant Infusion & Monitor for Tachyphylaxis C->D E Tachyphylaxis Confirmed (MAP returns to baseline) D->E Hours F Intervention Phase (e.g., Switch to Norepinephrine) E->F G Final Data Collection & Analysis F->G

Caption: Workflow for a typical prolonged infusion study of this compound tachyphylaxis.

Troubleshooting_Tree Start Is MAP decreasing despite constant this compound infusion? Yes Tachyphylaxis Likely Start->Yes Yes No Continue Monitoring Start->No Action1 Increase this compound Infusion Rate Yes->Action1 Check1 Is MAP restored? Action1->Check1 Yes2 Response Restored (Continue Monitoring) Check1->Yes2 Yes No2 Severe Tachyphylaxis Check1->No2 No Action2 Switch to Direct-Acting Vasopressor (e.g., Norepinephrine) No2->Action2 Action3 Assess Fluid Status & Other Variables No2->Action3

Caption: Decision tree for managing diminishing vasopressor response during an experiment.

References

Technical Support Center: Mitigating Metaraminol-Induced Reflex Bradycardia in Experimental Settings

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering metaraminol-induced reflex bradycardia in their experimental models.

Frequently Asked Questions (FAQs)

Q1: What is this compound-induced reflex bradycardia and why does it occur?

A1: this compound is a sympathomimetic agent that primarily acts as an α1-adrenergic receptor agonist. This action can be both direct and indirect, with a significant mechanism being the displacement of norepinephrine (B1679862) from neuronal vesicles.[1] The released norepinephrine then stimulates α1-adrenergic receptors on vascular smooth muscle, leading to vasoconstriction and a subsequent increase in systemic vascular resistance and mean arterial pressure (MAP). This rise in blood pressure is detected by baroreceptors in the aortic arch and carotid sinuses, which triggers a reflex increase in vagal (parasympathetic) tone to the heart. This increased vagal activity, mediated by acetylcholine (B1216132) (ACh) acting on muscarinic receptors in the sinoatrial (SA) node, leads to a decrease in heart rate, a phenomenon known as reflex bradycardia.[2][3]

Q2: What are the primary pharmacological agents used to mitigate this compound-induced reflex bradycardia?

A2: The primary agents used to counteract this effect are antimuscarinic drugs, which block the action of acetylcholine at the muscarinic receptors in the heart. The two most commonly used agents in experimental settings are:

  • Atropine (B194438): A non-selective muscarinic receptor antagonist.

  • Glycopyrrolate (B1671915): A quaternary amine antimuscarinic agent that is more selective for peripheral muscarinic receptors and has limited ability to cross the blood-brain barrier.

Q3: How do atropine and glycopyrrolate work to prevent or reverse this bradycardia?

A3: Both atropine and glycopyrrolate act as competitive antagonists at muscarinic M2 receptors on the sinoatrial (SA) node of the heart. By blocking these receptors, they prevent acetylcholine released from vagal nerve endings from binding and slowing the heart rate. This effectively interrupts the efferent limb of the baroreflex arc that is responsible for the bradycardia, leading to an increase in heart rate.

Q4: Which agent, atropine or glycopyrrolate, is more suitable for my experiment?

A4: The choice between atropine and glycopyrrolate depends on the specific requirements of your experimental design:

  • Atropine has a rapid onset of action but can cross the blood-brain barrier, potentially causing central nervous system (CNS) effects that could confound neurological or behavioral studies.

  • Glycopyrrolate has a slower onset but a longer duration of action and does not readily cross the blood-brain barrier, making it a better choice when central effects are undesirable. It is also reported to cause less initial tachycardia compared to atropine.

Q5: Are there alternative strategies to mitigate this compound-induced reflex bradycardia?

A5: While antimuscarinics are the primary approach, other strategies could be considered depending on the experimental context, though they are less common for specifically targeting the reflex bradycardia from α1-agonists:

  • Dose-titration of this compound: Carefully titrating the dose of this compound to achieve the desired increase in blood pressure with minimal impact on heart rate.

  • Alternative Vasopressors: In some experimental designs, using a vasopressor with mixed α- and β-adrenergic activity might be an option, as the β-adrenergic stimulation can counteract the reflex bradycardia. However, this would introduce different pharmacological effects.

Troubleshooting Guides

Problem 1: Severe and persistent bradycardia after this compound administration.

  • Possible Cause: The dose of this compound may be too high, leading to a strong baroreflex response. The experimental animal may have a high vagal tone.

  • Solution:

    • Administer an Antimuscarinic Agent: If not already administered prophylactically, administer atropine or glycopyrrolate intravenously. See the Experimental Protocols section for suggested dosages.

    • Reduce this compound Infusion Rate: If this compound is being administered as a continuous infusion, immediately reduce the rate or temporarily halt the infusion until the heart rate recovers.

    • Monitor Vital Signs Continuously: Closely monitor heart rate and blood pressure to assess the response to the intervention.

Problem 2: Inconsistent or unpredictable heart rate response to this compound.

  • Possible Cause: The anesthetic regimen can significantly influence autonomic reflexes. Some anesthetics can sensitize the myocardium to arrhythmias or alter the baroreflex sensitivity.

  • Solution:

    • Review Anesthetic Protocol: Ensure the anesthetic depth is stable. Volatile anesthetics, for example, can have dose-dependent effects on cardiovascular parameters.

    • Standardize Experimental Conditions: Ensure all experimental conditions, including temperature and hydration status, are consistent across all animals.

    • Consider Prophylactic Antimuscarinic: Administering a low dose of glycopyrrolate or atropine prior to this compound can help stabilize the heart rate and prevent drastic drops.

Problem 3: Tachycardia develops after administering an antimuscarinic agent.

  • Possible Cause: The dose of the antimuscarinic agent may be too high, leading to an over-correction of the bradycardia.

  • Solution:

    • Titrate the Dose: In future experiments, use a lower starting dose of the antimuscarinic and titrate to effect.

    • Choose an Agent with Less Tachycardic Effect: Glycopyrrolate is often associated with a less pronounced initial tachycardia compared to atropine.

    • Allow for Stabilization: The initial tachycardia may be transient. Monitor the animal to see if the heart rate returns to a more stable baseline.

Data Presentation

Table 1: Hemodynamic Effects of this compound and Mitigating Agents in Experimental Animal Models.

Animal Model Agent(s) and Dose(s) Route of Administration Change in Mean Arterial Pressure (MAP) Change in Heart Rate (HR) Reference(s)
Anesthetized DogsThis compound (0.2 mg/kg)IVSubstantial IncreaseReflex Bradycardia Eliminated by Vagotomy
Anesthetized DogsGlycopyrrolate (0.005 or 0.01 mg/kg) for bradycardia (<65 bpm)IVSignificant IncreaseSignificant Increase (reversal of bradycardia)
Anesthetized RatsAtropine (0.05 mg/kg)IMNo significant change (when used alone)Increase for ~30 min
Anesthetized RatsGlycopyrrolate (0.5 mg/kg)IMNo significant change (when used alone)Increase for ~240 min
Miniature Pigs (Septic Shock Model)This compound Infusion (to maintain MAP ≥ 65 mmHg)IV InfusionMaintained target MAPAlleviated shock-induced tachycardia

Note: This table is a synthesis of data from multiple sources and experimental conditions may vary. Direct comparative studies are limited.

Experimental Protocols

Protocol 1: Prophylactic Mitigation of this compound-Induced Reflex Bradycardia in a Rat Model

  • Animal Preparation: Anesthetize a male Sprague-Dawley rat (250-350g) with an appropriate anesthetic (e.g., ketamine/xylazine or isoflurane). Insert catheters into the femoral artery and vein for blood pressure monitoring and drug administration, respectively.

  • Baseline Measurement: Allow the animal to stabilize for at least 20 minutes and record baseline mean arterial pressure (MAP) and heart rate (HR).

  • Prophylactic Antimuscarinic Administration: Administer one of the following via the venous catheter:

    • Glycopyrrolate: 0.01 mg/kg

    • Atropine: 0.05 mg/kg

  • This compound Administration: 10-15 minutes after the antimuscarinic, administer this compound as either an IV bolus (e.g., 0.1-0.5 mg/kg) or a continuous infusion (e.g., 5-20 µg/kg/min) to achieve the desired increase in MAP.

  • Monitoring: Continuously record MAP and HR throughout the experiment.

Protocol 2: Reversal of Established this compound-Induced Reflex Bradycardia in a Dog Model

  • Animal Preparation: Anesthetize a beagle dog (10-15 kg) with a suitable anesthetic agent (e.g., propofol (B549288) induction, isoflurane (B1672236) maintenance). Establish arterial and venous access for monitoring and drug administration.

  • Baseline Measurement: After a stabilization period, record baseline MAP and HR.

  • Induction of Bradycardia: Administer an IV infusion of this compound (e.g., 2-5 µg/kg/min) and titrate to achieve a significant increase in MAP and a consequential decrease in HR to below a predetermined threshold (e.g., < 50 bpm).

  • Reversal Administration: Once stable bradycardia is established, administer one of the following intravenously:

    • Glycopyrrolate: 0.005 - 0.01 mg/kg

    • Atropine: 0.02 - 0.04 mg/kg

  • Monitoring: Continuously monitor MAP and HR to observe the reversal of bradycardia and any effects on blood pressure.

Mandatory Visualizations

Metaraminol_Signaling_Pathway This compound This compound NE_Vesicle Norepinephrine Storage Vesicle This compound->NE_Vesicle Displaces NE Norepinephrine NE_Vesicle->NE Releases Alpha1_Receptor α1-Adrenergic Receptor (Vascular Smooth Muscle) NE->Alpha1_Receptor Activates Vasoconstriction Vasoconstriction Alpha1_Receptor->Vasoconstriction MAP ↑ Mean Arterial Pressure Vasoconstriction->MAP

Caption: Signaling pathway of this compound leading to increased blood pressure.

Baroreflex_Arc cluster_CNS Central Nervous System NTS Nucleus Tractus Solitarius (NTS) NA_DMNX Nucleus Ambiguus & Dorsal Motor Nucleus of Vagus NTS->NA_DMNX Activates Vagus_Nerve Efferent Vagus Nerve NA_DMNX->Vagus_Nerve Increased_MAP ↑ Mean Arterial Pressure Baroreceptors Baroreceptors (Aortic Arch, Carotid Sinus) Increased_MAP->Baroreceptors Stimulates Afferent_Vagal_Glossopharyngeal Afferent Vagal & Glossopharyngeal Nerves Baroreceptors->Afferent_Vagal_Glossopharyngeal Afferent_Vagal_Glossopharyngeal->NTS SA_Node SA Node of Heart Vagus_Nerve->SA_Node Releases ACh Bradycardia ↓ Heart Rate (Reflex Bradycardia) SA_Node->Bradycardia

Caption: The baroreflex arc responsible for reflex bradycardia.

Experimental_Workflow start Start Experiment prep Animal Preparation & Anesthesia start->prep baseline Record Baseline HR & MAP prep->baseline prophylaxis_q Prophylactic Mitigation? baseline->prophylaxis_q prophylaxis_admin Administer Atropine or Glycopyrrolate prophylaxis_q->prophylaxis_admin Yes metaraminol_admin Administer this compound prophylaxis_q->metaraminol_admin No prophylaxis_admin->metaraminol_admin bradycardia_check Bradycardia Occurs? metaraminol_admin->bradycardia_check reversal_admin Administer Atropine or Glycopyrrolate bradycardia_check->reversal_admin Yes monitor Continuous Monitoring of HR & MAP bradycardia_check->monitor No reversal_admin->monitor end End Experiment monitor->end

Caption: Experimental workflow for mitigating this compound-induced bradycardia.

References

Optimizing Metaraminol dosage to avoid excessive vasoconstriction

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with essential information for optimizing Metaraminol dosage in experimental settings, with a primary focus on avoiding excessive vasoconstriction.

Frequently Asked Questions (FAQs)

Q1: What is the fundamental mechanism of action for this compound-induced vasoconstriction?

This compound is a potent sympathomimetic amine that increases blood pressure through a dual mechanism of action.[1]

  • Direct Action: It acts as a direct agonist of α1-adrenergic receptors located on vascular smooth muscle.[2][3] This activation stimulates the Gq protein-coupled receptor pathway, leading to an increase in intracellular calcium and subsequent smooth muscle contraction, which causes vasoconstriction.[2]

  • Indirect Action: this compound also has an indirect effect by stimulating the release of norepinephrine (B1679862) from intracytoplasmic stores in sympathetic nerve endings.[1][2][4] This displaced norepinephrine then acts on adrenergic receptors to further contribute to the pressor effects.[4][5]

While its primary effect is on alpha-1 receptors, it also possesses mild β-agonist activity.[1][2]

Metaraminol_Signaling_Pathway cluster_cell Vascular Smooth Muscle Cell receptor α1-Adrenergic Receptor gq Gq Protein receptor->gq activates plc Phospholipase C (PLC) gq->plc activates pip2 PIP2 plc->pip2 hydrolyzes ip3 IP3 pip2->ip3 dag DAG pip2->dag er Endoplasmic Reticulum ip3->er binds to receptor on ca ↑ Intracellular Ca²⁺ er->ca releases Ca²⁺ contraction Vasoconstriction ca->contraction leads to This compound This compound This compound->receptor Binds to

Caption: this compound's direct α1-adrenergic signaling pathway.

Q2: What are the typical starting dosages for this compound in experimental settings?

Dosage is highly dependent on the experimental model and desired effect. However, clinical data can provide a useful reference point for initial dose-finding studies. Dosages are typically administered as intravenous (IV) boluses or continuous infusions.[2][6]

Table 1: Summary of Clinical Dosage Regimens for this compound

Administration RouteDosage RegimenConcentration (Typical)Notes
IV Bolus (Adults) 0.5 - 1.0 mg0.5 mg/mLGiven every 1-2 minutes to target a desired Mean Arterial Pressure (MAP).[2] A starting dose of 0.25 mg may be considered.[7]
IV Infusion (Adults) 0.5 - 10 mg/hour0.5 mg/mL (e.g., 20mg in 40mL)Titrated to effect.[6][8] Should be administered via a syringe driver.[9]
IV Infusion (Pediatric) Start at 5 mcg/kg/minVariesTitrate to effect every 1-2 minutes.[2]
Q3: What are the signs of excessive vasoconstriction and how should I troubleshoot them?

Excessive vasoconstriction can lead to severe adverse effects. Vigilant monitoring is critical.

Signs of Excessive Vasoconstriction:

  • Severe Hypertension: A rapid or prolonged rise in blood pressure beyond the target range.[2][6]

  • Reflex Bradycardia: A significant drop in heart rate as a compensatory response to high blood pressure.[9]

  • Reduced Organ Perfusion: Signs may include decreased renal blood flow, reduced cerebral blood flow, or constriction of mesenteric vessels.[2] In animal models, this can manifest as changes in organ appearance, such as mottling of the kidneys.[10]

  • Arrhythmias: Excessive sympathomimetic stimulation can lead to ectopic cardiac activity.[11]

  • Tissue Necrosis: Extravasation (leakage of the drug from the vein into surrounding tissue) can cause severe local tissue damage due to intense vasoconstriction.[9][12][13]

Troubleshooting_Vasoconstriction start Observation: Severe Hypertension / Bradycardia / Signs of Ischemia action1 Immediately Reduce or Stop this compound Infusion start->action1 check1 Is Blood Pressure Returning to Target Range? action1->check1 action2 Consider Antagonist or Vasodilator (if applicable for model) check1->action2 No action3 Resume Infusion at a Lower Dose and Titrate Slowly check1->action3 Yes action4 Re-evaluate Experimental Protocol: - Check Dosage Calculations - Verify Subject's Volume Status action2->action4 end Continue Monitoring Closely action3->end action4->end

Caption: Troubleshooting workflow for excessive vasoconstriction.

Q4: What are the best practices for monitoring subjects during this compound administration?

Continuous and accurate monitoring is essential to titrate the dose effectively and avoid adverse events.

  • Blood Pressure: Continuous invasive blood pressure monitoring via an arterial line is highly recommended for infusions or multiple boluses.[2][6] Non-invasive cuff measurements may suffice for single bolus doses but should be cycled frequently (e.g., every minute).[7][12]

  • Electrocardiogram (ECG): Continuous ECG monitoring is necessary to detect arrhythmias or significant changes in heart rate, such as reflex bradycardia.[2][9][13]

  • Fluid Balance: Ensure the subject is not hypovolemic, as vasopressors are not a substitute for adequate fluid resuscitation.[9][11]

  • Infusion Site: If administering peripherally, monitor the infusion site frequently (e.g., every 15-30 minutes) for any signs of extravasation like swelling, coolness, or discoloration.[9]

Experimental Protocols & Data

For researchers designing new studies, referencing established methodologies is crucial.

Protocol 1: Dose-Optimization Study in Anesthetized Subjects

This protocol is adapted from a study determining the optimal bolus dose to treat hypotension during subarachnoid anesthesia.[7]

  • Objective: To determine the dose of IV this compound required to produce a 25% elevation in systolic blood pressure.

  • Subjects: 20 patients, aged 53 to 84 years.

  • Methodology:

    • Record non-invasive blood pressure (BP) and heart rate at one-minute intervals.

    • Following induction of hypotension, administer a series of four IV this compound boluses.

    • The doses administered were 0.25, 0.5, 0.75, and 1.0 mg per 50 kg of body weight.

    • Plot individual patient BP over time to estimate the predicted dosage for a 25% elevation.

  • Key Finding: The median estimated dosage to produce a 25% elevation in systolic BP was 0.5 mg (per 50 kg adult), though individual responses varied significantly.[7]

Table 2: Dose-Related Elevation in Systolic Blood Pressure[7]

This compound Dose (per 50 kg)Mean (SD) % Elevation in Systolic BP
0.5 mg25% (11%)
1.0 mg50% (23%)
Protocol 2: Prophylactic Infusion Dose-Finding Study

This protocol is based on a study designed to find the effective prophylactic infusion dose to prevent spinal-induced hypotension during Cesarean delivery.[14][15]

  • Objective: To determine the median effective dose (ED50) and 90% effective dose (ED90) of a weight-based, fixed-rate this compound infusion.

  • Subjects: 117 patients randomly allocated into five groups.

  • Methodology:

    • Patients were randomized to receive a prophylactic IV infusion at one of five fixed rates: 0, 0.25, 1.0, 1.75, or 2.5 µg/kg/min.

    • The study drug for each patient was diluted in a 50 mL syringe and infused at a constant rate of 50 mL/h to achieve the target µg/kg/min dose.

    • An effective dose was defined as no occurrence of hypotension (defined in the study) between spinal introduction and delivery.

    • ED50 and ED90 values were calculated using probit regression.

  • Key Finding: The ED50 and ED90 for preventing hypotension were found to be 0.64 µg/kg/min and 2.00 µg/kg/min, respectively.[14][15]

Experimental_Workflow start Patient Recruitment (N=117) rand Randomization start->rand g1 Group 1 (0 µg/kg/min) rand->g1 n=~23 g2 Group 2 (0.25 µg/kg/min) rand->g2 n=~23 g3 Group 3 (1.0 µg/kg/min) rand->g3 n=~23 g4 Group 4 (1.75 µg/kg/min) rand->g4 n=~23 g5 Group 5 (2.5 µg/kg/min) rand->g5 n=~23 prep Prepare Drug Dilution in 50mL Syringe g1->prep g2->prep g3->prep g4->prep g5->prep admin Initiate Infusion (50 mL/h) Immediately After Anesthesia prep->admin monitor Monitor Blood Pressure, Heart Rate, Side Effects admin->monitor analysis Data Analysis: Calculate ED50 & ED90 using Probit Regression monitor->analysis

Caption: Workflow for a prophylactic infusion dose-finding study.

Protocol 3: Animal Model of Septic Shock

This protocol is from a study comparing this compound and norepinephrine in a miniature pig model of septic shock.[16]

  • Objective: To investigate the influence of this compound on hemodynamics and kidney function and explore the norepinephrine conversion dose ratio.

  • Subjects: Male Guizhou miniature pigs (29–34 kg).

  • Methodology:

    • Induce septic shock in the animal models.

    • For the this compound group, initiate an IV infusion at a dose of 1 µg/kg/min.

    • Increase the dose by 1 µg/kg/min every 10 minutes until the mean arterial pressure (MAP) is ≥ 65 mmHg for more than 30 minutes.

    • Continue to titrate the dose to maintain the target MAP for the duration of the experiment (3 hours post-shock).

    • Monitor hemodynamic parameters (e.g., via PICCO) and kidney function.

  • Key Finding: The mean dose of this compound required to maintain a MAP ≥ 65 mmHg was 3.00 ± 1.73 µg/kg/min, compared to 0.38 ± 0.13 µg/kg/min for norepinephrine.[16]

References

Challenges in extrapolating Metaraminol efficacy from animal to human studies

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals investigating the efficacy of Metaraminol. The following information addresses common challenges encountered when extrapolating preclinical data from animal models to human studies.

Frequently Asked Questions (FAQs)

Q1: We are observing a greater pressor response to this compound in our rat model compared to what is reported in human clinical trials. What could be the underlying reason for this discrepancy?

A1: This is a common observation and can be attributed to significant species differences in adrenergic receptor density. Rat hearts, for instance, have a 5 to 8-fold higher density of α1-adrenergic receptors in the ventricles compared to humans (11 to 18 fmol/mg protein in humans vs. approximately 90 fmol/mg protein in rats). As this compound has a direct agonist effect on α1-adrenergic receptors, this higher receptor density in rats can lead to a more pronounced inotropic and pressor response at equivalent doses. When designing experiments, it is crucial to consider these receptor density differences and titrate doses accordingly rather than relying on a direct body weight conversion.

Q2: Our research involves transitioning from a rodent model to a larger animal model like pigs. How should we adjust our dosing strategy for this compound?

A2: Direct dose extrapolation based on body weight between species is often inaccurate. A more reliable approach is to establish a dose-equivalence ratio based on hemodynamic endpoints. For example, in a miniature pig model of septic shock, a dose ratio of approximately 6:1 (this compound:Norepinephrine) was found to achieve a similar mean arterial pressure (MAP) target.[1] It is recommended to conduct pilot studies in your chosen larger animal model to determine the dose-response relationship for key parameters like blood pressure and cardiac output. This will allow for a more accurate and translatable dosing regimen.

Q3: We are seeing a diminished response to repeated doses of this compound in our canine model (tachyphylaxis). Is this expected, and what is the mechanism?

A3: Yes, tachyphylaxis with this compound, especially with sustained use, is an expected phenomenon. This compound's primary mechanism of action is indirect, meaning it displaces endogenous norepinephrine (B1679862) from storage vesicles in nerve terminals.[2] With repeated dosing, these norepinephrine stores can become depleted, leading to a reduced pressor effect. Studies in dogs have shown that after a two-hour infusion of this compound, the circulating norepinephrine concentration can be halved, with a corresponding decrease in the drug's hemodynamic effect.[2] To mitigate this, consider experimental designs that account for this effect, such as allowing for a sufficient washout period between doses or using a continuous infusion at the lowest effective dose.

Q4: What are the key pharmacokinetic differences between species that we should consider when interpreting our this compound study results?

A4: Significant pharmacokinetic variability exists between species, which can impact the translation of your findings.[3] For this compound, consider the following:

  • Volume of Distribution (Vd): In rats, the estimated Vd is around 4 L/kg.[2] While human data is limited, this relatively large Vd suggests extensive tissue distribution.

  • Metabolism: this compound is not significantly metabolized by catechol-O-methyltransferase (COMT) or monoamine oxidase (MAO), which are major pathways for catecholamine breakdown.[2] This contributes to its longer duration of action compared to norepinephrine.

  • Half-life: The clinical effect of this compound typically lasts for 20-60 minutes.[2][4] However, due to its storage in catecholamine vesicles, it can persist in tissues for days.[2]

It is crucial to perform pharmacokinetic profiling in your specific animal model to accurately correlate plasma concentrations with hemodynamic effects.

Troubleshooting Guides

Issue 1: Unexpectedly High Mortality in Rodent Models at Clinically Relevant Human Doses
Potential Cause Troubleshooting Step
Higher α1-Adrenergic Receptor Density: Rats have a significantly higher density of α1-adrenergic receptors in cardiac tissue.Start with much lower doses than what is calculated by direct body weight conversion from human studies. Conduct a dose-escalation study to determine the optimal dose range for your specific rat strain.
Different Pharmacokinetic Profile: Faster metabolism or different distribution in rodents could lead to rapid achievement of toxic concentrations.Perform pharmacokinetic studies in your rat model to determine key parameters like Cmax, Tmax, and half-life. Correlate these with the observed hemodynamic responses.
Anesthesia Interaction: The anesthetic agent used can significantly impact cardiovascular response to vasopressors.Review the literature for known interactions between your chosen anesthetic and sympathomimetic amines. Consider using an anesthetic with minimal cardiovascular depression.
Issue 2: Difficulty in Establishing a Clear Dose-Response Relationship in a Large Animal Model
Potential Cause Troubleshooting Step
Indirect Mechanism of Action: The effect of this compound is dependent on endogenous norepinephrine stores, which can vary between individual animals.Ensure a sufficient acclimatization period for the animals to minimize stress-induced variations in baseline catecholamine levels. Consider measuring baseline norepinephrine levels if feasible.
Fluid Status: The hemodynamic response to vasopressors is highly dependent on the animal's intravascular volume.Standardize the fluid resuscitation protocol before and during this compound administration to ensure consistent preload.
Tachyphylaxis: Repeated or high doses can lead to a diminished response.Design your dose-response study with adequate time between escalating doses to allow for partial recovery of norepinephrine stores. Consider a randomized dose-escalation design rather than sequential administration in the same animal.

Data Presentation

Table 1: Comparative Hemodynamic Effects of this compound in a Pig Model of Septic Shock

ParameterThis compound GroupNorepinephrine Group
Mean Dose 3.00 ± 1.73 μg/kg/min0.38 ± 0.13 μg/kg/min
Time to reach target MAP (≥65 mmHg) 30 min42 min
Mean Arterial Pressure (MAP) No significant differenceNo significant difference
Heart Rate Significant decrease from shock stateNo significant change from shock state
Cardiac Output (CO) No significant differenceNo significant difference
Central Venous Pressure (CVP) No significant differenceNo significant difference

Data from a study in Guizhou miniature pigs with fecal peritonitis-induced septic shock.[5]

Table 2: Dose-Response of this compound for Preventing Hypotension in Humans (Cesarean Delivery)

This compound Infusion Rate (μg/kg/min)Incidence of Hypotension (%)Incidence of Reactive Hypertension (%)
0800
0.25755
1.04010
1.752520
2.51045

Data from a randomized controlled trial in patients undergoing elective Cesarean delivery with spinal anesthesia.[6]

Experimental Protocols

Protocol 1: Induction and Treatment of Septic Shock in a Miniature Pig Model

  • Animal Model: Male Guizhou miniature pigs (29–34 kg).

  • Sepsis Induction: Fecal peritonitis is induced by intraperitoneal injection of autologous feces.

  • Monitoring: Continuous monitoring of Mean Arterial Pressure (MAP), heart rate, cardiac output, and central venous pressure.

  • Treatment Initiation: 30 minutes after the onset of septic shock (defined as MAP ≤ 65 mmHg), fluid resuscitation is initiated.

  • Drug Administration: Animals are randomized to receive either a continuous infusion of this compound (starting at 1 μg/kg/min and titrated up by 1 unit every 10 minutes) or Norepinephrine (starting at 0.1 μg/kg/min and titrated up by 0.1 unit every 10 minutes) to maintain a target MAP of ≥ 65 mmHg for 3 hours.[7]

Protocol 2: Cardiovascular Assessment in a Rat Model

  • Animal Model: Wistar rats.

  • Anesthesia: Anesthesia is maintained with a continuous intravenous infusion of a combination of agents such as fentanyl, propofol, and vecuronium.

  • Instrumentation:

    • A cannula is placed in the left common carotid artery and connected to a pressure transducer for continuous blood pressure measurement.

    • Intravenous access is established via the femoral vein for drug administration.

    • Echocardiography can be used to assess cardiac function, including fractional shortening and ejection fraction.

  • Drug Administration: this compound is administered via the intravenous catheter at varying doses to establish a dose-response curve for blood pressure and heart rate.[8][9]

Visualizations

Metaraminol_Signaling_Pathway cluster_indirect Indirect Action (Primary) cluster_direct Direct Action (at higher doses) cluster_response Physiological Response Metaraminol_indirect This compound Vesicle Synaptic Vesicle Metaraminol_indirect->Vesicle Displaces NE Norepinephrine Synaptic_Cleft Synaptic Cleft NE->Synaptic_Cleft Release Adrenergic_Receptor α1/β1 Adrenergic Receptor Synaptic_Cleft->Adrenergic_Receptor Binds to Vasoconstriction Vasoconstriction Adrenergic_Receptor->Vasoconstriction Metaraminol_direct This compound Adrenergic_Receptor_direct α1 Adrenergic Receptor Metaraminol_direct->Adrenergic_Receptor_direct Directly binds to Adrenergic_Receptor_direct->Vasoconstriction Increased_BP Increased Blood Pressure Vasoconstriction->Increased_BP

Caption: Dual mechanism of action of this compound.

Experimental_Workflow cluster_animal_model Animal Model Selection cluster_protocol Experimental Protocol cluster_data Data Analysis cluster_extrapolation Extrapolation to Humans Rat Rat Dose_Escalation Dose-Response Study Rat->Dose_Escalation Dog Dog Dog->Dose_Escalation Pig Pig Pig->Dose_Escalation PK_Study Pharmacokinetic Profiling Dose_Escalation->PK_Study Hemodynamic_Monitoring Hemodynamic Monitoring (BP, HR, CO) PK_Study->Hemodynamic_Monitoring Compare_Species Interspecies Comparison Hemodynamic_Monitoring->Compare_Species Correlate_PKPD PK/PD Correlation Compare_Species->Correlate_PKPD Human_Dose_Prediction Human Dose Prediction Correlate_PKPD->Human_Dose_Prediction

Caption: Workflow for extrapolating this compound efficacy.

Alpha1_Signaling This compound This compound or Norepinephrine Alpha1_Receptor α1-Adrenergic Receptor This compound->Alpha1_Receptor Gq_Protein Gq Protein Alpha1_Receptor->Gq_Protein activates PLC Phospholipase C (PLC) Gq_Protein->PLC activates PIP2 PIP2 PLC->PIP2 cleaves IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG ER Endoplasmic Reticulum IP3->ER binds to receptor on PKC Protein Kinase C (PKC) DAG->PKC activates Ca_Release Ca²⁺ Release ER->Ca_Release Ca_Release->PKC co-activates Contraction Smooth Muscle Contraction PKC->Contraction leads to

Caption: Alpha-1 adrenergic receptor signaling pathway.

References

Technical Support Center: Impact of Anesthesia on the Hemodynamic Effects of Metaraminol

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) regarding the hemodynamic effects of Metaraminol when used in conjunction with different anesthetic agents.

Frequently Asked Questions (FAQs)

Q1: What is the fundamental mechanism of action for this compound?

This compound is a sympathomimetic amine with a dual mechanism of action. It acts as a direct agonist on α1-adrenergic receptors, leading to peripheral vasoconstriction.[1] Additionally, it has an indirect effect by stimulating the release of norepinephrine (B1679862) from sympathetic nerve endings, which further contributes to its pressor effects.[1][2] While it has some mild β1-adrenergic activity that can produce a positive inotropic effect, its primary hemodynamic impact is an increase in systemic vascular resistance (SVR).[1]

Q2: How do different classes of anesthetics (e.g., volatile vs. intravenous) generally influence the cardiovascular system?

Volatile anesthetics (e.g., sevoflurane (B116992), isoflurane) and intravenous anesthetics (e.g., propofol) both tend to cause dose-dependent decreases in mean arterial pressure (MAP).[3] However, the underlying mechanisms differ. Volatile anesthetics primarily decrease SVR through vasodilation. Propofol (B549288) also causes vasodilation and can reduce preload by decreasing venous vasomotor tone, but it can also inhibit the sympathetic nervous system and impair the baroreflex. Sevoflurane has been noted to provide greater hemodynamic stability compared to propofol in some contexts, with propofol potentially causing a more significant drop in blood pressure.

Q3: Is tachyphylaxis a concern with repeated doses of this compound?

Tachyphylaxis, a rapid decrease in response to a drug with repeated administration, is a theoretical concern with indirectly acting sympathomimetics like this compound. The mechanism involves the depletion of norepinephrine stores from nerve terminals. While this is a known issue with drugs like ephedrine, the evidence for clinically significant tachyphylaxis with this compound is less clear, with some studies suggesting it is less of a concern. However, researchers should be aware of this possibility during prolonged experiments involving frequent boluses or continuous infusions.

Troubleshooting Guide

Issue 1: Blunted or Insufficient Pressor Response to this compound

  • Scenario: You administer a standard dose of this compound to your animal model under general anesthesia, but the expected increase in Mean Arterial Pressure (MAP) is minimal or absent.

Potential Cause Explanation Suggested Action
Anesthetic Agent Volatile anesthetics like sevoflurane and isoflurane (B1672236) can cause significant vasodilation and may suppress the cardiovascular response to catecholamines. This can effectively counteract the vasoconstrictive effects of this compound.Consider reducing the concentration of the volatile anesthetic if the depth of anesthesia allows. If the blunted response persists, a vasopressor with a different mechanism (e.g., vasopressin) may be required.
Norepinephrine Depletion The indirect action of this compound depends on adequate norepinephrine stores in the sympathetic nerve terminals. Prolonged anesthesia, stress, or prior administration of other sympathomimetic drugs can deplete these stores.If tachyphylaxis is suspected, switch to a direct-acting vasopressor like norepinephrine or phenylephrine. Allow for a sufficient washout period between experiments.
Acidosis Severe acidosis can impair the response of adrenergic receptors to catecholamines, leading to a reduced effect of vasopressors.Check and correct the acid-base status of the animal. Ensure adequate ventilation and fluid resuscitation.
Underlying Vasoplegia Some experimental conditions or underlying pathologies can lead to vasoplegic syndrome, a state of severe, refractory vasodilation. This condition is characterized by a poor response to standard catecholamine vasopressors.In cases of suspected vasoplegia, alternative treatments such as vasopressin or methylene (B1212753) blue may be necessary.

Issue 2: Exaggerated Hypertensive Response or Severe Bradycardia

  • Scenario: Following this compound administration, you observe an excessive increase in blood pressure, often accompanied by a sharp drop in heart rate.

Potential Cause Explanation Suggested Action
Interaction with Anesthetic Propofol anesthesia has been observed to potentially enhance the pressor response to some sympathomimetics. While not directly studied with this compound, propofol's inhibition of the sympathetic nervous system might lead to a more pronounced response to exogenous sympathomimetics.Start with a lower initial dose of this compound when using a propofol-based total intravenous anesthesia (TIVA) protocol. Titrate the dose carefully to the desired effect.
Baroreflex-Mediated Bradycardia The rapid increase in blood pressure caused by this compound triggers a baroreflex, leading to a compensatory decrease in heart rate. This is a normal physiological response but can be severe.If bradycardia is severe and compromising cardiac output, consider administering an anticholinergic agent like atropine. Reduce the dose of this compound in subsequent administrations.
Dosing Miscalculation An incorrect calculation of the this compound dose can lead to an overdose and a hypertensive crisis.Double-check all dose calculations, especially when preparing dilutions from a concentrated stock solution.

Data Presentation

Table 1: General Hemodynamic Effects of Sevoflurane and Propofol Anesthesia

ParameterSevofluranePropofol
Mean Arterial Pressure (MAP) Dose-dependent decreaseDose-dependent decrease, potentially more pronounced than sevoflurane
Heart Rate (HR) Variable; can decrease or remain stableTends to decrease
Cardiac Index (CI) Maintained or slightly decreasedTends to decrease
Systemic Vascular Resistance (SVR) Dose-dependent decreaseSignificant decrease
Sympathetic Tone Attenuates adrenergic reflexesInhibits sympathetic nervous system

Table 2: Expected Impact of Anesthesia on this compound's Hemodynamic Effects

Note: Direct comparative studies on this compound's effects on CO and SVR under these specific general anesthetics are limited. The expected effects are inferred from the known mechanisms of the drugs involved.

ParameterThis compound Effect (Alone)Expected Effect with SevofluraneExpected Effect with PropofolRationale for Difference
Mean Arterial Pressure (MAP) IncreaseModerated increasePotentially more pronounced increaseSevoflurane's potent vasodilation may counteract this compound's pressor effect. Propofol's sympatholytic action might lead to a more sensitive response.
Heart Rate (HR) Decrease (reflex)Reflex bradycardiaReflex bradycardiaThe degree of bradycardia will depend on the magnitude of the MAP increase.
Cardiac Output (CO) Unchanged or slightly decreasedLikely decreasedLikely decreasedThe increase in afterload (SVR) caused by this compound will likely decrease CO under both anesthetics, which themselves can be myocardial depressants.
Systemic Vascular Resistance (SVR) IncreaseSignificant increaseSignificant increaseThis is the primary mechanism of this compound. The net effect on MAP will depend on the baseline SVR reduction caused by the anesthetic.

Experimental Protocols

Protocol 1: Assessing the Dose-Response of this compound under Different Anesthetics

  • Animal Preparation:

    • Surgically instrument the animal model (e.g., rat, rabbit, pig) for continuous hemodynamic monitoring. This should include cannulation of a femoral or carotid artery for invasive blood pressure measurement and a central vein for drug administration.

    • For cardiac output monitoring, a thermodilution catheter or an ultrasonic flow probe on the aorta can be used.

  • Anesthesia Induction and Maintenance:

    • Randomly assign animals to receive either sevoflurane (e.g., 2-3% for maintenance) or a continuous infusion of propofol (e.g., 10-20 mg/kg/hr).

    • Maintain a stable plane of anesthesia for at least 30 minutes before starting the experiment. Monitor depth of anesthesia using appropriate parameters (e.g., reflex responses, EEG/BIS).

  • Experimental Procedure:

    • Record baseline hemodynamic parameters (MAP, HR, CO, SVR) for 10-15 minutes.

    • Administer escalating bolus doses of this compound (e.g., 1, 3, 10, 30 µg/kg) intravenously.

    • Allow hemodynamic parameters to return to baseline between each dose. This may take 20-60 minutes due to this compound's duration of action.

    • Continuously record all hemodynamic variables throughout the experiment.

  • Data Analysis:

    • Calculate the change from baseline for each hemodynamic parameter at each dose of this compound.

    • Construct a dose-response curve for the change in MAP for each anesthetic group.

    • Compare the hemodynamic responses between the sevoflurane and propofol groups using appropriate statistical tests (e.g., two-way ANOVA).

Visualizations

Metaraminol_Signaling_Pathway cluster_Anesthetics Anesthetic Influence cluster_this compound This compound Action cluster_Neuron Sympathetic Neuron cluster_Vascular Vascular Smooth Muscle Sevoflurane Sevoflurane Alpha1 α1-Adrenergic Receptor Sevoflurane->Alpha1 Blunts Response Propofol Propofol NE_Vesicle Norepinephrine (NE) Vesicles Propofol->NE_Vesicle Inhibits Release This compound This compound This compound->NE_Vesicle Indirect Action: Stimulates Release This compound->Alpha1 Direct Action: Agonist NE_Released Released NE NE_Vesicle->NE_Released NE_Released->Alpha1 Agonist Vasoconstriction Vasoconstriction (↑ SVR, ↑ MAP) Alpha1->Vasoconstriction Activates

Caption: this compound's dual-action signaling pathway and anesthetic interference points.

Experimental_Workflow A Animal Preparation & Instrumentation B Randomization A->B C1 Group 1: Sevoflurane Anesthesia B->C1 C2 Group 2: Propofol (TIVA) Anesthesia B->C2 D Stabilization & Baseline Hemodynamic Recording C1->D C2->D E Administer Escalating Doses of this compound D->E F Continuous Hemodynamic Monitoring E->F G Data Analysis: Construct Dose-Response Curves F->G H Statistical Comparison between Groups G->H

Caption: Experimental workflow for comparing this compound effects under different anesthetics.

Troubleshooting_Logic rect rect Start Blunted Response to this compound? Anesthetic Anesthetic Type? Start->Anesthetic Prolonged Prolonged Experiment or Repeated Dosing? Anesthetic->Prolonged Propofol (TIVA) Action1 Consider reducing volatile anesthetic concentration. Anesthetic->Action1 Volatile (Sevoflurane) AcidBase Acid-Base Status? Prolonged->AcidBase No Action2 Suspect NE depletion. Switch to direct α-agonist. Prolonged->Action2 Yes Action3 Correct acidosis. AcidBase->Action3 Acidotic Action4 Consider vasoplegia. Use alternative pressor (e.g., Vasopressin). AcidBase->Action4 Normal

References

Addressing variability in blood pressure response to Metaraminol

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals investigating the effects of Metaraminol. The content addresses common sources of variability in blood pressure response observed during experiments.

Frequently Asked Questions (FAQs)

Q1: What is the fundamental mechanism of action for this compound?

This compound is a sympathomimetic amine that increases blood pressure through a dual mechanism:

  • Direct Action : It is a potent agonist for α1-adrenergic receptors on vascular smooth muscle.[1][2][3] This activation leads to vasoconstriction, which increases systemic vascular resistance (SVR) and, consequently, both systolic and diastolic blood pressure.[1][3]

  • Indirect Action : this compound acts as a "false neurotransmitter." It is taken up into sympathetic nerve terminals and displaces norepinephrine (B1679862) from storage vesicles.[4] The released norepinephrine then acts on adrenergic receptors, contributing to the overall pressor effect.[2][4]

Q2: We are observing a diminishing pressor response to repeated doses of this compound. What could be the cause?

This phenomenon is likely tachyphylaxis, a rapid decrease in drug response.[4] It occurs because this compound's indirect action depletes norepinephrine stores in the sympathetic nerve endings.[4][5] With prolonged or frequent administration, less norepinephrine is available for release, leading to a reduced pressor effect.[4] Tachyphylaxis to this compound can develop within 24-48 hours of continuous administration.[6]

Q3: Our experimental results show significant inter-subject variability. What factors could be contributing to this?

Variability in response to this compound can be attributed to several factors:

  • Baseline Sympathetic Tone : The indirect sympathomimetic effect of this compound depends on the existing stores of norepinephrine. Animals or subjects with depleted norepinephrine stores (e.g., due to sepsis or prior drug administration) will exhibit a blunted response.

  • Drug Interactions : Concomitant administration of other drugs can significantly alter the response. For instance, Monoamine Oxidase Inhibitors (MAOIs) and Tricyclic Antidepressants (TCAs) can potentiate this compound's effects, potentially leading to a hypertensive crisis.[3][7] Conversely, α-adrenergic blockers will decrease its pressor effect.[7]

  • Acid-Base Status : Disease states such as acidosis can influence the cardiovascular response to sympathomimetics.[8]

  • Volume Status : this compound's effectiveness can be compromised in subjects with uncorrected hypovolemia.[5] Vasoconstriction in a volume-depleted state may not adequately restore blood pressure.

Q4: We noted an unexpected drop in heart rate (bradycardia) after administering this compound. Is this a typical response?

Yes, reflex bradycardia is a common adverse effect.[3] The potent α1-agonist activity of this compound causes a significant increase in blood pressure. This rise in pressure is detected by baroreceptors, leading to a compensatory reflex increase in vagal tone, which slows the heart rate.[4] While this compound has some mild β1-agonist (inotropic) activity, this effect is often overshadowed by the potent reflex bradycardia.[3][4]

Troubleshooting Guide

Issue Observed Potential Cause Troubleshooting Steps
No significant pressor response 1. Norepinephrine Depletion : Subject may have depleted catecholamine stores. 2. Hypovolemia : Inadequate circulating volume.[5] 3. Drug Antagonism : Concomitant use of α-blockers.[7]1. Consider a direct-acting vasopressor like norepinephrine for comparison. 2. Ensure adequate fluid resuscitation before and during the experiment. 3. Review all administered compounds for potential antagonistic interactions.
Exaggerated Hypertensive Response 1. Drug Potentiation : Interaction with MAOIs or TCAs. 2. Dosing Error : Incorrect calculation or administration of the dose.1. Cease administration. Review all co-administered drugs.[7] 2. Verify dose calculations, solution concentration, and infusion rates. Consider using an α-adrenergic blocker to manage severe hypertension if necessary.[7]
Development of Arrhythmias 1. High Dose : Excessive β1-stimulation at higher concentrations.[4] 2. Drug Interaction : Concomitant use with digitalis.[7]1. Reduce the dose or infusion rate. 2. Implement continuous ECG monitoring.[9] 3. Avoid co-administration with arrhythmogenic drugs.
Response Fades Over Time (Infusion) Tachyphylaxis : Depletion of norepinephrine stores.[4][6]1. Increase the infusion rate as needed, while monitoring for adverse effects. 2. Consider switching to a direct-acting α-agonist like norepinephrine for prolonged vasopressor support.[6]

Quantitative Data Summary

Table 1: Pharmacokinetics & Dosing of this compound

Parameter Value Source(s)
Mechanism of Action Direct α1-agonist, Indirect norepinephrine release [2][3][4]
Route of Administration Intravenous (IV), Intramuscular (IM), Subcutaneous (SC) [4]
Onset of Action (IV) 1-2 minutes [2][5][7]
Duration of Action 20-60 minutes [2][5][7]
Protein Binding ~45% [4]
Adult Bolus Dose (IV) 0.5 - 5 mg [7][10]
Adult Infusion Rate (IV) 0.5 - 10 mg/hour (titrated to effect) [11]
ED50 (prevention of spinal anesthesia hypotension) 0.64 μg/kg/min (infusion) [2]

| ED90 (prevention of spinal anesthesia hypotension) | 2.00 μg/kg/min (infusion) |[2] |

Table 2: this compound vs. Norepinephrine Dose Equivalence

Study Context Dose Equivalence Ratio (this compound:Norepinephrine) Source(s)
Critical Care (General) 12.5 : 1 (Median, significant variance) [3]
Intensive Care Unit (Shock) 8 - 13 : 1 [12]

| Septic Patients | ~8.3 : 1 (2.5 µg/kg/min this compound vs 0.3 µg/kg/min Norepinephrine) |[4] |

Experimental Protocols

Protocol 1: Induction and Treatment of Hypotension in a Large Animal Model (Adapted from Porcine Septic Shock Model)

This protocol provides a framework for evaluating the pressor response of this compound.

1. Animal Preparation & Baseline Monitoring:

  • Anesthetize the subject (e.g., miniature pig) following approved institutional guidelines.
  • Establish mechanical ventilation.
  • Surgically place monitoring catheters:
  • Femoral artery for continuous arterial blood pressure monitoring (e.g., via a PICCO system).[13]
  • Internal jugular vein for a central venous catheter (CVC) for drug administration and blood sampling.[13]
  • Allow the animal to stabilize and record baseline hemodynamic parameters (MAP, heart rate, cardiac output) for at least 30 minutes.

2. Induction of Hypotension:

  • Hypotension can be induced pharmacologically (e.g., via spinal anesthesia or sedative agents) or through a model of shock (e.g., lipopolysaccharide infusion to induce septic shock).[13]
  • Define the hypotensive threshold (e.g., Mean Arterial Pressure (MAP) < 65 mmHg).[13]

3. This compound Administration & Data Collection:

  • Bolus Dosing :
  • Prepare a standardized concentration of this compound (e.g., 0.5 mg/mL).[5]
  • Administer a starting bolus dose (e.g., 0.5 mg) via the CVC.[10]
  • Flush the line with saline to ensure complete delivery.[10]
  • Record MAP, heart rate, and other hemodynamic variables continuously. Note the time to onset of pressor effect and the peak MAP achieved.
  • Infusion Dosing :
  • Prepare an infusion solution (e.g., 20 mg of this compound in 40 mL of 0.9% Sodium Chloride to yield 0.5 mg/mL).[11]
  • Administer via a syringe driver at a starting rate (e.g., 0.05 mg/kg/h).[3]
  • Titrate the infusion rate every 2-5 minutes to achieve and maintain the target MAP (e.g., ≥ 65 mmHg).[11][13]
  • Continuously record all hemodynamic parameters throughout the infusion period.

4. Data Analysis:

  • Calculate the change in MAP from baseline for each dose.
  • Determine the duration of action for bolus doses.
  • For infusions, plot the infusion rate over time required to maintain the target MAP to assess for evidence of tachyphylaxis.

Visualizations

Metaraminol_Signaling_Pathway cluster_neuron Sympathetic Neuron cluster_muscle Vascular Smooth Muscle Cell Metaraminol_ext This compound VMAT2 VMAT2 Metaraminol_ext->VMAT2 Uptake Metaraminol_vesicle This compound in Vesicle VMAT2->Metaraminol_vesicle NE_vesicle Norepinephrine (NE) in Vesicle NE_synapse NE NE_vesicle->NE_synapse Release Metaraminol_vesicle->NE_vesicle Displaces Alpha1 α1-Adrenergic Receptor NE_synapse->Alpha1 Binds (Indirect Action) Gq Gq Protein Alpha1->Gq PLC PLC Gq->PLC IP3 IP3 PLC->IP3 Ca_release Ca²⁺ Release (from SR) IP3->Ca_release Contraction Vasoconstriction Ca_release->Contraction Blood Pressure Increase Blood Pressure Increase Contraction->Blood Pressure Increase Metaraminol_direct This compound (Direct Action) Metaraminol_direct->Alpha1 Binds (Direct Action)

Caption: Dual mechanism signaling pathway of this compound.

Experimental_Workflow cluster_prep Phase 1: Preparation cluster_exp Phase 2: Experiment cluster_analysis Phase 3: Analysis A1 Animal Preparation & Anesthesia A2 Surgical Instrumentation (Arterial Line, CVC) A1->A2 A3 Stabilization & Baseline Hemodynamic Recording A2->A3 B1 Induce Hypotension (e.g., Sepsis, Anesthesia) A3->B1 B2 Administer this compound (Bolus or Infusion) B1->B2 B3 Continuous Monitoring (MAP, HR, CO) B2->B3 C1 Quantify Pressor Response (ΔMAP, Onset, Duration) B3->C1 C2 Assess for Tachyphylaxis (Infusion Rate vs. Time) C1->C2 C3 Evaluate Adverse Effects (Bradycardia, Arrhythmia) C2->C3

Caption: Experimental workflow for assessing this compound's effects.

Troubleshooting_Logic start Variable BP Response Observed q1 Is the response diminished with repeated doses? start->q1 a1_yes Likely Tachyphylaxis q1->a1_yes Yes q2 Is the response unexpectedly high or low? q1->q2 No sol1 Action: Consider switching to a direct agonist (e.g., Norepinephrine) a1_yes->sol1 a2_high Exaggerated Response q2->a2_high High a2_low Blunted Response q2->a2_low Low q3 Are there other adverse effects? q2->q3 No sol2_high Action: Check for drug interactions (MAOIs, TCAs) & verify dose a2_high->sol2_high sol2_low Action: Check volume status & for antagonist drugs a2_low->sol2_low a3_brady Reflex Bradycardia q3->a3_brady Bradycardia sol3_brady Normal compensatory response. Monitor closely. a3_brady->sol3_brady

Caption: Troubleshooting logic for this compound response variability.

References

Technical Support Center: Managing Metaraminol-Induced Reduced Renal Perfusion

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) regarding the management of potential Metaraminol-induced reduced renal perfusion in experimental settings.

Frequently Asked Questions (FAQs)

Q1: What is the mechanism of action by which this compound affects renal perfusion?

A1: this compound is a sympathomimetic amine that primarily acts as a potent alpha-1 adrenergic receptor agonist. This action occurs through two mechanisms: a direct effect on the receptors and an indirect effect by stimulating the release of norepinephrine (B1679862) from sympathetic nerve endings.[1][2][3] The activation of alpha-1 adrenergic receptors in the smooth muscle of renal blood vessels leads to vasoconstriction, which can consequently reduce renal blood flow and perfusion.[2]

Q2: How does this compound's effect on renal perfusion compare to that of norepinephrine?

A2: Both this compound and norepinephrine are vasopressors that can reduce renal blood flow due to their vasoconstrictive properties. However, studies in a miniature pig model of septic shock have shown that this compound may not aggravate kidney injury compared to norepinephrine and, in some instances, may be associated with a lower creatinine (B1669602) level.[4][5] The dose equivalence between the two drugs can vary, with studies suggesting a ratio of approximately 6:1 to 13:1 (this compound:norepinephrine) to achieve a similar Mean Arterial Pressure (MAP).[4]

Q3: What are the typical dosages of this compound used in animal research, particularly in rodent models?

A3: In studies with Sprague-Dawley rats, subcutaneous injections of this compound in single doses of 1 or 2 mg have been used to induce renal and vascular lesions. For chronic experiments in rats, three daily subcutaneous injections of 0.5 mg each have been administered. It is crucial to note that these dosages were used to study the pathological effects of the drug. The appropriate dose for your specific experimental model and objective should be carefully determined through pilot studies.

Q4: Are there any known interventions to counteract this compound-induced renal vasoconstriction in an experimental setting?

A4: Yes, one study in rats demonstrated that the co-administration of hydralazine (B1673433), a direct-acting smooth muscle relaxant, could inhibit the development of this compound-induced renal necrosis. While this compound alone caused mottling of the kidneys with areas of congestion and ischemia, the kidneys of rats treated with both this compound and hydralazine appeared normal.

Troubleshooting Guides

Scenario 1: You observe a significant decrease in urine output (oliguria) in your animal model after this compound administration.

  • Question: What are the immediate steps I should take if my animal model develops oliguria after this compound infusion?

  • Answer:

    • Confirm Adequate Hydration: Ensure the animal is adequately hydrated. Hypovolemia can exacerbate the renal effects of vasopressors.

    • Monitor Systemic Hemodynamics: Check the animal's MAP. If the MAP is excessively high, consider reducing the this compound infusion rate. The goal is to maintain adequate systemic perfusion without causing excessive renal vasoconstriction.

    • Assess Renal Blood Flow: If your experimental setup allows, directly measure renal blood flow to confirm reduced perfusion.

    • Consider a Lower Dose: If the oliguria persists despite adequate hydration and a clinically acceptable MAP, the dose of this compound may be too high for the individual animal. A dose reduction should be considered.

    • Evaluate for Other Causes: Rule out other potential causes of oliguria, such as catheter obstruction or other experimental interventions.

Scenario 2: You are planning an experiment with this compound in an animal model with pre-existing renal impairment.

  • Question: How should I adjust my experimental protocol when using this compound in animals with compromised kidney function?

  • Answer:

    • Start with a Lower Dose: Animals with pre-existing renal disease may be more sensitive to the vasoconstrictive effects of this compound. It is prudent to start with a significantly lower dose than you would use in a healthy animal.

    • Intensified Monitoring: Implement more frequent and comprehensive monitoring of renal function. This includes measuring serum creatinine, blood urea (B33335) nitrogen (BUN), and urine output more regularly. Consider using more sensitive biomarkers of kidney injury if available.

    • Ensure Stable Hydration: Maintaining stable and adequate hydration is critical in this population to prevent further renal insult.

    • Consider Alternative Vasopressors: Depending on the specific research question, you might consider if another vasopressor with a potentially more favorable renal profile in the context of your model would be a suitable alternative.

Scenario 3: You observe macroscopic changes in the kidneys (e.g., mottling, discoloration) during a surgical procedure involving this compound.

  • Question: What do visual changes in the kidney, such as mottling, indicate during this compound administration, and what should be my course of action?

  • Answer:

    • Indication of Ischemia: Mottling of the kidneys with alternating areas of congestion and ischemia is a visual sign of reduced and uneven renal perfusion, which can be induced by this compound.

    • Immediate Action:

      • Reduce this compound Infusion: Immediately decrease the rate of the this compound infusion.

      • Administer a Vasodilator (Experimental): In a research context, and if your protocol allows, you could consider the administration of a vasodilator like hydralazine, which has been shown to counteract these effects in rats. This should be done cautiously and with appropriate monitoring.

      • Ensure Adequate Oxygenation and Hydration: Confirm that the animal is well-oxygenated and fluid-replete.

Data Presentation

Table 1: Hemodynamic and Renal Effects of this compound vs. Norepinephrine in a Miniature Pig Model of Septic Shock

ParameterThis compound GroupNorepinephrine Groupp-valueReference
Mean Arterial Pressure (MAP) at 3h (mmHg) Maintained ≥ 65Maintained ≥ 65No significant difference[4][5]
Heart Rate (HR) at 3h (beats/min) 168 ± 26176 ± 43No significant difference[4]
Serum Creatinine at 3h Significantly lowerHigher than this compound<0.05[4][5]
Mean Dose to Maintain MAP ≥ 65 mmHg 3.00 ± 1.73 µg·kg⁻¹·min⁻¹0.38 ± 0.13 µg·kg⁻¹·min⁻¹N/A[4]
Dose Equivalence Ratio (this compound:Norepinephrine) ~6:1N/AN/A[4][5]

Data presented as mean ± standard deviation where applicable.

Experimental Protocols

Protocol: Measurement of Glomerular Filtration Rate (GFR) in Conscious Mice using FITC-Inulin Clearance

This protocol is adapted from established methods for determining GFR in conscious mice via a single bolus injection of Fluorescein Isothiocyanate (FITC)-inulin.

Materials:

  • FITC-inulin

  • 0.9% NaCl (sterile)

  • Dialysis membrane (1000 Da cutoff)

  • 0.22 µm syringe filter

  • Anesthesia (e.g., isoflurane)

  • Heparinized capillary tubes

  • Centrifuge

  • 500 mM HEPES buffer (pH 7.4)

  • 96-well plate

  • Fluorospectrometer (Excitation: 485 nm, Emission: 538 nm)

Procedure:

  • Preparation of FITC-Inulin Solution:

    • Dissolve 5% FITC-inulin in 0.9% NaCl. Heating in boiling water can aid dissolution.

    • To remove unbound FITC, dialyze the solution against 1000 ml of 0.9% NaCl for 24 hours at room temperature using a 1000 Da cutoff dialysis membrane.

    • Sterilize the dialyzed solution by passing it through a 0.22 µm filter.

  • Animal Procedure:

    • Anesthetize the mouse (e.g., with isoflurane).

    • Administer a single retro-orbital injection of the 5% FITC-inulin solution (3.74 µl/g body weight) over 10 seconds.

    • Allow the mouse to fully regain consciousness.

    • Collect approximately 20 µl of blood into a heparinized capillary tube via saphenous vein puncture at multiple time points (e.g., 3, 5, 7, 10, 15, 35, 55, and 75 minutes post-injection).

  • Sample Processing and Analysis:

    • Centrifuge the blood samples (4,000 RPM for 10 minutes) to separate the plasma.

    • Buffer the plasma samples to pH 7.4 by mixing 10 µl of plasma with 40 µl of 500 mM HEPES buffer.

    • Load 50 µl of the buffered samples onto a 96-well plate.

    • Measure the fluorescence using a fluorospectrometer with an excitation wavelength of 485 nm and an emission wavelength of 538 nm.

  • Data Analysis:

    • The GFR is calculated using a two-compartment model of exponential decay. The formula is: GFR = I / (A/α + B/β), where 'I' is the amount of injected FITC-inulin, 'A' and 'B' are the y-intercepts of the two decay phases, and 'α' and 'β' are the decay constants. This analysis is typically performed using non-linear regression software (e.g., Prism).

Mandatory Visualizations

Caption: Signaling pathway of this compound leading to vasoconstriction.

Troubleshooting_Workflow Start Observe Reduced Renal Perfusion (e.g., Oliguria, Mottling) Check_Hydration Is animal adequately hydrated? Start->Check_Hydration Hydrate Provide IV fluids Check_Hydration->Hydrate No Check_MAP Is Mean Arterial Pressure (MAP) > desired range? Check_Hydration->Check_MAP Yes Hydrate->Check_MAP Reduce_Dose Reduce this compound infusion rate Check_MAP->Reduce_Dose Yes Reassess Reassess renal perfusion and vital signs Check_MAP->Reassess No Reduce_Dose->Reassess Consider_Alternatives Consider alternative vasopressor or intervention (e.g., Hydralazine - experimental) Reassess->Consider_Alternatives No Improvement Continue_Monitoring Continue close monitoring Reassess->Continue_Monitoring Improvement End Resolution or Further Investigation Consider_Alternatives->End Continue_Monitoring->End

Caption: Troubleshooting workflow for reduced renal perfusion.

Experimental_Setup Experimental Setup for Monitoring Renal Perfusion in a Rodent Model Rat Anesthetized Rat Arterial_Line Arterial Line (Femoral Artery) Rat->Arterial_Line RBF_Probe Renal Blood Flow Probe (Renal Artery) Rat->RBF_Probe Urine_Catheter Bladder Catheter Rat->Urine_Catheter Pressure_Transducer Pressure Transducer Arterial_Line->Pressure_Transducer Measures MAP Venous_Line Venous Line (Jugular Vein) Venous_Line->Rat Flow_Meter Flow Meter RBF_Probe->Flow_Meter Measures RBF Urine_Collector Urine Collection & Measurement Urine_Catheter->Urine_Collector Measures Urine Output Data_System Data Acquisition System Pressure_Transducer->Data_System Flow_Meter->Data_System Syringe_Pump Syringe Pump Metaraminol_Syringe This compound Metaraminol_Syringe->Venous_Line Infusion

Caption: Experimental setup for monitoring renal perfusion.

References

Stability of Metaraminol in different laboratory solutions and temperatures

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides essential information for researchers, scientists, and drug development professionals on the stability of metaraminol in various laboratory solutions and at different temperatures.

Frequently Asked Questions (FAQs)

Q1: What are the recommended standard laboratory solutions for diluting this compound?

A1: this compound is compatible and can be diluted with several standard laboratory solutions. These include 0.9% Sodium Chloride Injection, 5% Dextrose Injection, and Lactated Ringer's Injection.[1] Glucose 5% is often preferred for the dilution of inotropes and vasopressors like this compound.[2]

Q2: What is the short-term stability of this compound once diluted?

A2: Diluted solutions of this compound are physically and chemically stable for up to 24 hours when stored at 2°C to 8°C.[3] From a microbiological standpoint, it is recommended to use the product immediately after dilution unless prepared under controlled and validated aseptic conditions.

Q3: Is there any data on the long-term stability of diluted this compound?

A3: Yes, a study on this compound diluted to 3 mg/6 mL in 0.9% sodium chloride and stored in pre-filled syringes showed stability for up to 378 days at both room temperature and refrigerated conditions (2-8°C), with levels remaining above 95% of the initial concentration.[4]

Q4: What are the optimal storage conditions for undiluted this compound ampoules?

A4: Undiluted this compound ampoules should be stored below 25°C and protected from light.[2][5]

Q5: What analytical methods are typically used to assess this compound stability?

A5: A validated high-performance liquid chromatography (HPLC) assay is a common and effective method for determining the concentration and stability of this compound in solutions.[4] This technique can separate the active pharmaceutical ingredient from its potential degradation products.

Q6: Are there any known degradation products of this compound?

A6: While specific degradation pathways in common laboratory solutions are not extensively detailed in readily available literature, several potential impurities and degradation products of this compound have been identified and are available as analytical standards.[6]

Troubleshooting Guide

Problem: I observe precipitation or discoloration in my diluted this compound solution.

  • Possible Cause: Incompatibility with the diluent or container, or significant degradation has occurred.

  • Solution:

    • Ensure you are using one of the recommended diluents: 0.9% Sodium Chloride, 5% Dextrose, or Lactated Ringer's solution.

    • Verify the solution has not been stored beyond the recommended time and temperature (e.g., 24 hours at 2-8°C).

    • Visually inspect the solution for any particulate matter before use. Do not use if precipitation or discoloration is observed.

Problem: My experimental results show a lower than expected concentration of this compound.

  • Possible Cause: Degradation of this compound due to improper storage or handling.

  • Solution:

    • Review your storage procedures. Ensure diluted solutions are stored at the correct temperature (2-8°C) and used within the recommended timeframe.

    • Protect the solution from light, as this can contribute to degradation.

    • If conducting long-term studies, refer to stability data to ensure your storage conditions are appropriate. A study has shown stability in pre-filled syringes for up to 378 days at room temperature and refrigerated.[4]

Data on Stability of this compound

The following tables summarize the available quantitative data on the stability of this compound.

Table 1: Short-Term Stability of Diluted this compound (0.5 mg/mL) at Room Temperature (24°C ± 1°C)

DiluentTime (hours)Remaining Concentration (%)Physical Appearance
0.9% Sodium Chloride8No significant difference from initial concentrationClear and transparent
5% Dextrose8No significant difference from initial concentrationClear and transparent
10% Dextrose8No significant difference from initial concentrationClear and transparent
Lactated Ringer's8No significant difference from initial concentrationClear and transparent
Glucose and Sodium Chloride8No significant difference from initial concentrationClear and transparent

Based on a study where the content of this compound showed no significant differences within 8 hours when diluted in these solutions and stored at room temperature without light protection.[1]

Table 2: Long-Term Stability of this compound (3 mg/6 mL) in 0.9% Sodium Chloride Pre-filled Syringes

Storage ConditionDay 315Day 378
Remaining Concentration (%)
Room Temperature>95%95.4% (± 0.4%)
Refrigerated (2-8°C)>95%95.4% (± 0.4%)
Frozen (defrosted immediately before analysis)<95%Not Reported
Frozen (defrosted 7 days before analysis)Not Reported<95%

This study demonstrated that this compound 3 mg/6 mL in pre-filled syringes is stable for up to 378 days when stored at room temperature or refrigerated.[4] Freezing was found to be a less suitable storage condition.[4]

Experimental Protocols

Protocol: Stability Assessment of this compound in an Intravenous Solution

This protocol outlines a general procedure for assessing the stability of this compound in a selected laboratory solution.

1. Materials and Equipment:

  • This compound Bitartrate reference standard

  • This compound 10 mg/mL injection solution

  • Selected diluent (e.g., 0.9% Sodium Chloride, 5% Dextrose)

  • Volumetric flasks and pipettes

  • pH meter

  • High-Performance Liquid Chromatography (HPLC) system with a UV detector

  • Validated stability-indicating HPLC method

  • Temperature-controlled storage chambers (e.g., refrigerator at 2-8°C, incubator at 25°C)

2. Sample Preparation:

  • Prepare a stock solution of this compound in the chosen diluent to a clinically relevant concentration (e.g., 0.5 mg/mL).[3]

  • Aseptically transfer the solution into suitable, sterile containers (e.g., polyvinyl chloride bags or polypropylene (B1209903) syringes).

  • Prepare a sufficient number of samples for testing at each time point and storage condition.

3. Storage Conditions:

  • Store the prepared samples under the desired temperature conditions (e.g., 2-8°C and room temperature of 25°C).

  • Protect a subset of samples from light to assess for photodegradation.

4. Testing Schedule:

  • Analyze samples at predetermined time points. For short-term stability, this could be 0, 2, 4, 6, and 8 hours.[1] For long-term stability, time points could extend to several months.[4]

5. Analytical Procedure:

  • At each time point, withdraw an aliquot of the sample.

  • Visually inspect for any changes in color or for the presence of particulate matter.

  • Measure the pH of the solution.

  • Determine the concentration of this compound using a validated stability-indicating HPLC method. The method should be able to separate this compound from any potential degradation products.

6. Data Analysis:

  • Calculate the percentage of the initial this compound concentration remaining at each time point.

  • Stability is generally defined as retaining at least 90-95% of the initial concentration.

Visualizations

Experimental_Workflow cluster_prep Sample Preparation cluster_storage Storage cluster_analysis Analysis at Time Points cluster_data Data Evaluation prep1 Dilute this compound in selected solution prep2 Aseptically transfer to storage containers prep1->prep2 store1 Room Temperature (25°C) prep2->store1 store2 Refrigerated (2-8°C) prep2->store2 store3 Protected from Light prep2->store3 analysis1 Visual Inspection store1->analysis1 store2->analysis1 store3->analysis1 analysis2 pH Measurement analysis1->analysis2 analysis3 HPLC Analysis analysis2->analysis3 data1 Calculate % Remaining Concentration analysis3->data1

Caption: Experimental workflow for a this compound stability study.

Signaling_Pathway This compound This compound Alpha1 α1-Adrenergic Receptor This compound->Alpha1 Gq Gq Protein Alpha1->Gq PLC Phospholipase C Gq->PLC PIP2 PIP2 PLC->PIP2 IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca_release Ca²⁺ Release from ER IP3->Ca_release PKC Protein Kinase C Activation DAG->PKC Vasoconstriction Vasoconstriction Ca_release->Vasoconstriction PKC->Vasoconstriction

Caption: Simplified signaling pathway of this compound's direct action.

References

Troubleshooting inconsistent results in Metaraminol-based experiments

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for Metaraminol-based experiments. This resource is designed for researchers, scientists, and drug development professionals to provide clear guidance on troubleshooting inconsistent results and to offer detailed experimental protocols.

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism of action of this compound? this compound is a sympathomimetic amine with a dual mechanism of action. It acts as a direct agonist on α1-adrenergic receptors, leading to vasoconstriction.[1][2][3] Additionally, it has an indirect effect by stimulating the release of norepinephrine (B1679862) from storage vesicles in sympathetic nerve endings, which then acts on adrenergic receptors to further contribute to the pressor effect.[1][3]

Q2: What is tachyphylaxis and how does it relate to this compound experiments? Tachyphylaxis is a rapid decrease in the response to a drug following repeated administration. With this compound, this can occur because its indirect action depletes the stores of norepinephrine in the nerve terminals. Once these stores are diminished, subsequent doses of this compound will produce a reduced pressor effect, as there is less norepinephrine to release. This is a critical consideration in experiments involving prolonged or repeated dosing.

Q3: What are the expected onset and duration of action for this compound in an experimental setting? In clinical settings, the pressor effect of intravenously administered this compound begins within one to two minutes, with a peak effect at approximately 10 minutes and a duration of action ranging from 20 to 60 minutes. These timings can be influenced by the experimental model, route of administration, and dose.

Q4: What are the appropriate storage and stability conditions for this compound solutions? this compound should be stored at room temperature, below 25°C, and protected from light. Once diluted in solutions like 0.9% sodium chloride or 5% glucose, it is stable for up to 24 hours.

Q5: Are there any known drug interactions I should be aware of in my experiments? Yes, Monoamine Oxidase Inhibitors (MAOIs) and tricyclic antidepressants can potentiate the effects of this compound. MAOIs inhibit the breakdown of norepinephrine, leading to increased stores that can be released by this compound, resulting in an exaggerated pressor response.

Troubleshooting Inconsistent Experimental Results

This guide addresses common issues encountered during in vitro and in vivo experiments with this compound.

In Vitro Experiments (e.g., Isolated Tissue Bath Vasoconstriction Assays)

Q6: My isolated blood vessel preparation shows a weak or inconsistent contractile response to this compound. What are the possible causes?

  • Norepinephrine Depletion: The primary indirect action of this compound relies on endogenous norepinephrine. If the tissue has been extensively handled, stored improperly, or subjected to repeated stimulations, norepinephrine stores may be depleted, leading to a diminished response.

  • Receptor Desensitization: Prolonged exposure to high concentrations of any adrenergic agonist can lead to the desensitization of α1-receptors.

  • Tissue Viability: Ensure the tissue is healthy and properly oxygenated in the physiological salt solution (PSS). Inadequate oxygenation or temperature control can impair tissue function.

  • Drug Solution Issues: Verify the concentration and stability of your this compound stock and diluted solutions. Ensure the vehicle (e.g., saline, DMSO) is not affecting the tissue at the concentrations used.

Q7: The maximum contractile response (Emax) to this compound is significantly lower than that of norepinephrine in the same tissue. Is this expected?

Yes, this is an expected finding. This compound is a partial agonist at α1-adrenergic receptors compared to the full agonist activity of norepinephrine. Additionally, its response is dependent on the release of endogenous norepinephrine. Therefore, the maximal response achievable with this compound is often limited by the amount of stored norepinephrine and its own intrinsic activity at the receptor.

In Vivo Experiments (e.g., Hemodynamic Studies in Animal Models)

Q8: In my animal model, I'm observing a diminishing pressor response to repeated bolus injections of this compound. What is happening?

This is a classic presentation of tachyphylaxis. The initial doses of this compound cause a release of stored norepinephrine, leading to a significant increase in blood pressure. With each subsequent dose, these stores are further depleted, resulting in a progressively weaker response. To mitigate this, consider using a continuous infusion instead of repeated boluses for sustained effects, or allow for a sufficient washout period between doses if the experimental design permits.

Q9: There is high variability in the hemodynamic response to this compound between different animals. How can I reduce this?

  • Animal Health and Stress: Ensure all animals are healthy, acclimatized to the laboratory environment, and handled consistently to minimize stress, which can affect baseline sympathetic tone.

  • Anesthesia Protocol: The type and depth of anesthesia can significantly influence cardiovascular reflexes and the response to vasopressors. Standardize your anesthesia protocol across all animals.

  • Fluid Status: Ensure consistent hydration and fluid balance in all animals, as hypovolemia can alter the pressor response.

  • Genetic Variability: If using outbred animal stocks, some degree of biological variability is expected. Consider using inbred strains if a more uniform response is critical.

Q10: An animal experienced a prolonged period of hypertension even after discontinuing the this compound infusion. What could be the cause?

This compound can have a cumulative effect, and due to its longer duration of action compared to agents like norepinephrine, a prolonged elevation in blood pressure can occur, especially after sustained use or overly frequent dosing. This compound is taken up into neuronal vesicles where it can persist for an extended period, leading to a sustained pressor effect.

Data Presentation

In Vitro Vasoconstrictor Potency
AgentTissuepEC50 (Mean ± SEM)
This compound Human Radial Artery5.56 ± 0.07
This compound Human Pulmonary Artery5.56 ± 0.09
NorepinephrineHuman Radial Artery6.99 ± 0.06
NorepinephrineHuman Pulmonary Artery6.86 ± 0.11

pEC50 is the negative logarithm of the molar concentration of an agonist that produces 50% of the maximal possible effect.

In Vivo Hemodynamic Effects in a Pig Model of Septic Shock
ParameterThis compound GroupNorepinephrine Group
Mean Dose to Maintain Target MAP 3.00 ± 1.73 µg/kg/min0.38 ± 0.13 µg/kg/min
Total Dose Administered 510.0 ± 253.4 µg/kg70.6 ± 25.5 µg/kg
Time to Reach Target MAP (≥65 mmHg) 30 min42 min
Mean Arterial Pressure (MAP) after treatment No significant differenceNo significant difference
Heart Rate (HR) after treatment No significant differenceNo significant difference
Cardiac Output (CO) after treatment No significant differenceNo significant difference
Central Venous Pressure (CVP) after treatment No significant differenceNo significant difference

Data from a study in a miniature pig model of septic shock.

Dose Equivalence
ComparisonMedian Conversion Ratio (this compound:Norepinephrine)
Retrospective study in critically ill patients 13:1 (IQR 7-24)
Septic shock patient trial 8.3:1
Pig model of septic shock 6:1

Note: There is significant variability in the dose equivalence between this compound and norepinephrine.

Experimental Protocols

Protocol 1: In Vitro Vasoconstriction Assay Using Isolated Arteries

Objective: To determine the vasoconstrictor effect and potency of this compound on isolated arterial rings.

Materials:

  • Isolated tissue bath system with force-displacement transducer.

  • Physiological Salt Solution (PSS), e.g., Krebs-Henseleit solution, maintained at 37°C and bubbled with 95% O₂ / 5% CO₂.

  • This compound bitartrate.

  • Norepinephrine (as a positive control).

  • Dissection tools and microscope.

  • Arterial tissue (e.g., rat aorta, human radial artery).

Methodology:

  • Tissue Preparation:

    • Harvest the desired artery and place it immediately in cold PSS.

    • Under a dissecting microscope, carefully remove adherent connective and adipose tissue.

    • Cut the artery into rings of 2-3 mm in length.

  • Mounting the Tissue:

    • Mount each arterial ring on two L-shaped stainless-steel hooks or wires in a tissue bath chamber containing PSS at 37°C and continuously aerated with 95% O₂ / 5% CO₂.

    • One hook is fixed to the chamber, and the other is connected to a force-displacement transducer.

  • Equilibration and Viability Check:

    • Allow the tissue to equilibrate for 60-90 minutes under a resting tension (e.g., 1-2 grams for rat aorta), washing with fresh PSS every 15-20 minutes.

    • After equilibration, test the viability of the tissue by inducing a contraction with a high concentration of potassium chloride (e.g., 60 mM KCl). Tissues that do not respond adequately should be discarded.

    • Wash the tissue repeatedly with PSS to return to baseline tension.

  • Cumulative Concentration-Response Curve:

    • Once a stable baseline is achieved, add this compound to the tissue bath in a cumulative manner, increasing the concentration in logarithmic steps (e.g., 1 nM to 100 µM).

    • Allow the tissue to reach a stable plateau of contraction at each concentration before adding the next.

    • Record the contractile force at each concentration.

  • Data Analysis:

    • Express the contractile response as a percentage of the maximum response to KCl or a reference agonist like norepinephrine.

    • Plot the concentration-response curve using a non-linear regression model (e.g., sigmoidal dose-response) to calculate the pEC50 and Emax values.

Protocol 2: In Vivo Hemodynamic Assessment in a Rodent Model of Hypotension

Objective: To evaluate the pressor effects of this compound in an anesthetized rat model.

Materials:

  • Male Sprague-Dawley rats (250-300g).

  • Anesthetic (e.g., sodium pentobarbital (B6593769) or isoflurane).

  • Catheters for cannulation of the carotid artery and jugular vein.

  • Pressure transducer and data acquisition system.

  • Infusion pump.

  • This compound solution for intravenous administration.

  • Heparinized saline.

Methodology:

  • Animal Preparation and Anesthesia:

    • Anesthetize the rat using a standardized protocol.

    • Place the animal on a heating pad to maintain body temperature at 37°C.

  • Surgical Cannulation:

    • Perform a midline cervical incision to expose the right common carotid artery and the left jugular vein.

    • Cannulate the carotid artery with a saline-filled catheter connected to a pressure transducer for continuous monitoring of blood pressure and heart rate.

    • Cannulate the jugular vein with a catheter for intravenous drug administration.

  • Stabilization:

    • Allow the animal to stabilize for at least 30 minutes after surgery until hemodynamic parameters (Mean Arterial Pressure and Heart Rate) are stable.

  • Drug Administration:

    • Bolus Dosing: Administer bolus injections of this compound at increasing doses (e.g., 1, 3, 10, 30 µg/kg) via the jugular vein catheter. Flush with a small volume of heparinized saline after each injection. Allow sufficient time between doses for blood pressure to return to baseline to assess for tachyphylaxis.

    • Infusion: Alternatively, infuse this compound at a constant rate (e.g., 1-10 µg/kg/min) using an infusion pump to assess the sustained pressor effect.

  • Data Collection and Analysis:

    • Continuously record Mean Arterial Pressure (MAP) and Heart Rate (HR) throughout the experiment.

    • Calculate the change in MAP and HR from baseline for each dose or during the infusion period.

    • Analyze the dose-response relationship for the pressor effect of this compound.

Visualizations

Metaraminol_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space This compound This compound Alpha1_Receptor α1-Adrenergic Receptor This compound->Alpha1_Receptor Binds to Gq Gq Protein Alpha1_Receptor->Gq Activates PLC Phospholipase C (PLC) Gq->PLC Activates PIP2 PIP2 PLC->PIP2 Cleaves IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG ER Endoplasmic Reticulum IP3->ER Binds to receptor on PKC Protein Kinase C (PKC) DAG->PKC Activates Ca2 Ca²⁺ ER->Ca2 Releases Ca2->PKC Activates Contraction Smooth Muscle Contraction Ca2->Contraction Directly causes PKC->Contraction Leads to

Caption: Alpha-1 adrenergic receptor signaling pathway activated by this compound.

Metaraminol_Experimental_Workflow cluster_prep Preparation cluster_exp Experiment cluster_analysis Data Analysis A1 Prepare this compound Stock Solution B2 Administer this compound (Cumulative Doses / Infusion) A1->B2 A2 Prepare Physiological Salt Solution (PSS) A3 Harvest & Prepare Tissue/Animal Model A2->A3 B1 Equilibrate Tissue/Animal Establish Stable Baseline A3->B1 B1->B2 B3 Record Physiological Response (e.g., Contraction, BP) B2->B3 C1 Normalize Data (% of Max / Change from Baseline) B3->C1 C2 Plot Concentration- Response Curve C1->C2 C3 Calculate Parameters (pEC50, Emax, ΔMAP) C2->C3

Caption: General experimental workflow for this compound studies.

Troubleshooting_Logic Start Inconsistent or Diminished Response Q_Repeated Is the issue seen with repeated/prolonged dosing? Start->Q_Repeated A_Tachyphylaxis Likely Tachyphylaxis: - Norepinephrine depletion - Consider infusion vs. bolus - Allow longer washout Q_Repeated->A_Tachyphylaxis Yes Q_Initial Is the initial response also weak? Q_Repeated->Q_Initial No A_NE_Depletion Potential Causes: - Poor tissue health - Prior drug exposure - Extensive handling Q_Initial->A_NE_Depletion Yes Q_Controls Are controls (e.g., Norepinephrine, KCl) behaving as expected? Q_Initial->Q_Controls No A_System_Issue Systemic Issue: - Check PSS/buffer prep - Verify temperature & O₂ - Calibrate equipment Q_Controls->A_System_Issue No A_Drug_Issue Drug-Specific Issue: - Verify this compound concentration - Check solution stability/age - Assess vehicle effects Q_Controls->A_Drug_Issue Yes

Caption: Troubleshooting logic for diminished this compound response.

References

Validation & Comparative

A Comparative Analysis of Metaraminol and Norepinephrine in Septic Shock

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Septic shock, a life-threatening condition characterized by persistent hypotension despite adequate fluid resuscitation, necessitates the use of vasopressors to restore mean arterial pressure (MAP) and ensure adequate organ perfusion. For decades, norepinephrine (B1679862) has been the cornerstone and first-line agent in the management of septic shock, recommended by international guidelines. Metaraminol, a sympathomimetic amine with a longer history of use for hypotension, has seen renewed interest as a potential alternative or adjunctive therapy. This guide provides a comprehensive, data-driven comparison of this compound and norepinephrine, focusing on their mechanisms of action, hemodynamic effects, and clinical outcomes in the context of septic shock.

Mechanism of Action

Norepinephrine and this compound both elicit vasoconstriction and increase blood pressure, but through distinct pharmacological mechanisms.

Norepinephrine is a potent agonist of α1, α2, and β1-adrenergic receptors.[1][2] Its primary effect in septic shock is profound arterial and venous vasoconstriction mediated by α1-adrenergic receptor stimulation.[1][2] This leads to an increase in systemic vascular resistance (SVR) and consequently, a rise in MAP. The stimulation of β1-adrenergic receptors results in a positive inotropic and chronotropic effect, which can help to increase cardiac output.[1]

This compound exerts its effects through both direct and indirect sympathomimetic actions. It directly stimulates α1-adrenergic receptors, leading to vasoconstriction. Additionally, and perhaps more significantly, it acts as an indirect-acting sympathomimetic by triggering the release of endogenous norepinephrine from sympathetic nerve terminals. This compound also possesses some mild β1-agonist activity.

Signaling Pathways

The binding of norepinephrine to the α1-adrenergic receptor, a Gq protein-coupled receptor, initiates a signaling cascade that results in vasoconstriction.

cluster_cell Vascular Smooth Muscle Cell NE Norepinephrine Alpha1R α1-Adrenergic Receptor (Gq-coupled) NE->Alpha1R Binds Gq Gq Protein Alpha1R->Gq Activates PLC Phospholipase C (PLC) Gq->PLC Activates PIP2 PIP2 PLC->PIP2 Cleaves IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG ER Endoplasmic Reticulum IP3->ER Binds to receptor PKC Protein Kinase C (PKC) DAG->PKC Activates Ca2 Ca²⁺ ER->Ca2 Releases Contraction Vasoconstriction Ca2->Contraction Stimulates PKC->Contraction Stimulates cluster_neuron Sympathetic Nerve Terminal cluster_muscle Vascular Smooth Muscle Cell Metaraminol_indirect This compound Vesicles Norepinephrine Vesicles Metaraminol_indirect->Vesicles Displaces NE_released Norepinephrine (Released) Vesicles->NE_released Releases Alpha1R α1-Adrenergic Receptor NE_released->Alpha1R Binds Metaraminol_direct This compound Metaraminol_direct->Alpha1R Directly binds Contraction Vasoconstriction Alpha1R->Contraction cluster_excluded Start Patient with Septic Shock (Hypotension despite fluid resuscitation) Inclusion Inclusion/Exclusion Criteria Met? Start->Inclusion Randomization Randomization Inclusion->Randomization Yes Excluded Excluded from Study Inclusion->Excluded No GroupA Group A: this compound Infusion Randomization->GroupA GroupB Group B: Norepinephrine Infusion Randomization->GroupB Titration Titration to Target MAP (e.g., 65-75 mmHg) GroupA->Titration GroupB->Titration Monitoring Continuous Hemodynamic Monitoring (Arterial line, CVP, etc.) Titration->Monitoring DataCollection Data Collection (Vitals, Labs, Adverse Events) Monitoring->DataCollection Endpoint Primary Endpoint Assessment (e.g., Mortality, Shock Resolution) DataCollection->Endpoint Analysis Statistical Analysis Endpoint->Analysis

References

Validating Metaraminol's Pressor Effects: A Comparative Guide Using Invasive Blood pressure Monitoring

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of Metaraminol with other commonly used vasopressors, focusing on the validation of their pressor effects through invasive blood pressure monitoring. It includes detailed experimental protocols, comparative data, and visualizations of key signaling pathways and experimental workflows to support research and development in this area.

Comparative Analysis of Vasopressor Agents

This compound is a sympathomimetic amine that exerts its pressor effects through both direct and indirect actions on the adrenergic system.[1] It primarily acts as an alpha-1 adrenergic receptor agonist, leading to vasoconstriction and an increase in blood pressure.[2][3] Additionally, it can indirectly stimulate the release of norepinephrine (B1679862) from sympathetic nerve terminals, further contributing to its pressor activity.[1][2] This dual mechanism of action makes it an effective agent for managing hypotension in various clinical settings.

In comparison, phenylephrine (B352888) is a selective alpha-1 adrenergic receptor agonist with minimal activity at other adrenergic receptors. Its pressor effect is primarily due to direct vasoconstriction. Norepinephrine, on the other hand, is a potent agonist at both alpha-1 and beta-1 adrenergic receptors. This results in vasoconstriction as well as an increase in heart rate and cardiac contractility.

The following tables summarize the key pharmacodynamic properties and available dose-response data for this compound, Phenylephrine, and Norepinephrine.

Table 1: Pharmacodynamic Comparison of Vasopressors

FeatureThis compoundPhenylephrineNorepinephrine
Primary Mechanism Direct α1-agonist, Indirect norepinephrine releaseSelective α1-agonistα1 and β1-agonist
Onset of Action (IV) 1-2 minutesRapid1-2 minutes
Duration of Action 20-60 minutesUp to 20 minutesShorter than this compound
Effect on Heart Rate Variable, can cause reflex bradycardiaReflex bradycardiaIncreases heart rate
Cardiac Output Unchanged or slightly decreasedMinimal direct effectIncreases cardiac output

Table 2: Comparative Dose-Response Data for Hypotension Management

VasopressorIndicationEffective Dose (ED90)Route of Administration
This compound Prevention of spinal anesthesia-induced hypotension2.00 μg/kg/min (infusion)Intravenous
Phenylephrine Treatment of spinal anesthesia-induced hypotension70.7 μg (bolus) in severe preeclampsiaIntravenous
107 μg (bolus) in normotensive patientsIntravenous
Prevention of spinal anesthesia-induced hypotension0.900 μg/kg/min (infusion)Intravenous
Norepinephrine Prevention of spinal anesthesia-induced hypotension0.076 μg/kg/min (infusion)Intravenous
5.35 µg (bolus) with crystalloid co-loadIntravenous

Note: Dose-response relationships can vary significantly based on patient population and clinical context. A study on dose equivalence in critically ill patients suggested a conversion ratio of approximately 10:1 to 13:1 for this compound to Norepinephrine when administered as continuous infusions.

Experimental Protocols

Protocol for Validating Pressor Effects Using Invasive Blood Pressure Monitoring

This protocol outlines the methodology for comparing the pressor effects of this compound and an alternative vasopressor (e.g., Phenylephrine or Norepinephrine) in an animal model.

1. Animal Model and Preparation:

  • Select an appropriate animal model (e.g., male Wistar rats).

  • Anesthetize the animals and maintain anesthesia throughout the experiment.

  • Surgically expose and cannulate the carotid artery for invasive blood pressure monitoring and the jugular vein for drug administration.

2. Invasive Blood Pressure Monitoring Setup:

  • Connect the arterial cannula to a pressure transducer.

  • The transducer converts the pressure wave into an electrical signal, which is then amplified and displayed on a monitor, providing continuous, beat-to-beat blood pressure readings.

  • Ensure the system is properly calibrated and free of air bubbles to ensure accurate measurements.

3. Drug Administration and Data Collection:

  • Administer escalating doses of this compound intravenously.

  • Record the mean arterial pressure (MAP) at baseline and after each dose administration.

  • Allow for a washout period for the blood pressure to return to baseline.

  • Repeat the procedure with the alternative vasopressor.

  • Monitor heart rate continuously throughout the experiment.

4. Data Analysis:

  • Construct dose-response curves for both vasopressors by plotting the change in MAP against the administered dose.

  • Calculate the ED50 (the dose that produces 50% of the maximal response) for each drug to compare their potency.

  • Statistically analyze the differences in MAP and heart rate between the two groups.

Signaling Pathways and Experimental Workflow Visualizations

The following diagrams, generated using Graphviz (DOT language), illustrate the signaling pathways of the vasopressors and the experimental workflow.

Signaling_Pathway_this compound This compound This compound Alpha1_Receptor α1-Adrenergic Receptor This compound->Alpha1_Receptor Direct Agonist Nerve_Terminal Sympathetic Nerve Terminal This compound->Nerve_Terminal Indirect Action Gq_Protein Gq Protein Alpha1_Receptor->Gq_Protein PLC Phospholipase C (PLC) Gq_Protein->PLC PIP2 PIP2 PLC->PIP2 IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG SR Sarcoplasmic Reticulum IP3->SR PKC Protein Kinase C (PKC) DAG->PKC Ca_Release Ca²⁺ Release SR->Ca_Release Vasoconstriction Vasoconstriction Ca_Release->Vasoconstriction PKC->Vasoconstriction NE_Release Norepinephrine Release Nerve_Terminal->NE_Release

Caption: this compound's dual-action signaling pathway.

Signaling_Pathway_Phenylephrine Phenylephrine Phenylephrine Alpha1_Receptor α1-Adrenergic Receptor Phenylephrine->Alpha1_Receptor Gq_Protein Gq Protein Alpha1_Receptor->Gq_Protein PLC Phospholipase C (PLC) Gq_Protein->PLC PIP2 PIP2 PLC->PIP2 IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG SR Sarcoplasmic Reticulum IP3->SR Ca_Release Ca²⁺ Release SR->Ca_Release Vasoconstriction Vasoconstriction Ca_Release->Vasoconstriction

Caption: Phenylephrine's selective α1-adrenergic signaling.

Signaling_Pathway_Norepinephrine Norepinephrine Norepinephrine Alpha1_Receptor α1-Adrenergic Receptor Norepinephrine->Alpha1_Receptor Beta1_Receptor β1-Adrenergic Receptor Norepinephrine->Beta1_Receptor Gq_Protein Gq Protein Alpha1_Receptor->Gq_Protein Gs_Protein Gs Protein Beta1_Receptor->Gs_Protein PLC Phospholipase C Gq_Protein->PLC AC Adenylyl Cyclase Gs_Protein->AC PIP2 PIP2 PLC->PIP2 ATP ATP AC->ATP IP3 IP3 PIP2->IP3 cAMP cAMP ATP->cAMP Ca_Release Ca²⁺ Release IP3->Ca_Release PKA Protein Kinase A cAMP->PKA Vasoconstriction Vasoconstriction Ca_Release->Vasoconstriction Cardiac_Effects Increased Heart Rate & Contractility PKA->Cardiac_Effects

Caption: Norepinephrine's α1 and β1 signaling pathways.

Experimental_Workflow cluster_prep Animal Preparation cluster_monitoring Invasive BP Monitoring cluster_experiment Drug Administration & Data Collection cluster_analysis Data Analysis Anesthesia Anesthesia Cannulation Arterial & Venous Cannulation Anesthesia->Cannulation Transducer Connect to Pressure Transducer Cannulation->Transducer Calibration Calibrate System Transducer->Calibration Recording Continuous BP Recording Calibration->Recording Baseline Record Baseline BP Recording->Baseline Drug1 Administer this compound (Escalating Doses) Baseline->Drug1 Record1 Record Post-Dose BP Drug1->Record1 Washout Washout Period Record1->Washout Drug2 Administer Alternative Vasopressor Washout->Drug2 Record2 Record Post-Dose BP Drug2->Record2 Dose_Response Construct Dose-Response Curves Record2->Dose_Response ED50 Calculate ED50 Dose_Response->ED50 Stats Statistical Analysis ED50->Stats

Caption: Workflow for vasopressor effect validation.

References

In Vivo Validation of Metaraminol's Alpha-1 Adrenergic Receptor Agonism: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

Metaraminol is a sympathomimetic amine that exerts its primary pharmacological effect through agonism of alpha-1 adrenergic receptors, leading to peripheral vasoconstriction and an increase in blood pressure. This guide provides an objective comparison of this compound's in vivo performance with other key alpha-1 adrenergic agonists, namely Phenylephrine and Norepinephrine (B1679862), supported by experimental data. The information is tailored for researchers, scientists, and drug development professionals to facilitate an informed understanding of this compound's hemodynamic effects.

Comparative Hemodynamic Effects of Alpha-1 Adrenergic Agonists

The following tables summarize quantitative data from in vivo studies, offering a comparison of the hemodynamic responses to this compound, Phenylephrine, and Norepinephrine.

Table 1: Hemodynamic Effects of this compound vs. Norepinephrine in a Miniature Pig Model of Septic Shock

ParameterThis compound GroupNorepinephrine GroupKey Findings
Mean Arterial Pressure (MAP) at Shock 60 ± 4 mmHg58 ± 6 mmHgBoth drugs were effective in restoring and maintaining MAP ≥ 65 mmHg.[1] this compound achieved the target MAP faster (30 min vs. 42 min).[1]
Heart Rate (HR) at Shock 196 ± 24 beats/min188 ± 32 beats/minThis compound led to a significant decline in heart rate after 3 hours of treatment, while no significant change was observed with norepinephrine.[1]
Heart Rate (HR) at 3h Post-Treatment 168 ± 26 beats/min176 ± 43 beats/minNo statistically significant difference in HR between the two groups at any timepoint.[1]
Mean Dose to Maintain MAP ≥ 65 mmHg 3.00 ± 1.73 µg·kg⁻¹·min⁻¹0.38 ± 0.13 µg·kg⁻¹·min⁻¹A dose-equivalence ratio of approximately 6:1 (this compound:Norepinephrine) was established.[1]

Table 2: Comparative Efficacy in Preventing Hypotension during Spinal Anesthesia for Elective Cesarean Section

ParameterThis compoundPhenylephrineNorepinephrineKey Findings
Incidence of Hypotension LowerHigher than this compoundHigher than this compoundThis compound showed a lower incidence of hypotension compared to both Phenylephrine and Norepinephrine.[2]
Incidence of Hypertension HigherLower than this compoundLower than this compound & PhenylephrineThis compound and Phenylephrine had a higher incidence of reactive hypertension compared to Norepinephrine.[2]
Dosing (Infusion) 250 µ g/min 50 µ g/min 4 µ g/bolus + 8µg/mL infusionThe study established non-inferiority of this compound and Phenylephrine to Norepinephrine with respect to neonatal outcomes.[3]

Table 3: Dose-Response of Intravenous this compound on Blood Pressure in Patients Undergoing Subarachnoid Anesthesia

This compound Bolus Dose (per 50 kg adult)Mean Increase in Systolic BP (%)Mean Increase in Diastolic BP (%)Mean Increase in Mean Arterial BP (%)
0.5 mg 25 ± 11%Similar elevations to systolicSimilar elevations to systolic
1.0 mg 50 ± 23%Similar elevations to systolicSimilar elevations to systolic

This study highlights a dose-dependent increase in systolic, diastolic, and mean arterial pressure with this compound administration.[4]

Experimental Protocols

The following sections detail the methodologies for key in vivo experiments cited in this guide.

In Vivo Model of Septic Shock in Miniature Pigs

This protocol is based on a study comparing the hemodynamic effects of this compound and Norepinephrine.[1]

  • Animal Model: Guizhou miniature pigs are utilized for this model.

  • Induction of Septic Shock: Fecal peritonitis is induced to create a clinically relevant model of septic shock.

  • Hemodynamic Monitoring:

    • A central venous catheter is inserted for drug administration and central venous pressure (CVP) monitoring.

    • An arterial line is placed for continuous blood pressure monitoring (systolic, diastolic, and mean arterial pressure) and blood sampling.

    • A pulmonary artery catheter can be used to measure cardiac output (CO) and pulmonary artery pressure.

    • Heart rate is continuously monitored via electrocardiogram (ECG).

  • Experimental Procedure:

    • After the induction of septic shock and a 30-minute stabilization period, fluid resuscitation is initiated.

    • The animals are then randomized to receive either a continuous infusion of this compound or Norepinephrine.

    • The infusion rates of the vasopressors are titrated to achieve and maintain a target Mean Arterial Pressure (MAP) of ≥ 65 mmHg for a duration of 3 hours.

    • Hemodynamic parameters are continuously recorded throughout the experiment.

    • Blood samples can be collected at baseline and various time points to assess other physiological markers.

Prevention of Hypotension During Spinal Anesthesia in Elective Cesarean Section

This protocol is synthesized from studies comparing this compound, Phenylephrine, and Norepinephrine.[2][3][5]

  • Patient Population: Parturients scheduled for elective cesarean section under spinal anesthesia.

  • Anesthesia Protocol: A standardized spinal anesthesia protocol is administered.

  • Hemodynamic Monitoring:

    • Non-invasive blood pressure (systolic, diastolic, and mean arterial pressure) is measured at frequent intervals (e.g., every minute).

    • Heart rate is continuously monitored.

  • Experimental Procedure:

    • Immediately following the induction of spinal anesthesia, patients are randomized to receive a prophylactic infusion of either this compound, Phenylephrine, or Norepinephrine.

    • The infusion rates are pre-determined or adjusted to maintain systolic blood pressure near baseline levels.

    • The incidence of hypotension (defined as a drop in systolic blood pressure below a certain threshold) and hypertension (an excessive increase in blood pressure) is recorded.

    • Maternal and neonatal outcomes are assessed.

Visualizing the Molecular and Experimental Pathways

To further elucidate the mechanisms and methodologies discussed, the following diagrams are provided.

Alpha-1 Adrenergic Receptor Signaling Pathway

Alpha1_Signaling cluster_cell Vascular Smooth Muscle Cell This compound This compound Alpha1_Receptor Alpha-1 Adrenergic Receptor (Gq-coupled) This compound->Alpha1_Receptor Agonist Binding Gq Gq Protein Alpha1_Receptor->Gq Activates PLC Phospholipase C (PLC) Gq->PLC Activates PIP2 PIP2 PLC->PIP2 Hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG SR Sarcoplasmic Reticulum (SR) IP3->SR Binds to receptor on PKC Protein Kinase C (PKC) DAG->PKC Activates Ca_ion Ca²⁺ SR->Ca_ion Releases Ca_channel Ca²⁺ Channel Ca_channel->Ca_ion Influx Contraction Vasoconstriction Ca_ion->Contraction Leads to PKC->Ca_channel Phosphorylates

Caption: Alpha-1 adrenergic receptor signaling cascade initiated by this compound.

Experimental Workflow for In Vivo Validation

Experimental_Workflow cluster_prep Preparation Phase cluster_exp Experimental Phase cluster_analysis Analysis Phase Animal_Model Select Animal Model (e.g., Pig, Rat) Instrumentation Surgical Instrumentation (Catheters, Probes) Animal_Model->Instrumentation Baseline Record Baseline Hemodynamic Data Instrumentation->Baseline Induce_Hypotension Induce Hypotension (e.g., Sepsis, Anesthesia) Baseline->Induce_Hypotension Randomization Randomize into Treatment Groups Induce_Hypotension->Randomization Drug_Admin Administer Test Agents (this compound, Comparators) Randomization->Drug_Admin Monitor_Vitals Continuously Monitor Hemodynamics Drug_Admin->Monitor_Vitals Data_Collection Collect and Record Data (MAP, HR, BP) Monitor_Vitals->Data_Collection Statistical_Analysis Perform Statistical Analysis Data_Collection->Statistical_Analysis Conclusion Draw Conclusions on Efficacy and Potency Statistical_Analysis->Conclusion

Caption: Generalized workflow for in vivo validation of vasopressor agents.

References

Cross-validation of Metaraminol's hemodynamic effects across different species

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a cross-validation of the hemodynamic effects of Metaraminol in various animal species, offering a comparative analysis with other vasopressors based on available experimental data. This document is intended to serve as a resource for researchers in pharmacology and drug development.

Abstract

This compound is a sympathomimetic amine that exerts its hemodynamic effects through a dual mechanism of action: direct stimulation of α1-adrenergic receptors and indirect action by promoting the release of norepinephrine (B1679862) from sympathetic nerve endings.[1] This results in peripheral vasoconstriction, leading to an increase in systolic and diastolic blood pressure.[2] While its clinical use in treating hypotension is well-established in humans, its detailed hemodynamic profile across different preclinical species is less comprehensively documented. This guide synthesizes available data to provide a comparative overview.

Mechanism of Action

This compound's primary mechanism involves agonism at α1-adrenergic receptors, which are Gq protein-coupled receptors. Activation of this pathway leads to the activation of phospholipase C, which in turn catalyzes the hydrolysis of phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of calcium from the sarcoplasmic reticulum, increasing intracellular calcium concentration and leading to smooth muscle contraction and vasoconstriction.[3]

Simultaneously, this compound acts as an indirect sympathomimetic by displacing norepinephrine from storage vesicles in adrenergic neurons, thereby increasing its concentration in the synaptic cleft and enhancing its effects on adrenergic receptors.[3]

Metaraminol_Signaling_Pathway cluster_direct Direct α1-Adrenergic Agonism cluster_indirect Indirect Sympathomimetic Action This compound This compound Alpha1_Receptor α1-Adrenergic Receptor (Gq-coupled) This compound->Alpha1_Receptor Direct Agonist Norepinephrine_Vesicle Norepinephrine Storage Vesicle This compound->Norepinephrine_Vesicle Displaces Norepinephrine from Gq_Protein Gq Protein Alpha1_Receptor->Gq_Protein Activates PLC Phospholipase C (PLC) Gq_Protein->PLC Activates PIP2 PIP2 PLC->PIP2 Hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG SR Sarcoplasmic Reticulum IP3->SR Binds to receptor on Ca_Release SR->Ca_Release Induces Ca_Concentration ↑ Intracellular [Ca²⁺] Ca_Release->Ca_Concentration Vasoconstriction Vasoconstriction Ca_Concentration->Vasoconstriction Leads to Norepinephrine_Release Norepinephrine_Vesicle->Norepinephrine_Release Results in Norepinephrine Norepinephrine Norepinephrine_Release->Norepinephrine Adrenergic_Effects Enhanced Adrenergic Effects Norepinephrine->Adrenergic_Effects

Caption: this compound's dual mechanism of action.

Comparative Hemodynamic Effects

The following tables summarize the quantitative data on the hemodynamic effects of this compound across different species, with comparisons to other vasopressors where available.

Table 1: Hemodynamic Effects of this compound in a Pig Model of Septic Shock
ParameterThis compound GroupNorepinephrine Groupp-valueReference
Dose 3.00 ± 1.73 µg/kg/min0.38 ± 0.13 µg/kg/min-[4]
Mean Arterial Pressure (MAP) No significant differenceNo significant difference>0.05
Heart Rate (HR) No significant differenceNo significant difference>0.05
Cardiac Output (CO) No significant differenceNo significant difference>0.05
Central Venous Pressure (CVP) No significant differenceNo significant difference>0.05
Dose Equivalence Ratio (this compound:Norepinephrine) 6:1--

Data from a study on Guizhou miniature pigs with septic shock induced by fecal peritonitis. Vasopressors were titrated to maintain a MAP ≥ 65 mmHg.

Table 2: Hemodynamic Effects of this compound in Dogs
SpeciesConditionDoseEffect on Blood PressureOther Hemodynamic EffectsReference
Dog Halothane Anesthesia2 µg/kg/min (infusion)Maintained baseline IOP (Intraocular Pressure)-
Dog Halothane Anesthesia5 µg/kg/min (infusion)Increased IOP-
Dog Endotoxin-induced hypotensionNot specifiedIncrease-
Dog Anesthetized, severe hypotensionInfusion (dose not specified)Reversal of hypotension-

Data for dogs is limited and often from older studies or case reports, lacking comprehensive hemodynamic parameters.

Table 3: Effects of this compound on Isolated Rat Hearts (Langendorff Preparation)
ParameterEffect of this compoundDoseReference
Myocardial Contractility Increased25 µg
Heart Rate No change (kept constant)25 µg
Coronary Perfusion Pressure No change (kept constant)25 µg
Arrhythmias Induced at high doses>100 µg

These studies on isolated rat hearts demonstrate a direct positive inotropic effect of this compound, independent of changes in heart rate or blood pressure.

Experimental Protocols

General Experimental Workflow for In Vivo Hemodynamic Assessment of Vasopressors

The following diagram illustrates a typical workflow for evaluating the hemodynamic effects of a vasopressor like this compound in an animal model.

Hemodynamic_Workflow Animal_Prep Animal Preparation (Anesthesia, Instrumentation) Baseline Baseline Hemodynamic Recording (e.g., 30 min) Animal_Prep->Baseline Drug_Admin Drug Administration (e.g., this compound infusion or bolus) Baseline->Drug_Admin Dose_Response Dose-Response Assessment (Escalating doses) Drug_Admin->Dose_Response Hemodynamic_Monitoring Continuous Hemodynamic Monitoring (MAP, HR, CO, SVR) Dose_Response->Hemodynamic_Monitoring Data_Acquisition Data Acquisition and Recording Hemodynamic_Monitoring->Data_Acquisition Washout Washout Period Data_Acquisition->Washout Comparative_Drug Administration of Comparative Drug (e.g., Norepinephrine, Phenylephrine) Washout->Comparative_Drug Final_Monitoring Final Hemodynamic Monitoring Comparative_Drug->Final_Monitoring Data_Analysis Data Analysis and Comparison Final_Monitoring->Data_Analysis Termination Euthanasia and Tissue Collection (optional) Data_Analysis->Termination

Caption: In vivo hemodynamic assessment workflow.
Detailed Methodologies

1. Anesthetized Pig Model for Septic Shock

  • Species: Guizhou miniature pigs.

  • Anesthesia: Intramuscular injection of ketamine, followed by ear vein injection of propofol (B549288). Anesthesia is maintained with continuous intravenous infusion of propofol and fentanyl.

  • Instrumentation:

    • Invasive blood pressure monitoring via a femoral artery catheter.

    • Central venous pressure (CVP) and pulmonary artery pressure (PAP) monitoring via a catheter inserted through the jugular vein.

    • Cardiac output (CO) measurement using thermodilution.

    • ECG for heart rate monitoring.

  • Septic Shock Induction: Fecal peritonitis is induced by inoculating a standardized amount of the animal's own feces into the peritoneal cavity.

  • Drug Administration: After the onset of septic shock (defined as a sustained drop in MAP), a continuous infusion of this compound or a comparator drug (e.g., norepinephrine) is initiated and titrated to achieve a target MAP.

  • Data Collection: Hemodynamic parameters are continuously recorded and analyzed at specific time points.

2. Anesthetized Dog Model for Hypotension

  • Species: Beagle dogs are commonly used.

  • Anesthesia: Anesthesia can be induced with an injectable agent (e.g., propofol) and maintained with an inhalant anesthetic (e.g., isoflurane).

  • Instrumentation:

    • Arterial catheter placement (e.g., in the dorsal pedal or femoral artery) for direct and continuous blood pressure measurement.

    • A central venous catheter for drug administration and CVP monitoring.

    • A Swan-Ganz catheter for cardiac output measurement via thermodilution.

    • ECG for heart rate and rhythm monitoring.

  • Hypotension Induction: Hypotension can be induced by deepening the plane of anesthesia with the inhalant agent or by administering a vasodilator.

  • Drug Administration: this compound or comparator vasopressors are administered as a bolus or continuous infusion to correct hypotension, with doses titrated to effect.

  • Data Collection: Continuous monitoring of MAP, HR, CO, and calculation of systemic vascular resistance (SVR).

3. Conscious Rat Model with Telemetry

  • Species: Sprague-Dawley or Wistar rats are commonly used.

  • Instrumentation (Telemetry Implantation):

    • A telemetric pressure transducer is surgically implanted with the catheter inserted into the abdominal aorta for continuous blood pressure and heart rate monitoring in conscious, freely moving animals.

    • The transmitter body is placed in the abdominal cavity.

    • Animals are allowed a recovery period of at least one week post-surgery.

  • Drug Administration: Drugs can be administered via a previously implanted intravenous catheter or through other routes (e.g., intraperitoneal, subcutaneous).

  • Data Collection:

    • Blood pressure and heart rate are continuously recorded using a telemetry system.

    • Data is typically collected during a baseline period, during and after drug administration to assess the time course and magnitude of the hemodynamic effects.

4. Isolated Perfused Rat Heart (Langendorff Preparation)

  • Objective: To assess the direct effects of a drug on myocardial contractility and heart rate, independent of systemic vascular effects.

  • Procedure:

    • The heart is rapidly excised from an anesthetized rat and mounted on a Langendorff apparatus.

    • The aorta is cannulated, and the heart is retrogradely perfused with a warmed, oxygenated physiological salt solution (e.g., Krebs-Henseleit buffer). This perfusion maintains the viability of the heart muscle.

    • A fluid-filled balloon is inserted into the left ventricle to measure isovolumetric pressure development.

    • The heart can be paced at a constant rate to eliminate heart rate variability as a confounding factor.

  • Drug Administration: this compound or other drugs are added directly to the perfusion solution at known concentrations.

  • Data Collection: Left ventricular developed pressure (LVDP), the rate of pressure change (dP/dt), heart rate, and coronary flow are continuously recorded.

Conclusion

This compound consistently demonstrates vasopressor effects across the studied species, primarily through an increase in blood pressure. The available data from a pig model of septic shock suggests that its efficacy in maintaining mean arterial pressure is comparable to norepinephrine, albeit at a higher dose. Studies in dogs and rats further support its pressor and inotropic properties. However, a significant gap exists in the literature regarding comprehensive, modern, dose-ranging studies that directly compare the full hemodynamic profiles (including cardiac output and systemic vascular resistance) of this compound with other vasopressors like phenylephrine (B352888) across a variety of species. Future research employing standardized protocols, such as those outlined in this guide, is warranted to provide a more complete cross-species validation of this compound's hemodynamic effects for preclinical drug development and translational science.

References

Metaraminol's Impact on Cardiac Output: A Comparative Analysis with Other Inotropes

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

A comprehensive evaluation of Metaraminol's effect on cardiac output in comparison to other commonly used inotropes, such as norepinephrine (B1679862) and phenylephrine, reveals a nuanced performance profile. This guide synthesizes findings from key experimental studies to provide researchers, scientists, and drug development professionals with a detailed comparative analysis, including quantitative data, experimental protocols, and signaling pathway visualizations.

Executive Summary

This compound, a sympathomimetic amine, exerts its hemodynamic effects through a dual mechanism: direct stimulation of α1-adrenergic receptors and indirect action via the release of norepinephrine.[1][2] This results in peripheral vasoconstriction and an increase in blood pressure.[1][2] When compared to other inotropes, its effect on cardiac output is variable and context-dependent. In settings of septic shock, this compound has been shown to maintain cardiac output at levels comparable to norepinephrine. However, in other contexts, its potent vasoconstrictive properties can lead to an increase in afterload, which may result in a reflex decrease in heart rate and consequently, a reduction or no significant change in cardiac output.[3]

Comparative Hemodynamic Data

The following tables summarize the quantitative data from key studies comparing the hemodynamic effects of this compound with norepinephrine and phenylephrine.

Table 1: this compound vs. Norepinephrine in Septic Shock (Human Study)

ParameterNorepinephrine (Mean ± SD)This compound (Mean ± SD)
Mean Arterial Pressure (mmHg)75 ± 576 ± 6
Heart Rate (beats/min)95 ± 1594 ± 16
Stroke Volume Index (mL/m²)38 ± 1138 ± 11

*Data from Natalini et al. (2005). This study in ten septic shock patients showed no significant difference in hemodynamic variables when transitioning from norepinephrine to this compound infusion to maintain a target mean arterial pressure.

Table 2: this compound vs. Norepinephrine in a Septic Shock Model (Porcine)

Parameter (Baseline)Norepinephrine Group (Mean ± SD)This compound Group (Mean ± SD)
Mean Arterial Pressure (mmHg)114 ± 10111 ± 15
Heart Rate (beats/min)137 ± 19155 ± 19
Cardiac Output (L/min)2.53 ± 0.922.53 ± 0.80

*Data from Li et al. (2024). This study in a porcine model of septic shock found no significant difference in cardiac output between the two groups after treatment.

Table 3: this compound vs. Phenylephrine in Prevention of Hypotension during Cesarean Section

OutcomePhenylephrine Group (%)This compound Group (%)
Incidence of HypotensionHigherLower
Incidence of HypertensionLowerHigher
Incidence of BradycardiaNo Significant DifferenceNo Significant Difference

*Data from McDonnell et al. (2017). This study in patients undergoing elective cesarean section found that this compound was associated with a lower incidence of hypotension but a higher incidence of hypertension compared to phenylephrine.

Experimental Protocols

Detailed Methodology from Natalini et al. (2005): A Study of this compound and Norepinephrine in Septic Shock

This study aimed to compare the hemodynamic effects of norepinephrine and this compound in patients with septic shock.

Patient Population: Ten consecutive patients with a diagnosis of septic shock who were already receiving a norepinephrine infusion to maintain a mean arterial pressure (MAP) greater than 65 mmHg.

Monitoring: All patients were monitored with a pulmonary artery catheter for the measurement of hemodynamic variables and indirect calorimetry for the assessment of oxygen consumption.

Experimental Procedure:

  • Baseline Measurements: Hemodynamic variables were recorded while the patients were on a stable infusion of norepinephrine.

  • Drug Transition: The norepinephrine infusion was then discontinued (B1498344) and immediately replaced by a this compound infusion.

  • Dose Titration: The dose of this compound was adjusted to achieve the same MAP that was present during the norepinephrine infusion.

  • Follow-up Measurements: After a 20-minute period of stable arterial pressure with the this compound infusion, a new set of hemodynamic measurements was recorded.

Key Hemodynamic Variables Measured:

  • Mean Arterial Pressure (MAP)

  • Heart Rate (HR)

  • Stroke Volume Index (SVI)

  • Pulmonary Artery Occlusion Pressure (PAOP)

  • Oxygen Consumption Index (VO2I)

Signaling Pathways

The distinct effects of this compound and other inotropes on cardiac output can be attributed to their specific interactions with adrenergic receptors and the subsequent intracellular signaling cascades.

Metaraminol_Signaling cluster_direct Direct Action cluster_indirect Indirect Action Metaraminol_direct This compound Alpha1_Receptor α1-Adrenergic Receptor Metaraminol_direct->Alpha1_Receptor Gq Gq protein Alpha1_Receptor->Gq PLC Phospholipase C (PLC) Gq->PLC PIP2 PIP2 PLC->PIP2 IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca_release ↑ Intracellular Ca²⁺ IP3->Ca_release PKC Protein Kinase C (PKC) DAG->PKC Vasoconstriction Vasoconstriction Ca_release->Vasoconstriction PKC->Vasoconstriction Metaraminol_indirect This compound Nerve_Terminal Sympathetic Nerve Terminal Metaraminol_indirect->Nerve_Terminal NE_Vesicles Norepinephrine Vesicles Nerve_Terminal->NE_Vesicles displaces NE_Release ↑ Norepinephrine Release NE_Vesicles->NE_Release Adrenergic_Receptors α & β Adrenergic Receptors NE_Release->Adrenergic_Receptors Systemic_Effects Systemic Effects (↑HR, ↑Contractility, Vasoconstriction) Adrenergic_Receptors->Systemic_Effects

This compound's Dual Signaling Pathway

Norepinephrine_Signaling cluster_beta1 β1-Adrenergic Pathway (Cardiac Myocyte) cluster_alpha1 α1-Adrenergic Pathway (Vascular Smooth Muscle) Norepinephrine Norepinephrine Beta1_Receptor β1-Adrenergic Receptor Norepinephrine->Beta1_Receptor Alpha1_Receptor α1-Adrenergic Receptor Norepinephrine->Alpha1_Receptor Gs Gs protein Beta1_Receptor->Gs AC Adenylyl Cyclase (AC) Gs->AC cAMP ↑ cAMP AC->cAMP PKA Protein Kinase A (PKA) cAMP->PKA Ca_Channels ↑ Ca²⁺ Influx PKA->Ca_Channels Cardiac_Effects ↑ Heart Rate & Contractility (↑ Cardiac Output) Ca_Channels->Cardiac_Effects Gq Gq protein Alpha1_Receptor->Gq PLC Phospholipase C (PLC) Gq->PLC IP3_DAG ↑ IP3 & DAG PLC->IP3_DAG Ca_release ↑ Intracellular Ca²⁺ IP3_DAG->Ca_release Vasoconstriction Vasoconstriction Ca_release->Vasoconstriction

Norepinephrine's Signaling Pathways

Phenylephrine_Signaling Phenylephrine Phenylephrine Alpha1_Receptor α1-Adrenergic Receptor Phenylephrine->Alpha1_Receptor Gq Gq protein Alpha1_Receptor->Gq PLC Phospholipase C (PLC) Gq->PLC PIP2 PIP2 PLC->PIP2 IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca_release ↑ Intracellular Ca²⁺ IP3->Ca_release PKC Protein Kinase C (PKC) DAG->PKC Vasoconstriction Vasoconstriction (↑ Afterload) Ca_release->Vasoconstriction PKC->Vasoconstriction Baroreflex Baroreceptor Reflex Vasoconstriction->Baroreflex Bradycardia Reflex Bradycardia (↓ Heart Rate) Baroreflex->Bradycardia CO_effect ↓ or ↔ Cardiac Output Bradycardia->CO_effect

Phenylephrine's Signaling Pathway

Conclusion

This compound presents a complex but valuable profile as a vasopressor. Its ability to maintain cardiac output in septic shock, as demonstrated in clinical and preclinical studies, makes it a viable alternative to norepinephrine in this critical care setting. However, its potent α1-adrenergic agonist activity, leading to significant vasoconstriction, can increase afterload and potentially limit or reduce cardiac output in other scenarios. This contrasts with the primary β1-adrenergic effects of norepinephrine that directly enhance cardiac contractility and heart rate. Phenylephrine, a pure α1-agonist, consistently increases afterload, often leading to a reflex decrease in heart rate and cardiac output. The choice between these inotropes should be guided by the specific hemodynamic goals for the patient and a thorough understanding of their distinct mechanisms of action. Further research is warranted to delineate the precise patient populations that would benefit most from this compound's unique pharmacological profile.

References

A Comparative Meta-Analysis of Metaraminol and Other Vasopressors in Clinical Trials

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of Metaraminol with other commonly used vasopressors, primarily Norepinephrine and Phenylephrine, based on available clinical trial data. While a definitive, large-scale meta-analysis across all clinical scenarios is currently limited, this document synthesizes the findings from existing systematic reviews and individual clinical trials to offer an objective overview of their relative efficacy and safety profiles.

Executive Summary

This compound is a sympathomimetic agent with a dual mechanism of action, acting as a direct alpha-1 adrenergic receptor agonist and an indirect agent that stimulates the release of norepinephrine. Its use in clinical practice, particularly in the UK and Australia, is common, yet robust evidence from large-scale, high-quality randomized controlled trials comparing it to other vasopressors like Norepinephrine (the first-line agent in many guidelines) and Phenylephrine is scarce. Existing systematic reviews conclude that there is limited and often low-quality evidence to definitively support the superiority of this compound over other vasopressors in critically ill patients with shock. However, in specific settings, such as preventing hypotension during spinal anesthesia for cesarean sections, studies suggest it may offer comparable efficacy with a potentially different side-effect profile.

Data Presentation: Efficacy and Safety Comparison

The following tables summarize the quantitative data from key comparative studies.

Table 1: this compound vs. Norepinephrine in Critically Ill Patients with Shock

Outcome MeasureFindingStudy TypePatient PopulationCitation
Hospital Mortality No significant difference observed between this compound and Norepinephrine.Systematic Review of 3 observational studies and 1 controlled trialPatients with septic, cardiogenic, hypovolemic, and neurogenic shock[1]
Mean Arterial Pressure (MAP) No significant difference in the effect on MAP between this compound and Norepinephrine.Systematic ReviewCritically ill patients with shock[1]
Time to Resolution of Shock Patients receiving this compound followed by Norepinephrine had a longer median time to shock resolution (44 hours) compared to those receiving Norepinephrine alone (27 hours).Single-center retrospective matched observational studyCritically ill patients with shock[2]
Vasopressor-Free Days at Day 28 Patients in the this compound-Norepinephrine group had significantly fewer vasopressor-free days.Single-center retrospective matched observational studyCritically ill patients with shock[2]
Duration of Vasopressor Infusion A retrospective study on septic shock patients found a statistically significant reduction in the duration of infusion for this compound compared to Norepinephrine after adjusting for illness severity.Retrospective medical records reviewSeptic shock patients in ICU[3]

Table 2: this compound vs. Norepinephrine and Phenylephrine for Prevention of Hypotension in Cesarean Section

Outcome MeasureThis compoundNorepinephrinePhenylephrineStudy TypeCitation
Incidence of Hypotension Significantly lower than Norepinephrine (p=0.01).-Comparable to this compound.Three-arm, randomized, double-blind, non-inferiority trial
Umbilical Arterial (UA) pH 7.32 ± 0.03 (Non-inferior to Norepinephrine)7.31 ± 0.037.31 ± 0.03 (Non-inferior to Norepinephrine)Three-arm, randomized, double-blind, non-inferiority trial
Incidence of Hypertension Significantly lower than Norepinephrine.-Significantly lower than Norepinephrine.Three-arm, randomized, double-blind, non-inferiority trial
Incidence of Nausea and Vomiting Lower than Ephedrine (another vasopressor).Not directly compared.Lower than Ephedrine.Meta-analysis of randomized controlled trials

Experimental Protocols

1. Comparison of this compound, Phenylephrine, and Norepinephrine for Prevention of Hypotension During Combined Spinal-Epidural Anesthesia for Elective Cesarean Section

  • Study Design: A three-arm, randomized, double-blind, non-inferiority trial.

  • Patient Population: Parturients scheduled for elective cesarean section under combined spinal-epidural anesthesia.

  • Interventions:

    • This compound Group: Bolus of 250 μg followed by a continuous infusion of 500 μg/mL.

    • Phenylephrine Group: Bolus of 50 μg followed by a continuous infusion of 100 μg/mL.

    • Norepinephrine Group: Bolus of 4 μg followed by a continuous infusion of 8 μg/mL.

  • Primary Outcome: Umbilical arterial (UA) pH.

  • Secondary Outcomes: Incidence of hypotension, hypertension, bradycardia, and other maternal and neonatal outcomes.

2. Comparison of this compound versus no this compound on Time to Resolution of Shock in Critically Ill Patients

  • Study Design: A single-center retrospective matched observational study.

  • Patient Population: Critically ill patients aged 16 years or older admitted to a 54-bed intensive care unit with shock.

  • Interventions:

    • MET-NOR Group: Patients treated with this compound and Norepinephrine.

    • NOR Group: Patients treated with Norepinephrine without this compound.

  • Primary Outcome: Time to resolution of shock, defined as the time to cessation of vasopressors.

  • Secondary Outcome: Vasopressor-free days until 28 days.

Signaling Pathways

The following diagrams illustrate the signaling pathways of this compound, Norepinephrine, and Phenylephrine.

Metaraminol_Signaling_Pathway cluster_direct Direct Action cluster_indirect Indirect Action This compound This compound Alpha1_Receptor α1-Adrenergic Receptor This compound->Alpha1_Receptor binds Norepinephrine_Vesicle Norepinephrine Storage Vesicle This compound->Norepinephrine_Vesicle displaces Gq_Protein Gq Protein Alpha1_Receptor->Gq_Protein activates PLC Phospholipase C (PLC) Gq_Protein->PLC activates PIP2 PIP2 PLC->PIP2 hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG SR Sarcoplasmic Reticulum IP3->SR acts on PKC Protein Kinase C (PKC) DAG->PKC activates Ca2_plus ↑ Intracellular Ca²⁺ SR->Ca2_plus releases Contraction Smooth Muscle Contraction (Vasoconstriction) Ca2_plus->Contraction PKC->Contraction Norepinephrine_Release Norepinephrine Release Norepinephrine_Vesicle->Norepinephrine_Release

Figure 1: this compound Signaling Pathway

Norepinephrine_Signaling_Pathway cluster_alpha1 α1 Pathway cluster_beta1 β1 Pathway Norepinephrine Norepinephrine Alpha1_Receptor α1-Adrenergic Receptor Norepinephrine->Alpha1_Receptor Beta1_Receptor β1-Adrenergic Receptor Norepinephrine->Beta1_Receptor Gq_Protein Gq Protein Alpha1_Receptor->Gq_Protein Gs_Protein Gs Protein Beta1_Receptor->Gs_Protein PLC Phospholipase C Gq_Protein->PLC AC Adenylyl Cyclase Gs_Protein->AC PIP2 PIP2 PLC->PIP2 ATP ATP AC->ATP IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG cAMP cAMP ATP->cAMP Ca2_plus ↑ Intracellular Ca²⁺ IP3->Ca2_plus PKA Protein Kinase A cAMP->PKA Vasoconstriction Vasoconstriction Ca2_plus->Vasoconstriction Cardiac_Effect ↑ Heart Rate ↑ Contractility PKA->Cardiac_Effect

Figure 2: Norepinephrine Signaling Pathway

Phenylephrine_Signaling_Pathway Phenylephrine Phenylephrine Alpha1_Receptor α1-Adrenergic Receptor Phenylephrine->Alpha1_Receptor selectively binds Gq_Protein Gq Protein Alpha1_Receptor->Gq_Protein activates PLC Phospholipase C Gq_Protein->PLC activates PIP2 PIP2 PLC->PIP2 hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG SR Sarcoplasmic Reticulum IP3->SR acts on Ca2_plus ↑ Intracellular Ca²⁺ SR->Ca2_plus releases Vasoconstriction Vasoconstriction Ca2_plus->Vasoconstriction

Figure 3: Phenylephrine Signaling Pathway

Conclusion

The available evidence suggests that while this compound is widely used, it is not supported by the same breadth and quality of clinical trial data as Norepinephrine, the current standard of care for many forms of shock. In critically ill patients, the use of this compound has not been shown to improve mortality and may be associated with a longer time to shock resolution when used prior to Norepinephrine. However, in the context of preventing hypotension during spinal anesthesia for cesarean sections, this compound appears to be a non-inferior alternative to both Norepinephrine and Phenylephrine, with a potentially favorable side-effect profile regarding the incidence of hypertension.

For researchers and drug development professionals, these findings highlight a significant evidence gap. There is a clear need for large, well-designed randomized controlled trials to definitively establish the efficacy and safety of this compound in comparison to other vasopressors across a range of clinical settings, particularly in the management of various shock states. Future studies should focus on patient-centered outcomes such as mortality, duration of organ support, and long-term morbidity.

References

Safety Operating Guide

Safeguarding Your Laboratory: Proper Disposal of Metaraminol

Author: BenchChem Technical Support Team. Date: December 2025

Ensuring the safe and compliant disposal of Metaraminol is a critical component of laboratory safety and environmental responsibility. This guide provides essential, step-by-step procedures for researchers, scientists, and drug development professionals to manage this compound waste effectively, minimizing risks and adhering to regulatory standards.

Key Disposal and Safety Information

Proper handling and disposal of this compound waste are dictated by its classification as a toxic substance. Adherence to established safety protocols is paramount to protect laboratory personnel and the environment.

ParameterGuidelineCitation
Waste Classification Toxic Solids, Organic, N.O.S. (this compound hydrogen (+)-tartrate)
UN Number 2811[1]
Primary Disposal Method Licensed chemical destruction plant or controlled incineration with flue gas scrubbing.[1]
Environmental Precautions Do not allow the chemical to enter drains, sewers, or surface/groundwater.[1]
Container Handling Keep in original, suitable, and closed containers for disposal. Do not mix with other waste.
Personal Protective Equipment (PPE) Wear protective gloves, clothing, eye, and face protection during handling and disposal.

Procedural Guidance for this compound Disposal

Follow these steps to ensure the safe disposal of this compound from a laboratory setting. This procedure is designed to comply with standard safety regulations for hazardous chemical waste.

Step 1: Segregation and Labeling

  • Isolate this compound Waste: Do not mix this compound waste with other chemical or non-hazardous waste streams.

  • Use Original Containers: Whenever possible, store waste this compound in its original container.

  • Proper Labeling: Ensure the container is clearly labeled as "Hazardous Waste" and includes the chemical name "this compound."

Step 2: Secure Storage

  • Closed Containers: Keep the waste container tightly closed.

  • Designated Storage Area: Store the sealed container in a dry, cool, and well-ventilated area designated for hazardous waste. This area should be locked up or accessible only to authorized personnel.

  • Incompatible Materials: Store away from incompatible materials and foodstuff containers.

Step 3: Arrange for Professional Disposal

  • Licensed Waste Disposal Service: Contact a licensed chemical waste disposal company to collect and manage the this compound waste.

  • Regulatory Compliance: Disposal must be conducted in accordance with all applicable national and local laws and regulations. The designated facility should be an approved waste disposal plant.

Step 4: Container Decontamination and Disposal

  • Triple Rinse: Empty containers can be triple-rinsed (or the equivalent). The rinsate should be collected and treated as hazardous waste.

  • Recycling/Reconditioning: After proper decontamination, containers may be offered for recycling or reconditioning.

  • Puncturing: Alternatively, puncture the packaging to render it unusable for other purposes and then dispose of it in a sanitary landfill.

Step 5: Accidental Spills

  • Containment: In the event of a spill, immediately contain the material. Cover drains to prevent entry into the sewer system.

  • Cleanup: Collect and bind the spilled material using an inert absorbent material like sand or earth. Use spark-proof tools and explosion-proof equipment.

  • Disposal of Cleanup Material: Place the contaminated absorbent material into a suitable, labeled container for hazardous waste disposal.

Disposal Workflow

The following diagram illustrates the decision-making process and procedural flow for the proper disposal of this compound.

Metaraminol_Disposal_Workflow cluster_prep Preparation & Segregation cluster_storage Interim Storage cluster_disposal Final Disposal cluster_container Container Management A This compound Waste Generated B Segregate from other waste streams A->B C Store in original, labeled, closed container B->C D Store in designated, secure, well-ventilated area C->D H Empty Container? C->H E Engage Licensed Hazardous Waste Contractor D->E F Transport to approved treatment facility E->F G Controlled Incineration or Chemical Destruction F->G I Triple Rinse (Collect Rinsate) H->I J Recycle/Recondition I->J Yes K Puncture & Landfill I->K No

Caption: Workflow for the proper disposal of this compound waste.

Household Disposal of Unused Medicines

For non-laboratory settings, such as the disposal of unused personal medication, and in the absence of a drug take-back program, the following procedure is recommended:

  • Remove from Original Container: Take the medicine out of its original packaging.

  • Mix with Undesirable Substance: Mix the medication with an unpalatable substance like used coffee grounds, dirt, or kitty litter. Do not crush tablets or capsules.

  • Seal in a Bag: Place the mixture into a sealable plastic bag or other container to prevent leakage.

  • Dispose in Household Trash: Throw the sealed container into your household trash.

  • Remove Personal Information: Scratch out all personal information from the empty prescription bottle to protect your privacy before recycling or disposing of it.

Note: Never flush this compound down the toilet or pour it down the sink, as this can contaminate water supplies. The best option for household disposal is always a local medication take-back program if one is available.

References

Essential Safety and Logistical Information for Handling Metaraminol

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, ensuring safe handling of potent pharmaceutical compounds like Metaraminol is paramount. This guide provides immediate, procedural, and step-by-step information for the safe operational use and disposal of this compound, reinforcing a culture of safety and precision in the laboratory.

This compound is classified as toxic if swallowed, in contact with skin, or if inhaled.[1][2][3] Adherence to strict safety protocols is therefore essential to mitigate exposure risks.

Personal Protective Equipment (PPE)

The following table summarizes the required personal protective equipment when handling this compound.

PPE CategoryItemSpecifications & Use Case
Hand Protection Chemical-resistant glovesImpervious gloves, such as nitrile, should be worn at all times.[2] Gloves must be inspected for integrity before use and disposed of after handling the substance.
Eye/Face Protection Safety glasses with side shields or gogglesTo protect against splashes or dust, eye protection conforming to standards such as EN 166 (EU) or NIOSH (US) is mandatory.[2][4][5] A face shield may be required for splash-prone procedures.
Body Protection Protective clothing/laboratory coatA lab coat or other protective clothing should be worn to prevent skin contact.[2][3] Impervious clothing is recommended.[4] Contaminated clothing must be removed immediately and laundered before reuse.[2]
Respiratory Protection RespiratorIn case of insufficient ventilation, or when handling the powder form where dust or aerosols may be generated, a suitable respirator should be used.[2][4][5][6]

Operational Plan: Step-by-Step Handling Protocol

1. Preparation and Engineering Controls:

  • Ensure adequate ventilation in the handling area.[3][6] An appropriate exhaust ventilation system, such as a chemical fume hood, is recommended.[2]

  • Provide an accessible safety shower and eye wash station before commencing work.[6]

  • Verify that all necessary PPE is available and in good condition.

2. Handling the Compound:

  • Avoid breathing dust, fumes, or vapors.[1][3][5]

  • Prevent contact with skin and eyes.[3][5]

  • Wash hands thoroughly with soap and water after handling and before breaks.[1][2]

  • Do not eat, drink, or smoke in the area where this compound is handled.[2][5]

3. In Case of a Spill:

  • Evacuate personnel from the immediate area.[3][5]

  • Wear full PPE, including respiratory protection.[5]

  • Avoid generating dust.[2][3][4]

  • Mechanically collect the spilled material (e.g., sweep or vacuum with a HEPA filter) and place it into a suitable, closed container for disposal.[2][5]

  • Clean the spill area thoroughly, observing environmental regulations.[2]

  • Prevent the spilled material from entering drains or waterways.[1][2]

Disposal Plan

Proper disposal of this compound and contaminated materials is crucial to prevent environmental contamination and accidental exposure.

  • Unused this compound: The preferred method for disposing of unused medicine is through a designated drug take-back program.[7] If a take-back program is not available, and the substance is not on the FDA's flush list, it can be disposed of in the trash by following these steps:

    • Mix the this compound with an unappealing substance like dirt, cat litter, or used coffee grounds. Do not crush tablets or capsules.[7]

    • Place the mixture in a sealed container, such as a sealable plastic bag.[7]

    • Dispose of the sealed container in the household trash.[7]

  • Contaminated Materials: All PPE and materials (e.g., paper towels, cleaning supplies) contaminated with this compound should be considered hazardous waste.[1] These materials must be placed in a labeled, sealed container and disposed of through an approved waste disposal plant or hazardous waste management service.[2]

Workflow for Safe Handling of this compound

Metaraminol_Handling_Workflow cluster_prep 1. Preparation cluster_handling 2. Handling cluster_cleanup 3. Post-Handling & Disposal cluster_emergency 4. Emergency Response A Verify Engineering Controls (Fume Hood, Eyewash) B Don Required PPE (Gloves, Goggles, Lab Coat) A->B C Handle this compound in Ventilated Area B->C D Weighing/Transfer C->D J Spill Occurs C->J L Exposure Occurs C->L E Experimentation D->E F Decontaminate Work Area E->F G Segregate Waste (Contaminated PPE, Unused Product) F->G H Dispose of Waste via Approved Channels G->H I Wash Hands Thoroughly H->I K Follow Spill Protocol J->K M Administer First Aid & Seek Medical Attention L->M

Caption: Workflow for the safe handling of this compound from preparation to disposal.

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Metaraminol
Reactant of Route 2
Reactant of Route 2
Metaraminol

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.